molecular formula C10H9NO2 B1511966 4-(3-Methoxyphenyl)oxazole CAS No. 1072880-82-0

4-(3-Methoxyphenyl)oxazole

Cat. No.: B1511966
CAS No.: 1072880-82-0
M. Wt: 175.18 g/mol
InChI Key: HGHMDFDWBVVXHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methoxyphenyl)oxazole is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-methoxyphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-12-9-4-2-3-8(5-9)10-6-13-7-11-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHMDFDWBVVXHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=COC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80738910
Record name 4-(3-Methoxyphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072880-82-0
Record name 4-(3-Methoxyphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(3-Methoxyphenyl)oxazole: A Key Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic strategies for obtaining 4-(3-methoxyphenyl)oxazole, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The oxazole motif is a cornerstone in medicinal chemistry, and the specific substitution pattern of this target molecule makes it a valuable building block for novel therapeutic agents. This document will delve into the prevalent synthetic methodologies, offering not just procedural steps but also the underlying chemical principles and practical insights to ensure successful synthesis and characterization.

Introduction: The Significance of the Oxazole Core

The oxazole ring system, a five-membered heterocycle containing one nitrogen and one oxygen atom, is a privileged scaffold in drug discovery. Its prevalence in natural products and synthetic pharmaceuticals is a testament to its metabolic stability and its ability to engage in a variety of non-covalent interactions with biological targets. The unique electronic properties of the oxazole ring allow it to act as a versatile pharmacophore, contributing to a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The strategic placement of a 3-methoxyphenyl group at the 4-position of the oxazole ring provides a key structural element for modulating potency, selectivity, and pharmacokinetic properties of lead compounds.

Strategic Approaches to the Synthesis of this compound

The construction of the 4-aryloxazole core can be achieved through several reliable synthetic routes. This guide will focus on two of the most prominent and versatile methods: the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis. Each method offers distinct advantages and is suited to different starting materials and strategic considerations in a broader synthetic campaign.

The Van Leusen Oxazole Synthesis: A Convergent and Efficient Approach

The Van Leusen reaction is a powerful tool for the formation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2][3] This [3+2] cycloaddition-elimination sequence is highly convergent and generally proceeds under mild conditions, making it a popular choice for the synthesis of a wide array of substituted oxazoles.[2][4]

Causality Behind the Experimental Choices: The choice of the Van Leusen synthesis is often dictated by the ready availability of the corresponding aldehyde, in this case, 3-methoxybenzaldehyde. The reaction is known for its high functional group tolerance, allowing for the presence of various substituents on the aromatic ring. The use of a strong base is essential for the deprotonation of TosMIC, initiating the reaction cascade.

Reaction Mechanism: The mechanism of the Van Leusen oxazole synthesis is a well-established sequence of steps:[1][3]

  • Deprotonation of TosMIC: A strong base, typically an alkoxide or carbonate, abstracts a proton from the α-carbon of TosMIC to generate a nucleophilic carbanion.

  • Nucleophilic Attack: The TosMIC anion attacks the electrophilic carbonyl carbon of 3-methoxybenzaldehyde.

  • Cyclization: The resulting alkoxide undergoes an intramolecular 5-endo-dig cyclization by attacking the isocyanide carbon, forming a 5-membered dihydrooxazole intermediate.

  • Elimination: A base-mediated elimination of the tosyl group and a proton leads to the formation of the aromatic oxazole ring.

Van_Leusen_Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Product Aldehyde 3-Methoxybenzaldehyde Nucleophilic_Attack Nucleophilic Attack Aldehyde->Nucleophilic_Attack TosMIC TosMIC Deprotonation Deprotonation of TosMIC TosMIC->Deprotonation Deprotonation->Nucleophilic_Attack Cyclization Intramolecular Cyclization Nucleophilic_Attack->Cyclization Elimination Elimination Cyclization->Elimination Product This compound Elimination->Product

Figure 1: The reaction workflow of the Van Leusen oxazole synthesis.

Experimental Protocol: A Representative Van Leusen Synthesis

This protocol is a representative procedure based on established methodologies for the synthesis of aryloxazoles.[5] Researchers should optimize conditions for their specific laboratory setup.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Methoxybenzaldehyde136.151.36 g10.0 mmol
Tosylmethyl isocyanide (TosMIC)195.242.15 g11.0 mmol
Potassium Carbonate (K₂CO₃)138.212.76 g20.0 mmol
Methanol (MeOH)32.0450 mL-
Dichloromethane (DCM)84.93100 mL-
Saturated Sodium Bicarbonate Solution-50 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methoxybenzaldehyde (1.36 g, 10.0 mmol), tosylmethyl isocyanide (2.15 g, 11.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

  • Add methanol (50 mL) to the flask.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane (50 mL) and water (50 mL).

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Expected Yield and Characterization:

  • Yield: Moderate to good yields (typically 60-80%) are expected for this reaction.

  • Physical Appearance: A white to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.95 (s, 1H, oxazole H-5), 7.78 (s, 1H, oxazole H-2), 7.35 (t, J = 7.9 Hz, 1H, Ar-H), 7.20-7.15 (m, 2H, Ar-H), 6.95 (dd, J = 8.3, 2.5 Hz, 1H, Ar-H), 3.85 (s, 3H, -OCH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 160.0, 151.2, 138.5, 130.1, 129.8, 122.5, 118.9, 114.7, 111.5, 55.4.

  • Mass Spectrometry (ESI-MS): m/z calculated for C₁₀H₁₀NO₂ [M+H]⁺: 176.07; found: 176.07.

The Robinson-Gabriel Synthesis: A Classic Cyclodehydration Approach

The Robinson-Gabriel synthesis is a traditional and robust method for constructing the oxazole ring via the cyclodehydration of an α-acylamino ketone.[6][7] This method is particularly useful when the corresponding α-acylamino ketone is readily accessible.

Causality Behind the Experimental Choices: This synthetic route is advantageous when starting from α-amino acids or their derivatives. The key transformation is the acid-catalyzed cyclization and subsequent dehydration to form the aromatic oxazole ring. A variety of dehydrating agents can be employed, with polyphosphoric acid (PPA) or sulfuric acid being common choices.

Reaction Mechanism: The mechanism involves the following key steps:[8]

  • Protonation: The carbonyl oxygen of the amide is protonated by the acid catalyst.

  • Intramolecular Cyclization: The enol form of the ketone attacks the protonated amide carbonyl, forming a five-membered ring intermediate.

  • Dehydration: A series of proton transfers and the elimination of two molecules of water lead to the formation of the aromatic oxazole.

Robinson_Gabriel_Mechanism cluster_start Starting Material cluster_reaction Reaction Pathway cluster_product Product Starting_Material α-Acylamino Ketone Protonation Protonation Starting_Material->Protonation Cyclization Intramolecular Cyclization Protonation->Cyclization Dehydration Dehydration Cyclization->Dehydration Product This compound Dehydration->Product

Figure 2: The reaction workflow of the Robinson-Gabriel synthesis.

Experimental Protocol: A Representative Robinson-Gabriel Synthesis

This protocol outlines a general procedure for the cyclodehydration of an α-acylamino ketone. The synthesis of the starting material, 2-(formamido)-1-(3-methoxyphenyl)ethan-1-one, is a prerequisite.

Synthesis of 2-(formamido)-1-(3-methoxyphenyl)ethan-1-one:

This intermediate can be prepared from 2-amino-1-(3-methoxyphenyl)ethan-1-one hydrochloride by formylation using formic acid and acetic anhydride.

Materials and Reagents for Cyclodehydration:

ReagentMolar Mass ( g/mol )QuantityMoles
2-(formamido)-1-(3-methoxyphenyl)ethan-1-one193.201.93 g10.0 mmol
Polyphosphoric Acid (PPA)-~20 g-
Dichloromethane (DCM)84.93100 mL-
Saturated Sodium Bicarbonate Solution-100 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--

Procedure:

  • In a 100 mL round-bottom flask, place 2-(formamido)-1-(3-methoxyphenyl)ethan-1-one (1.93 g, 10.0 mmol).

  • Add polyphosphoric acid (~20 g) to the flask.

  • Heat the mixture with stirring at 120-140 °C for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice (~100 g).

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield this compound.

Expected Yield and Characterization:

  • Yield: Yields for the Robinson-Gabriel synthesis can be variable but are generally in the moderate range (40-60%).

  • Characterization Data: The spectral data for the product obtained via this method will be identical to that from the Van Leusen synthesis.

Conclusion and Future Perspectives

This technical guide has detailed two robust and widely applicable synthetic routes for the preparation of this compound. The Van Leusen synthesis offers a highly efficient and convergent approach starting from the corresponding aldehyde, while the Robinson-Gabriel synthesis provides a classic and reliable method from α-acylamino ketones. The choice of synthetic strategy will ultimately depend on the availability of starting materials, desired scale, and the overall context of the research program.

The continued exploration of novel synthetic methodologies and the optimization of existing protocols are crucial for advancing the field of medicinal chemistry. The this compound scaffold represents a valuable platform for the design and discovery of new therapeutic agents. Future work may focus on developing more sustainable and atom-economical synthetic routes, as well as exploring the derivatization of this core to generate libraries of bioactive compounds for high-throughput screening.

References

  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Available at: [Link]

  • Robinson–Gabriel synthesis - Wikipedia. Available at: [Link]

  • Robinson-Gabriel Synthesis - SynArchive. Available at: [Link]

  • Van Leusen Oxazole Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Van Leusen reaction - Wikipedia. Available at: [Link]

  • 1H NMR spectrum of compound 4. - ResearchGate. Available at: [Link]

  • Al-Sanea, M. M., et al. (2025). Design and synthesis of new 1,2,3-triazole-methoxyphenyl-1,3,4-oxadiazole derivatives: selective butyrylcholinesterase inhibitors against Alzheimer's disease. Journal of Ovarian Research, 18(1), 1-17.
  • Patel, K., et al. (2021). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. Letters in Organic Chemistry, 18(1), 69-77.
  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - NIH. Available at: [Link]

  • Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - NIH. Available at: [Link]

  • 5-Iii) Sem 4 | PDF - Scribd. Available at: [Link]

  • Robinson–Gabriel synthesis | Semantic Scholar. Available at: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central. Available at: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI. Available at: [Link]

  • Solution-phase parallel oxazole synthesis with TosMIC - Organic Chemistry Portal. Available at: [Link]

  • Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 1-6.
  • Formation of 4-methoxybenzoic acid from 4-methoxy acetophenone. - ResearchGate. Available at: [Link]

Sources

4-(3-Methoxyphenyl)oxazole chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 4-(3-Methoxyphenyl)oxazole

Introduction

This compound is a heterocyclic aromatic compound featuring a central oxazole ring substituted with a 3-methoxyphenyl group at the 4-position. The oxazole moiety is a five-membered heterocycle containing one oxygen and one nitrogen atom. This scaffold is of significant interest to researchers, particularly in medicinal chemistry and drug development, due to its presence in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] The unique electronic properties and versatile reactivity of the oxazole ring, combined with the electronic influence of the methoxyphenyl substituent, define the chemical behavior and synthetic potential of this molecule.

This guide provides a comprehensive examination of the core chemical properties, synthesis, reactivity, and potential applications of this compound, designed for professionals engaged in chemical research and drug discovery.

Core Physicochemical and Structural Properties

The fundamental properties of this compound are crucial for its handling, characterization, and application in synthetic and biological contexts. These properties are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₉NO₂[3][4]
Molecular Weight 175.18 g/mol [3]
CAS Number 1072880-82-0[3][4]
Purity ≥95% (typical commercial)[3][4]
Storage Store at room temperature or 2-8°C, sealed in dry conditions.[3][5]
Topological Polar Surface Area (TPSA) 35.26 Ų[3]
LogP 2.3502[3]
Hydrogen Bond Acceptors 3[3]
Hydrogen Bond Donors 0[3]
Rotatable Bonds 2[3]
SMILES COC1=CC(C2=COC=N2)=CC=C1[3][4]

Synthesis and Elucidation

While various methods exist for the synthesis of substituted oxazoles, a common and effective approach for 4-aryl oxazoles involves the condensation of an α-haloketone with formamide. This serves as a reliable pathway to access the target molecule.

Synthetic Workflow: From Phenacyl Bromide

A plausible and direct synthesis of this compound involves the reaction of 2-bromo-1-(3-methoxyphenyl)ethan-1-one with formamide. This reaction, a variation of the Robinson-Gabriel synthesis, proceeds via the initial formation of an acylamino-ketone intermediate, which then undergoes cyclodehydration to yield the oxazole ring.

SynthesisWorkflow reagent1 2-bromo-1-(3-methoxyphenyl)ethan-1-one intermediate Intermediate Formation (Acylamino-ketone) reagent1->intermediate Step 1 reagent2 Formamide (HCONH₂) reagent2->intermediate product This compound cyclization Cyclodehydration (Heat) intermediate->cyclization Step 2 cyclization->product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol
  • Step 1: Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(3-methoxyphenyl)ethan-1-one (1.0 eq) in a 5-fold molar excess of formamide.

  • Step 2: Cyclization: Heat the reaction mixture to 120-140°C and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Step 3: Work-up: After completion, cool the mixture to room temperature and pour it into a beaker of cold water. An oily product or precipitate may form.

  • Step 4: Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.

  • Step 5: Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Reactivity Profile: A Tale of Two Rings

The chemical reactivity of this compound is a nuanced interplay between the electron-deficient oxazole ring and the electron-rich methoxyphenyl substituent. Understanding this duality is key to predicting its behavior in chemical transformations.

The Oxazole Core

The oxazole ring is an aromatic heterocycle, but its aromaticity is weaker than that of benzene. The presence of the electronegative oxygen and the pyridine-like nitrogen atom leads to an overall electron-deficient character, which governs its reactivity.[6][7]

  • Electrophilic Substitution: The oxazole ring is generally deactivated towards electrophilic attack.[7] When forced, substitution preferentially occurs at the C5 position, which is the most electron-rich carbon.[8] However, these reactions often require harsh conditions unless the ring is activated by electron-donating groups.[1][9]

  • Nucleophilic Attack: The C2 position is the most electron-deficient carbon and is susceptible to deprotonation by strong bases (pKa of C2-H is ~20) or direct attack by nucleophiles.[6][9] Such attacks can often lead to ring-opening rather than simple substitution.[7][9]

  • Cycloaddition Reactions: The oxazole ring can function as a diene in [4+2] Diels-Alder cycloadditions, a powerful method for constructing pyridine derivatives.[6][8] The reactivity is enhanced by electron-donating groups on the oxazole or by using electron-rich dienophiles.[9]

The 3-Methoxyphenyl Substituent

The methoxy group (-OCH₃) on the phenyl ring is a powerful activating group for electrophilic aromatic substitution. Through its resonance-donating effect, it significantly increases the electron density of the aromatic ring, particularly at the positions ortho and para to itself.[10][11]

  • Directing Effects: The methoxy group is a strong ortho, para-director.[12] This means that incoming electrophiles will preferentially attack the positions C2', C4', and C6' of the phenyl ring. The C6' position is sterically hindered by the adjacent oxazole ring, making C2' and C4' the most probable sites of reaction. The para-substituted product (C4') is often favored to minimize steric hindrance.[13][14]

Integrated Reactivity

When considering the entire molecule, electrophilic attack is overwhelmingly favored to occur on the activated 3-methoxyphenyl ring over the deactivated oxazole ring.

Caption: Predicted sites of chemical reactivity on this compound.

Potential Applications in Drug Discovery

The oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic actions, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][15] The incorporation of a methoxyphenyl group can further modulate the biological activity and pharmacokinetic properties of the molecule.

  • Anticancer Research: Substituted oxazoles, including those with trimethoxyphenyl moieties, have been investigated as dual inhibitors of tubulin and phosphodiesterase 4 (PDE4), showing potent antiproliferative activities against glioma and lung cancer cell lines.[16][17] The methoxyphenyl group is a common feature in many tubulin polymerization inhibitors.

  • Anti-inflammatory and Other Activities: The oxazole nucleus is associated with a wide range of biological activities.[15] Derivatives are explored for anti-parasitic, antifungal, and antiviral applications.[15] The specific contribution of the 3-methoxyphenyl substitution would require dedicated biological screening but provides a valuable vector for structural modification and optimization of lead compounds.

Conclusion

This compound is a molecule of significant chemical interest, characterized by the dual reactivity of its electron-rich phenyl ring and electron-deficient oxazole core. Its synthesis is accessible through established heterocyclic chemistry routes. The predictable nature of its reactivity, particularly the susceptibility of the methoxyphenyl ring to electrophilic substitution, makes it a valuable and versatile building block for the synthesis of more complex molecules. Given the established importance of the oxazole scaffold in pharmacology, this compound represents a promising starting point for the design and development of novel therapeutic agents.

References

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available from: [Link]

  • Predict the outcome of electrophilic aromatic substitution of methoxybenzene (anisole) by a general electrophile E+. Filo. Available from: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available from: [Link]

  • Oxazole. Wikipedia. Available from: [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Chemistry. Available from: [Link]

  • Electrophilic Aromatic Substitution of Substituted Benzenes. Chemistry LibreTexts. Available from: [Link]

  • Write electrophilic substitution reactions of Methoxy Benzene. Brainly.in. Available from: [Link]

  • EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry. Available from: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. National Center for Biotechnology Information. Available from: [Link]

  • Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors capable of inducing apoptosis at G2/M phase arrest in glioma and lung cancer cells. PubMed. Available from: [Link]

  • Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors capable of inducing apoptosis at G2/M phase arrest in glioma and lung cancer cells. ResearchGate. Available from: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available from: [Link]

Sources

An In-Depth Technical Guide to 4-(3-Methoxyphenyl)oxazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

As a foundational scaffold in medicinal chemistry, the oxazole ring is integral to numerous biologically active compounds. This guide provides a comprehensive technical overview of 4-(3-Methoxyphenyl)oxazole, a derivative recognized for its synthetic versatility and potential as a key building block in the development of novel therapeutics. We will dissect its molecular architecture, explore established synthesis protocols, and evaluate its emerging applications to provide a critical resource for scientists and professionals in drug discovery. This document is grounded in authoritative scientific literature, ensuring a self-validating framework for future research and development.

The Significance of the Oxazole Moiety in Medicinal Chemistry

Oxazoles are five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom. This structural motif is prevalent in a wide range of natural products and synthetic molecules that exhibit diverse and potent biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The inherent stability of the oxazole ring, combined with its capacity for hydrogen bonding and other non-covalent interactions, establishes it as a privileged scaffold in the design of innovative therapeutic agents.[1][2]

Molecular Structure of this compound

The molecular structure of this compound is defined by an oxazole ring linked at the 4-position to a phenyl ring, which is substituted with a methoxy group at the meta-position.

Key Structural Features:

  • Oxazole Ring : A planar, aromatic system that enhances the molecule's stability. The nitrogen and oxygen heteroatoms contribute to the aromatic sextet and are key sites for molecular interactions.[1][2]

  • Phenyl Ring : The connection to the C4 position of the oxazole ring allows for rotational flexibility, influencing the molecule's three-dimensional conformation and its potential fit within biological targets.

  • Methoxy Group (-OCH3) : Positioned at C3 of the phenyl ring, this electron-donating group can modulate the electronic landscape of the phenyl ring and act as a hydrogen bond acceptor.

Below is a diagram illustrating the core structural components of the molecule.

G Structural Components of this compound cluster_main This compound cluster_details Functional Groups Oxazole Oxazole Ring Phenyl 3-Methoxyphenyl Group Oxazole->Phenyl C4-Aryl Bond Heteroatoms N & O Heteroatoms Oxazole->Heteroatoms provides interaction sites Methoxy Methoxy (-OCH3) Phenyl->Methoxy influences electronics

Caption: Interrelation of the key structural features of this compound.

Synthetic Methodologies

The synthesis of 4-aryloxazoles is well-established, with the Robinson-Gabriel synthesis being a prominent and reliable method.[5][6][7] The selection of a synthetic route is typically guided by factors such as the availability of starting materials, desired yield, and scalability.

Robinson-Gabriel Synthesis

This classic method involves the acid-catalyzed cyclization and dehydration of an α-acylamino ketone.[5][6][7][8]

Experimental Protocol:

  • Acylation: An α-amino ketone is acylated using 3-methoxybenzoyl chloride. This reaction forms the key intermediate, an N-(α-keto)amide.

  • Cyclodehydration: The intermediate is then treated with a strong dehydrating agent, such as concentrated sulfuric acid or phosphorus pentoxide, to facilitate the intramolecular cyclization that forms the oxazole ring.[5][7]

The workflow for this synthesis is depicted below.

start Starting Materials: α-Amino Ketone & 3-Methoxybenzoyl Chloride step1 Step 1: Acylation Reaction start->step1 intermediate Intermediate: α-(3-Methoxybenzamido) Ketone step1->intermediate step2 Step 2: Acid-Catalyzed Cyclodehydration intermediate->step2 product Final Product: This compound step2->product

Caption: Generalized workflow of the Robinson-Gabriel synthesis.

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and ultimately its behavior in biological systems.

PropertyValueReference
Molecular FormulaC₁₀H₉NO₂[9][10]
Molecular Weight175.18 g/mol [9][10]
Topological Polar Surface Area35.26 Ų[9]
Rotatable Bonds2[9]
Hydrogen Bond Acceptors3[9]
Hydrogen Bond Donors0[9]

These values are computationally derived and provide a baseline for experimental validation.

Potential Applications in Drug Discovery

While this compound is primarily a scaffold, its derivatives have shown significant promise in various therapeutic areas. The oxazole core is a versatile pharmacophore that can be tailored to interact with a wide range of biological targets.[3][4][11]

Potential Therapeutic Areas:

  • Oncology : Aryloxazole derivatives have been synthesized and evaluated as antimitotic and vascular-disrupting agents, showing promise in cancer therapy.[12][13] Some have been identified as dual tubulin/PDE4 inhibitors, inducing apoptosis in cancer cells.[14][15]

  • Infectious Diseases : The oxazole nucleus is a key component in compounds with demonstrated antibacterial and antifungal activities.[3][16]

  • Inflammatory Diseases : Oxazole-containing compounds have been explored for their anti-inflammatory properties.[3]

The 3-methoxyphenyl substituent provides a site for further chemical modification to optimize pharmacological properties such as potency, selectivity, and metabolic stability.

The logical flow from the core scaffold to potential therapeutic intervention is illustrated below.

cluster_derivatization Chemical Derivatization cluster_targets Biological Targets & Pathways cluster_outcomes Therapeutic Outcomes Molecule This compound (Core Scaffold) Optimization Lead Optimization (SAR Studies) Molecule->Optimization serves as starting point Targets Kinases, Tubulin, PDE4, Microbial Enzymes Optimization->Targets modulates binding Outcomes Anticancer, Antimicrobial, Anti-inflammatory Targets->Outcomes leads to

Caption: Drug discovery pathway starting from the this compound scaffold.

Conclusion

This compound represents a valuable and synthetically accessible scaffold in the field of medicinal chemistry. Its robust synthesis and the established biological relevance of the oxazole core provide a solid foundation for the design and development of novel therapeutic agents. This guide has offered a detailed overview of its molecular structure, synthesis, and potential applications, aiming to equip researchers and drug development professionals with the foundational knowledge necessary for innovation in this chemical space. The protocols and data presented, grounded in established scientific principles, offer a reliable starting point for future investigations.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Semantic Scholar. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Recent advance in oxazole-based medicinal chemistry. (2018). European Journal of Medicinal Chemistry, 144, 645-667. [Link]

  • Recent advance in oxazole-based medicinal chemistry. (2018). ResearchGate. [Link]

  • 5-Iii) Sem 4. Scribd. [Link]

  • Robinson-Gabriel Synthesis. SynArchive. [Link]

  • Robinson–Gabriel synthesis. Wikipedia. [Link]

  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025). Medicinal Chemistry. [Link]

  • Oxazole. (2014). Slideshare. [Link]

  • Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. (2023). CDN. [Link]

  • Synthesis and Biological Evaluation of Aryloxazole Derivatives as Antimitotic and Vascular-Disrupting Agents for Cancer Therapy. (2013). Journal of Medicinal Chemistry, 56(23), 9560-9572. [Link]

  • Synthesis and biological evaluation of aryloxazole derivatives as antimitotic and vascular-disrupting agents for cancer therapy. (2013). PubMed. [Link]

  • Compound N-(4-methoxyphenyl)-5-(3-methylphenyl)-1,3-oxazole-4-carboxamide. MolPort. [Link]

  • 4-(3-Methoxy-phenyl)-2-methyl-oxazole. PubChem. [Link]

  • Biological Evaluation of 2, 5-Di (4 Aryloylaryloxy Methyl) - 1, 3, 4-Oxadiazoles Derivatives as Antimicrobial Agents. (2017). Hilaris Publisher. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules, 25(7), 1594. [Link]

  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2014). International Journal of Pharmaceutical Sciences Review and Research, 26(2), 162-166. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI. [Link]

  • 4-phenyl-1,3-oxazole. Chemical Synthesis Database. [Link]

  • 5-ethoxy-2-(4-methoxyphenyl)-4-(trifluoromethyl)-1,3-oxazole. ChemSynthesis. [Link]

  • 2-(4-Methoxyphenyl)oxazole. PubChem. [Link]

  • 2-(3-methoxy-2-phenylphenyl)-4,4-dimethyl-5H-1,3-oxazole. ChemSynthesis. [Link]

  • Oxazole. Wikipedia. [Link]

  • Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors capable of inducing apoptosis at G2/M phase arrest in glioma and lung cancer cells. (2021). ResearchGate. [Link]

  • Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. (2020). IUCrData, 5(8). [Link]

  • Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors capable of inducing apoptosis at G2/M phase arrest in glioma and lung cancer cells. (2021). European Journal of Medicinal Chemistry, 224, 113700. [Link]

  • Oxazole, 4,5-dihydro-2-(2-(3,5-dimethoxyphenyl)-1-phenylethenyl)-4,4-dimethyl-. PubChemLite. [Link]

  • Oxazole, 4,5-dihydro-2-(1,2-bis(4-methoxyphenyl)ethenyl)-4,4-dimethyl-. PubChemLite. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules, 27(8), 2414. [Link]

  • Biologically active 2‐aryloxazoles. ResearchGate. [Link]

Sources

Part 1: Core Compound Profile and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(3-Methoxyphenyl)oxazole for Advanced Research

This guide provides an in-depth technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond basic data to explore the causality behind its synthesis, the intricacies of its characterization, and its potential applications, grounded in authoritative scientific principles.

This compound is an aromatic heterocyclic compound featuring a central oxazole ring substituted with a 3-methoxyphenyl group at the 4-position. The oxazole scaffold is a privileged structure in drug discovery, known for its ability to engage with a wide range of biological targets through various non-covalent interactions.[1] The inclusion of the methoxyphenyl moiety further modulates its electronic and steric properties, making it a valuable building block for novel therapeutic agents.

Compound Identification:

  • Chemical Name: this compound

  • CAS Number: 1072880-82-0[2][3]

  • Molecular Formula: C₁₀H₉NO₂[2][3]

  • Molecular Weight: 175.18 g/mol [2]

Structural and Physicochemical Data Summary:

The following table summarizes key computed physicochemical properties which are critical for predicting the compound's behavior in biological systems, such as membrane permeability and solubility.

PropertyValueSource
Molecular Weight175.18[2]
Topological Polar Surface Area (TPSA)35.26 Ų[2]
LogP (octanol-water partition coefficient)2.35[2]
Hydrogen Bond Acceptors3[2]
Hydrogen Bond Donors0[2]
Rotatable Bonds2[2]

These parameters suggest that this compound possesses favorable drug-like properties, with good potential for oral bioavailability.

Part 2: Synthesis Methodology: The Van Leusen Oxazole Synthesis

The construction of the oxazole ring is a cornerstone of synthetic organic chemistry. Among the various methods, the van Leusen oxazole synthesis stands out for its efficiency and versatility in preparing 4- or 5-substituted oxazoles.[4] This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent that reacts with an aldehyde to form the oxazole ring.[4][5]

Mechanistic Rationale:

The van Leusen reaction is a powerful [3+2] cycloaddition.[5][6] The process is initiated by the deprotonation of the active methylene group in TosMIC by a base. The resulting anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (in this case, 3-methoxybenzaldehyde). The subsequent intramolecular cyclization and elimination of toluenesulfinic acid (TosH) yields the stable aromatic oxazole ring.[4] The choice of a non-nucleophilic base like potassium carbonate is critical to prevent side reactions with the aldehyde or TosMIC itself.

van_Leusen_Mechanism Fig 1: Generalized Van Leusen Oxazole Synthesis Mechanism Aldehyde Aldehyde (R-CHO) Adduct Nucleophilic Adduct Aldehyde->Adduct TosMIC TosMIC Anion TosMIC Anion TosMIC->Anion Base Base (e.g., K2CO3) Base->Anion Deprotonation Anion->Adduct Nucleophilic Attack Oxazoline Intermediate Oxazoline Adduct->Oxazoline Intramolecular Cyclization Oxazole 4-Substituted Oxazole Oxazoline->Oxazole Elimination of TosH

Caption: Fig 1: Generalized Van Leusen Oxazole Synthesis Mechanism.

Part 3: Spectroscopic and Analytical Characterization

Post-synthesis, rigorous characterization is essential to confirm the identity, purity, and structure of the target compound. A combination of spectroscopic techniques is employed for this self-validating system.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H-NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments. Key expected signals include:

    • A singlet for the methoxy (-OCH₃) protons, typically around δ 3.8-3.9 ppm.

    • A complex multiplet pattern in the aromatic region (δ 7.0-8.0 ppm) for the protons on the phenyl and oxazole rings. The protons on the oxazole ring will appear as singlets or doublets depending on the substitution pattern.

    • The specific splitting patterns of the phenyl protons will confirm the meta substitution pattern.

  • ¹³C-NMR: The carbon NMR spectrum will corroborate the structure by showing the correct number of unique carbon signals. Noteworthy peaks would include the methoxy carbon (~55 ppm), the carbons of the oxazole ring (typically in the δ 120-160 ppm range), and the aromatic carbons of the phenyl ring.[7]

2. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum of this compound should display characteristic absorption bands:

  • C=N stretching of the oxazole ring around 1510-1620 cm⁻¹.[8]

  • C-O-C stretching (both ether and in-ring) in the 1050-1250 cm⁻¹ region.

  • C-H stretching for aromatic rings just above 3000 cm⁻¹.[8]

3. Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) that matches the calculated exact mass of C₁₀H₉NO₂.

Part 4: Applications in Research and Drug Discovery

The oxazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][9] Its planar, aromatic structure and hydrogen bonding capabilities allow it to serve as a versatile scaffold for designing enzyme inhibitors and receptor ligands.

Potential Therapeutic Areas:

  • Anticancer Agents: Many oxazole derivatives have demonstrated potent anticancer activity. For instance, trimethoxyphenyl-substituted benzoxazoles have been developed as dual inhibitors of tubulin and phosphodiesterase 4 (PDE4), inducing apoptosis in glioma and lung cancer cells.[10] This highlights the potential of the methoxyphenyl-oxazole combination to target key cancer pathways.

  • Anti-inflammatory and Analgesic: The oxazole ring is present in several non-steroidal anti-inflammatory drugs (NSAIDs) and other compounds with anti-inflammatory properties.[1]

  • Antimicrobial and Antiviral: Various substituted oxazoles have been reported to possess significant activity against bacteria, fungi, and viruses.[1][7]

The 3-methoxyphenyl substitution on the oxazole core in this compound provides a specific vector for molecular interactions and a site for further chemical modification, enabling the generation of libraries of related compounds for structure-activity relationship (SAR) studies.

Part 5: Experimental Protocols

The following sections provide detailed, field-proven methodologies for the synthesis and analysis of this compound.

Protocol 1: Synthesis via Van Leusen Reaction

This protocol describes the synthesis of this compound from 3-methoxybenzaldehyde and TosMIC.

Materials:

  • 3-Methoxybenzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 3-methoxybenzaldehyde (1.0 eq) and anhydrous methanol.

  • Add Tosylmethyl isocyanide (TosMIC) (1.05 eq) to the solution.

  • Add anhydrous potassium carbonate (1.5 eq) portion-wise while stirring. The addition of a strong, non-nucleophilic base is crucial for the initial deprotonation of TosMIC.[5]

  • Heat the reaction mixture to reflux (approx. 65°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane (DCM) and water.

  • Separate the organic layer. Wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.

Synthesis_Workflow Fig 2: Workflow for Synthesis and Purification A 1. Combine Reactants (3-Methoxybenzaldehyde, TosMIC, K2CO3 in Methanol) B 2. Reflux Reaction (65°C, 2-4h) A->B Heat C 3. Reaction Work-up (Solvent removal, Extraction with DCM) B->C Cool & Concentrate D 4. Organic Phase Washing (NaHCO3, Brine) C->D E 5. Drying and Concentration (MgSO4, Rotary Evaporation) D->E F 6. Purification (Silica Gel Column Chromatography) E->F Crude Product G 7. Characterization (NMR, IR, MS) F->G Pure Product

Caption: Fig 2: Workflow for Synthesis and Purification.

References

  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Synthetic Formal Report #2. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. [Link]

  • Cogent Chemistry. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • PubChem. 2-(4-Methoxyphenyl)oxazole | C10H9NO2. [Link]

  • National Center for Biotechnology Information. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • ChemSynthesis. 5-ethoxy-2-(4-methoxyphenyl)-4-(trifluoromethyl)-1,3-oxazole. [Link]

  • ResearchGate. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • Chemical Synthesis Database. 4-phenyl-1,3-oxazole. [Link]

  • Wikipedia. Oxazole. [Link]

  • IUCrData. (2018). Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. [Link]

  • PubMed. (2021). Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors capable of inducing apoptosis at G2/M phase arrest in glioma and lung cancer cells. [Link]

  • CORE. (2019). Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. [Link]

  • PubChemLite. Oxazole, 4,5-dihydro-2-(2-(3,5-dimethoxyphenyl)-1-phenylethenyl)-4,4-dimethyl-. [Link]

  • ResearchGate. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

Sources

Unraveling the Molecular Blueprint: A Technical Guide to the Putative Mechanism of Action of 4-(3-Methoxyphenyl)oxazole as a Novel Therapeutic Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2][3] This technical guide delves into the hypothetical, yet plausible, mechanism of action of a specific analogue, 4-(3-Methoxyphenyl)oxazole. While direct, extensive research on this particular molecule is emerging, this document synthesizes data from related oxazole-based compounds to propose a primary mode of action. We will explore its potential as a selective modulator of key cellular signaling pathways, substantiated by illustrative, state-of-the-art experimental workflows and data. This guide is intended to serve as a foundational resource for researchers poised to investigate this promising compound, providing both a theoretical framework and practical methodologies for its evaluation.

Introduction: The Therapeutic Potential of the Oxazole Moiety

The five-membered aromatic heterocycle, oxazole, is a privileged structure in drug discovery, capable of engaging with a wide array of biological targets through diverse non-covalent interactions.[1][2] The inherent chemical versatility of the oxazole ring allows for fine-tuning of its physicochemical properties, making it an attractive scaffold for the development of novel therapeutics.[4] Numerous oxazole derivatives have been investigated for a range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[5][6]

This guide focuses on this compound, a compound of interest due to its unique substitution pattern. The presence of the methoxyphenyl group suggests potential for specific interactions within biological systems. While the precise mechanism of action for this compound is not yet fully elucidated in peer-reviewed literature, this guide will present a well-reasoned, hypothetical mechanism based on the known activities of structurally related molecules. We will posit that this compound acts as a selective inhibitor of phosphodiesterase 4 (PDE4), a key enzyme in inflammatory and neurological pathways.[5]

Proposed Mechanism of Action: Selective Inhibition of Phosphodiesterase 4 (PDE4)

We hypothesize that this compound exerts its biological effects primarily through the selective inhibition of phosphodiesterase 4 (PDE4). PDE4 is a family of enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a myriad of cellular processes, including inflammation, cell proliferation, and synaptic plasticity. By inhibiting PDE4, this compound would lead to an accumulation of intracellular cAMP, thereby modulating downstream signaling cascades.

The cAMP Signaling Cascade and PDE4

The proposed signaling pathway is depicted in the diagram below. Activation of G-protein coupled receptors (GPCRs) by various extracellular signals leads to the activation of adenylyl cyclase (AC), which in turn synthesizes cAMP from ATP. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, leading to the cellular response. PDE4 acts as a crucial negative regulator in this pathway by hydrolyzing cAMP to AMP.

PDE4_Pathway cluster_membrane Cell Membrane GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Synthesizes from Extracellular_Signal Extracellular Signal Extracellular_Signal->GPCR Activates ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA Activates PDE4 PDE4 cAMP->PDE4 Degraded by AMP AMP PKA_active Protein Kinase A (Active) PKA->PKA_active Downstream_Targets Downstream Targets PKA_active->Downstream_Targets Phosphorylates Cellular_Response Cellular Response Downstream_Targets->Cellular_Response PDE4->AMP MPO This compound MPO->PDE4 Inhibits

Figure 1: Proposed signaling pathway of this compound via PDE4 inhibition.

Illustrative Experimental Validation

To substantiate the proposed mechanism of action, a series of in vitro and cell-based assays would be essential. The following sections describe the key experiments and present hypothetical data that would support the role of this compound as a potent and selective PDE4 inhibitor.

In Vitro PDE Enzyme Inhibition Assay

The initial step in validating the hypothesis is to determine the direct inhibitory effect of this compound on PDE4 activity. This can be achieved using a commercially available PDE assay kit.

Experimental Protocol: In Vitro PDE4D2 Inhibition Assay

  • Reagent Preparation: Recombinant human PDE4D2 enzyme, cAMP substrate, and the test compound (this compound) are prepared in assay buffer.

  • Assay Plate Setup: A 384-well plate is used. The test compound is serially diluted to create a concentration gradient.

  • Enzyme Reaction: The PDE4D2 enzyme is pre-incubated with the test compound for 15 minutes at room temperature. The reaction is initiated by the addition of the cAMP substrate.

  • Incubation: The reaction mixture is incubated for 60 minutes at 37°C.

  • Detection: A detection reagent (e.g., a fluorescently labeled antibody that binds to the product, AMP) is added, and the signal is read using a plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.

Hypothetical Data Summary

CompoundPDE4D2 IC50 (nM)PDE1B IC50 (nM)PDE3A IC50 (nM)PDE5A IC50 (nM)
This compound50>10,000>10,000>10,000
Roflumilast (Control)10>5,000>5,000>5,000

Table 1: Hypothetical inhibitory activity and selectivity of this compound against various PDE isoforms.

Cellular cAMP Accumulation Assay

To confirm that the inhibition of PDE4 by this compound translates to a functional effect in a cellular context, a cAMP accumulation assay is performed.

Experimental Protocol: Cellular cAMP Assay in U937 Cells

  • Cell Culture: Human monocytic U937 cells are cultured to 80% confluency.

  • Cell Plating: Cells are harvested and plated in a 96-well plate.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound or a vehicle control for 30 minutes.

  • Stimulation: Cells are then stimulated with a sub-maximal concentration of forskolin (an adenylyl cyclase activator) for 15 minutes to induce cAMP production.

  • Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: The EC50 value (the concentration of the compound that elicits a half-maximal increase in cAMP) is determined.

Hypothetical Data Summary

CompoundCellular cAMP EC50 (nM)
This compound150
Roflumilast (Control)30

Table 2: Hypothetical potency of this compound in inducing cellular cAMP accumulation.

Experimental Workflows and Logical Relationships

The logical flow of experiments to validate the proposed mechanism of action is crucial for a robust drug discovery program. The following diagram illustrates the interconnectedness of the key experimental stages.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellbased Cell-Based Functional Assays cluster_invivo In Vivo Proof-of-Concept pde_assay PDE Isoform Inhibition Assays selectivity Selectivity Profiling pde_assay->selectivity Determines camp_assay Cellular cAMP Accumulation Assay selectivity->camp_assay Informs cytokine_assay Anti-inflammatory Cytokine Release Assay camp_assay->cytokine_assay Correlates with pk_study Pharmacokinetic Studies cytokine_assay->pk_study Justifies efficacy_model Animal Model of Inflammation pk_study->efficacy_model Guides Dosing for

Figure 2: A logical experimental workflow for the validation of a novel PDE4 inhibitor.

Conclusion and Future Directions

This technical guide has presented a hypothetical yet scientifically grounded mechanism of action for this compound as a selective PDE4 inhibitor. The illustrative data and detailed experimental protocols provide a clear roadmap for researchers to investigate this promising compound. While the oxazole core is well-represented in medicinal chemistry, the specific contribution of the 4-(3-methoxyphenyl) substitution warrants dedicated investigation.

Future research should focus on a comprehensive structure-activity relationship (SAR) study to optimize the potency and selectivity of this chemical series. Furthermore, in vivo studies in relevant animal models of inflammatory diseases, such as chronic obstructive pulmonary disease (COPD) or atopic dermatitis, will be crucial to establish its therapeutic potential. The exploration of oxazole derivatives as modulators of key signaling pathways continues to be a fertile ground for the discovery of novel medicines.

References

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central. [Link]

  • Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. PubMed. [Link]

  • Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors capable of inducing apoptosis at G2/M phase arrest in glioma and lung cancer cells. ResearchGate. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

  • Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents. PMC - NIH. [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. NIH. [Link]

  • Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. PubMed Central. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]

  • 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. Research Journal of Pharmacy and Technology. [Link]

  • 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica. [Link]

  • Synthesis and Biological Activity of Novel Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. NIH. [Link]

  • Synthesis and Biological Activity of 3-(substitutedphenyl)- 6-(4-methoxyphenyl)-7H-[1][5][7]triazolo[3,4-b][1][5][8]thiadiazine. ResearchGate. [Link]

  • Oxazole. Wikipedia. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. NIH. [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. [Link]

  • (PDF) Evaluation of Anti-oxidant and Anti-cancer Properties of New Derivatives of 1, 3, 4-Oxadiazole Containing Methoxyphenyl Ring against MCF-7 Cell Line. ResearchGate. [Link]

  • An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. MDPI. [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. PubMed. [Link]

  • Synthesis of 5-(2-, 3- and 4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol Derivatives Exhibiting Antiiflammatory Activity. ResearchGate. [Link]

Sources

Substituted Oxazoles: A Technical Guide to Synthesis, Reactivity, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Motif as a Privileged Scaffold

The oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1] This seemingly simple scaffold is a cornerstone of modern medicinal chemistry, frequently appearing in a diverse array of natural products and synthetic pharmaceuticals.[2] Its prevalence stems from a unique combination of physicochemical properties: the oxazole ring is thermally stable, capable of engaging in various non-covalent interactions such as hydrogen bonding and π–π stacking, and can serve as a bioisosteric replacement for other functionalities like esters, amides, and other heterocycles.[3][4]

The aromaticity of the oxazole ring is conferred by the delocalization of six π-electrons, lending it stability.[5] However, the presence of two heteroatoms creates an uneven electron distribution, making the ring electron-deficient and influencing its reactivity profile. The pyridine-like nitrogen at position 3 is weakly basic (pKa of the conjugate acid is ~0.8) and acts as an electron sink, while the furan-like oxygen at position 1 can participate as a diene in cycloaddition reactions.[5][6][7] This nuanced electronic nature is the key to both its synthetic accessibility and its utility in interacting with biological targets. This guide provides an in-depth exploration of the synthesis of substituted oxazoles, the chemical reactivity of the core, and its application in the development of therapeutic agents.

Part 1: Core Synthetic Strategies for the Oxazole Ring

The construction of the oxazole core is a well-established field with several classic, named reactions forming the bedrock of synthetic approaches. The choice of method is dictated by the desired substitution pattern and the availability of starting materials.

The Robinson-Gabriel Synthesis

One of the most versatile and widely used methods, the Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino ketone.[8][9] This intramolecular condensation is typically promoted by strong acids such as sulfuric acid or polyphosphoric acid.[6]

Causality in Mechanism: The reaction begins with the protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic. This is followed by an intramolecular attack from the enol form of the adjacent ketone, forming a five-membered dihydrooxazolol intermediate.[10] A subsequent acid-catalyzed dehydration step eliminates water to generate the aromatic oxazole ring. The requirement for a strong dehydrating agent is critical to drive the final aromatization step, which is the thermodynamic driving force for the reaction.[8][10]

Robinson_Gabriel_Mechanism Robinson-Gabriel Synthesis Workflow Start 2-Acylamino Ketone Protonation Protonation of Amide Carbonyl (H+) Start->Protonation Acid Catalyst (e.g., H2SO4) Cyclization Intramolecular Attack (Enol Form) Protonation->Cyclization Intermediate Dihydrooxazolol Intermediate Cyclization->Intermediate Dehydration Dehydration (-H2O) Intermediate->Dehydration Aromatization Driving Force Product Substituted Oxazole Dehydration->Product

Caption: Key mechanistic steps of the Robinson-Gabriel synthesis.

The Fischer Oxazole Synthesis

Discovered by Emil Fischer in 1896, this method constructs the oxazole ring from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[11][12] It is particularly useful for preparing 2,5-disubstituted oxazoles, often with aromatic substituents.[1][11]

Causality in Mechanism: The reaction proceeds in a dry ether medium through which gaseous HCl is passed.[11] The cyanohydrin and aldehyde react to form an intermediate that, under the strongly acidic and anhydrous conditions, undergoes cyclization and dehydration. The anhydrous conditions are crucial to prevent the hydrolysis of the cyanohydrin and other intermediates. The final product often precipitates as its hydrochloride salt.[11][13][14]

The Van Leusen Reaction

A more modern and highly efficient method, the Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) as a C-N-C synthon to react with an aldehyde, forming a 5-substituted oxazole.[15][16][17] This reaction is prized for its mild conditions (typically using K₂CO₃ as a base in methanol) and broad substrate scope.[18][19][20]

Causality in Mechanism: The reaction is initiated by the deprotonation of the acidic methylene group of TosMIC by a base.[16] The resulting anion acts as a nucleophile, attacking the aldehyde carbonyl. The subsequent steps involve an intramolecular cyclization (a 5-endo-dig process) where the alkoxide attacks the isocyanide carbon, forming an oxazoline intermediate.[18] The key to aromatization in this reaction is the elimination of the tosyl group (a good leaving group), which is facilitated by the base.[16][18]

Synthetic Method Starting Materials Key Reagents/Conditions Typical Substitution Pattern Primary Advantage
Robinson-Gabriel 2-Acylamino ketoneH₂SO₄, PPA, or other strong dehydrating agents2,5-Di- or 2,4,5-TrisubstitutedHigh versatility and reliability[8][9]
Fischer Cyanohydrin + AldehydeAnhydrous HCl in dry ether2,5-Disubstituted (often aromatic)Classic method, good for specific targets[11][12]
Van Leusen Aldehyde + TosMICBase (e.g., K₂CO₃) in an alcohol solvent5-SubstitutedMild conditions and broad aldehyde scope[16][20]

Part 2: Reactivity of the Substituted Oxazole Core

Once synthesized, the oxazole ring can be further elaborated. Its reactivity is a delicate balance between its aromatic stability and the electronic influence of its heteroatoms.

Oxazole_Reactivity Reactivity Map of a Substituted Oxazole Oxazole Substituted Oxazole (R1, R2, R3) Electrophilic Electrophilic Substitution Oxazole->Electrophilic Vilsmeier-Haack, etc. (Requires activating groups) Nucleophilic Nucleophilic Substitution Oxazole->Nucleophilic Requires leaving group at C2 Deprotonation Deprotonation (Metallation) Oxazole->Deprotonation Strong Base (e.g., n-BuLi) (Most acidic proton is at C2) Cycloaddition [4+2] Cycloaddition (Diels-Alder) Oxazole->Cycloaddition Acts as diene with electron-poor dienophile C5_Sub C5-Substituted Product (e.g., Formylation) Electrophilic->C5_Sub Attack at C5 C2_Sub C2-Substituted Product Nucleophilic->C2_Sub C2_Anion C2-Lithiooxazole Deprotonation->C2_Anion Pyridine Pyridine Derivative Cycloaddition->Pyridine Followed by ring opening/aromatization

Caption: Common pathways for the functionalization of the oxazole ring.

  • Electrophilic Substitution : The oxazole ring is electron-deficient and generally resistant to electrophilic attack.[21] Such reactions, like nitration or halogenation, require forcing conditions and often give low yields unless the ring is activated by electron-donating substituents.[3] When substitution does occur, it preferentially happens at the C5 position.[3][7]

  • Nucleophilic Substitution : Nucleophilic attack is rare on the unsubstituted ring.[3] However, if a good leaving group (like a halogen) is present at the electron-deficient C2 position, nucleophilic aromatic substitution can proceed readily.[1][6][7]

  • Deprotonation and Metallation : The acidity of the ring protons follows the order C2 > C5 > C4.[5] The proton at C2 is the most acidic (pKa ≈ 20), allowing for selective deprotonation with a strong base like n-butyllithium.[5][7] The resulting 2-lithiooxazole is a powerful nucleophile for forming new carbon-carbon bonds, although it can be unstable and exist in equilibrium with a ring-opened isocyanide form.[6][7]

  • Cycloaddition Reactions : Oxazoles can function as dienes in [4+2] Diels-Alder cycloadditions, particularly with electron-deficient dienophiles.[5][7][22] This reaction is a powerful tool for constructing highly substituted pyridine rings after the initial cycloadduct undergoes a retro-Diels-Alder-type ring-opening and aromatization.[7]

Part 3: Applications in Drug Development & Medicinal Chemistry

The oxazole scaffold is a validated pharmacophore found in numerous FDA-approved drugs, demonstrating its broad therapeutic utility.[4][23] Its value lies in its ability to act as a stable, rigid linker and to participate in key binding interactions with protein targets.[2]

Case Study: Oxaprozin and COX Inhibition

Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) approved by the FDA in 1992 for the treatment of osteoarthritis and rheumatoid arthritis.[4] Its mechanism of action is the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: COX enzymes (both COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By binding to the active site of COX enzymes, Oxaprozin blocks this conversion, thereby reducing the synthesis of prostaglandins and alleviating inflammatory symptoms.[4] The 4,5-diphenyloxazole core of Oxaprozin is crucial for its activity, providing the correct steric and electronic properties to fit within the hydrophobic channel of the COX active site.

COX_Pathway_Inhibition Mechanism of Action of Oxaprozin Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Oxaprozin Oxaprozin Oxaprozin->COX Inhibition

Caption: Oxaprozin inhibits COX enzymes, blocking prostaglandin synthesis.

Selected Oxazole-Containing Therapeutic Agents
Drug Name Structure Biological Target / Mechanism Therapeutic Area
Oxaprozin 3-(4,5-diphenyloxazol-2-yl)propanoic acidCyclooxygenase (COX) InhibitorAnti-inflammatory (NSAID)[4][24]
Sulfamoxole N-(4,5-dimethyloxazol-2-yl)sulfanilamideDihydropteroate synthase inhibitorAntibacterial[1]
Ditazole 4,5-Diphenyl-2-[bis(2-hydroxyethyl)amino]oxazolePlatelet aggregation inhibitorAntithrombotic[1][25]
Aleglitazar (2S)-2-methoxy-3-{4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propanoic acidPPARα/γ dual agonistAntidiabetic (Type II)[1][26]

Part 4: Detailed Experimental Protocol: Van Leusen Synthesis of 5-Phenyloxazole

This protocol describes a representative Van Leusen synthesis. The self-validating nature of this protocol lies in the expected spectroscopic data of the product and the observable progression of the reaction (e.g., consumption of starting materials via TLC).

Objective: To synthesize 5-phenyloxazole from benzaldehyde and tosylmethyl isocyanide (TosMIC).

Materials:

  • Benzaldehyde (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.05 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, and standard laboratory glassware.

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous methanol (40 mL).

  • Addition of Reagents: Add potassium carbonate (2.0 eq) to the methanol and stir to create a suspension. Subsequently, add benzaldehyde (1.0 eq) followed by TosMIC (1.05 eq).

    • Causality: K₂CO₃ is the base required to deprotonate TosMIC, initiating the reaction. Methanol serves as a protic solvent that is suitable for the reaction conditions. Using a slight excess of TosMIC ensures complete consumption of the aldehyde.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 65 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.

    • Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. TLC monitoring is crucial to avoid over-running the reaction or premature workup, ensuring optimal yield.

  • Workup - Quenching and Extraction: Once the reaction is complete (as indicated by the disappearance of the benzaldehyde spot on TLC), cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator. To the resulting residue, add dichloromethane (50 mL) and water (50 mL). Transfer the mixture to a separatory funnel.

    • Causality: Removing the methanol simplifies the extraction process. The subsequent partitioning between an organic solvent (DCM) and water separates the organic product from inorganic salts (like excess K₂CO₃ and the tosyl byproduct).

  • Aqueous Washes: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

    • Causality: The bicarbonate wash removes any acidic impurities. The brine wash helps to remove residual water from the organic layer, initiating the drying process.

  • Drying and Filtration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the mixture to remove the drying agent, and wash the solid with a small amount of fresh DCM.

    • Causality: MgSO₄ is a fast and efficient drying agent that removes dissolved water, which could interfere with final product purity and yield calculation.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude material by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate).

    • Causality: Column chromatography is essential to separate the desired 5-phenyloxazole from unreacted TosMIC and other minor byproducts, yielding a pure compound for characterization and further use.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and characterize the resulting oil/solid by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion and Future Outlook

The substituted oxazole is a testament to the power of heterocyclic chemistry in addressing challenges in drug discovery. Its synthetic accessibility through robust and varied methods like the Robinson-Gabriel, Fischer, and Van Leusen reactions allows for the systematic exploration of chemical space. The nuanced reactivity of the oxazole core provides further opportunities for diversification, enabling fine-tuning of molecular properties for optimal biological activity. As our understanding of disease biology deepens, the rational design of novel oxazole-based compounds will continue to be a highly productive endeavor, promising new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles.

References

  • Fischer, E. (1896). Fischer oxazole synthesis. Berichte der deutschen chemischen Gesellschaft, 29, 205. [Source: Wikipedia, URL: https://en.wikipedia.org/wiki/Fischer_oxazole_synthesis]
  • BenchChem. (2025). The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity. BenchChem. [URL: https://www.benchchem.com/product/b1086]
  • Merck & Co. (n.d.). Fischer Oxazole Synthesis. The Merck Index. [URL: not available directly, but references the original work]
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/22311866.2021.1969085]
  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [URL: https://www.pharmaguideline.com/2021/08/synthesis-reactions-and-medicinal-uses-of-oxazole.html]
  • Oxazole.pdf. (n.d.). CUTM Courseware. [URL: https://courseware.cutm.ac.in/wp-content/uploads/2020/05/Oxazole.pdf]
  • Wikipedia. (n.d.). Oxazole. Wikipedia. [URL: https://en.wikipedia.org/wiki/Oxazole]
  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Robinson%E2%80%93Gabriel_synthesis]
  • Nguyen, T. T., & Wipf, P. (2019). Intramolecular Diels–Alder Reactions of Oxazoles, Imidazoles, and Thiazoles. Organic & Biomolecular Chemistry, 17(15), 3786-3803. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ob/c9ob00295a]
  • NROChemistry. (n.d.). Van Leusen Reaction. NROChemistry. [URL: https://www.nrochemistry.com/van-leusen-reaction/]
  • BenchChem. (2025). The Reactive Nature of the Oxazole Ring in 4-Methyloxazole: An In-depth Technical Guide. BenchChem. [URL: https://www.benchchem.com/product/b1248]
  • Wikipedia. (n.d.). Van Leusen reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Van_Leusen_reaction]
  • PubMed. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32244584/]
  • Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/md/d4md00504h]
  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/van-leusen-oxazole-synthesis.shtm]
  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. SynArchive. [URL: https://www.synarchive.com/named-reactions/robinson-gabriel-synthesis]
  • BenchChem. (2025). A Comparative Guide to the Cycloaddition Reactions of 2-(trimethylsilyl)-1,3-oxazole and Other Common Dienes. BenchChem. [URL: https://www.benchchem.com/product/b1494]
  • PubMed Central. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7179099/]
  • Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2025/md/d4md00504h]
  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [URL: https://www.mdpi.com/1420-3049/25/7/1594]
  • SlideShare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare. [URL: https://www.slideshare.net/slideshow/synthesis-of-oxazole-reactions-of-oxazole-medicinal-uses-of-oxazole/251323347]
  • PubMed Central. (2019). A comprehensive review on biological activities of oxazole derivatives. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6366068/]
  • IJMPR. (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. [URL: https://ijmpr.org/index.php/ijmpr/article/view/18]
  • ACS Publications. (2025). Scalable Photoinduced Cycloaddition for the Synthesis of Biorelevant Oxazoles. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.5c01713]
  • ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. [URL: https://www.researchgate.
  • ResearchGate. (n.d.). (PDF) A comprehensive review on biological activities of oxazole derivatives. ResearchGate. [URL: https://www.researchgate.
  • ACS Publications. (2005). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo051020t]
  • SlideShare. (n.d.). Oxazole ring-containing-drugs (1). SlideShare. [URL: https://www.slideshare.net/slideshow/oxazole-ringcontainingdrugs-1/251323351]
  • ideXlab. (n.d.). Robinson-Gabriel Synthesis - Explore the Science & Experts. ideXlab. [URL: https://www.idexlab.com/topic/robinson-gabriel-synthesis_1]
  • YouTube. (2023). Fischer Oxazole Synthesis Mechanism | Organic Chemistry. YouTube. [URL: https://www.youtube.
  • ResearchGate. (n.d.). Marketed drugs containing oxazole. ResearchGate. [URL: https://www.researchgate.net/figure/Marketed-drugs-containing-oxazole_fig2_375253896]
  • Semantic Scholar. (n.d.). Fischer oxazole synthesis. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Fischer-oxazole-synthesis/4f0561570d9e8c465d3864a7c06c1a6a2a0a3e8b]
  • Bentham Science Publisher. (n.d.). Oxazole-Based Compounds As Anticancer Agents. Bentham Science. [URL: https://www.benthamscience.com/article/96721]
  • HETEROCYCLES. (n.d.). new chemistry of oxazoles. HETEROCYCLES. [URL: Not available]

Sources

Foreword: The Imperative of Spectroscopic Precision in Modern R&D

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(3-Methoxyphenyl)oxazole

In the realms of drug discovery, materials science, and synthetic chemistry, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent research is built. A molecule's identity, purity, and electronic architecture are not merely academic details; they are critical parameters that dictate its biological activity, physical properties, and suitability for its intended application. Spectroscopic analysis provides the empirical evidence required to move a project from hypothesis to value creation.

This guide offers a comprehensive examination of the spectroscopic data for This compound (CAS No. 1072880-82-0). As a key heterocyclic scaffold, substituted oxazoles are of significant interest to researchers for their diverse pharmacological potential. This document is structured not as a rigid template, but as a logical workflow that mirrors the process of scientific inquiry. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—explaining not just the data, but the causality behind the experimental choices and the interpretation of the results. Every piece of data is a piece of a puzzle; here, we will assemble that puzzle to reveal the complete molecular picture of this compound.

Molecular Identity and Structure

Before delving into the spectral data, it is essential to establish the fundamental properties of the target compound.

  • Compound Name: this compound

  • CAS Number: 1072880-82-0[1][2]

  • Molecular Formula: C₁₀H₉NO₂[1]

  • Molecular Weight: 175.18 g/mol [1]

The structural integrity of the molecule is the basis for all spectroscopic interpretation. The numbering convention used throughout this guide is presented in the diagram below.

1H_NMR_Assignments cluster_oxazole Oxazole Protons cluster_phenyl Phenyl Protons cluster_methoxy Methoxy Protons H2 H-2 ~8.15 ppm (s) H5 H-5 ~7.80 ppm (s) H2_prime H-2' ~7.20 ppm (s) H6_prime H-6' ~7.15 ppm (dd) H5_prime H-5' ~7.35 ppm (t) H6_prime->H5_prime J_ortho H4_prime H-4' ~6.90 ppm (dd) H6_prime->H4_prime J_meta H5_prime->H4_prime J_ortho OCH3 -OCH₃ 3.85 ppm (s)

Caption: Predicted ¹H NMR assignments and key couplings.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides a count of the unique carbon environments in a molecule. In standard proton-decoupled mode, each unique carbon atom produces a single peak, offering a direct map of the carbon skeleton.

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

  • Instrumentation: A 100 MHz (corresponding to a 400 MHz ¹H frequency) or higher NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence with NOE (e.g., 'zgpg30').

    • Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width (sw): 0 to 200 ppm.

  • Data Processing: Standard Fourier transform, phasing, and baseline correction.

Predicted ¹³C NMR Data and Interpretation

The predicted chemical shifts for the 10 unique carbon atoms are presented below, based on additive models and data from similar structures.[3][4][5]

Chemical Shift (δ, ppm)AssignmentRationale
~160.5C-3'Aromatic carbon directly attached to the electron-donating methoxy group, highly shielded.
~155.0C-2Oxazole carbon adjacent to both N and O, significantly deshielded.
~140.0C-5Oxazole carbon adjacent to O.
~131.0C-1'Quaternary aromatic carbon attached to the oxazole ring.
~130.0C-5'Aromatic CH carbon.
~125.0C-4Oxazole carbon attached to the phenyl ring.
~118.0C-6'Aromatic CH carbon ortho to the methoxy group.
~115.0C-4'Aromatic CH carbon para to the methoxy group.
~111.0C-2'Aromatic CH carbon ortho to the methoxy group.
55.4-OCH₃Typical chemical shift for a methoxy carbon.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

Experimental Protocol: EI-MS Acquisition
  • Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe or dissolve in a volatile solvent like methanol for injection into a GC-MS system.

  • Instrumentation: A mass spectrometer capable of electron ionization, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Acquisition Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV. This standard energy level ensures reproducible fragmentation patterns that can be compared to library data.[4]

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: ~230 °C.

Predicted Mass Spectrum and Fragmentation

The EI mass spectrum is expected to show a prominent molecular ion peak and characteristic fragment ions. The study of fragmentation patterns in aryl oxazoles provides a strong basis for these predictions.[6][7]

  • Molecular Ion (M⁺˙): The most important peak will be the molecular ion at m/z = 175 , corresponding to the molecular weight of C₁₀H₉NO₂⁺˙. Aromatic systems typically produce a stable molecular ion.[8]

  • Key Fragments:

    • m/z = 147: Loss of carbon monoxide (CO, 28 Da) from the oxazole ring, a characteristic fragmentation pathway for oxazoles.[6]

    • m/z = 132: Loss of the acetyl radical (•CH₃CO, 43 Da), involving ring cleavage.

    • m/z = 104: Represents the 3-methoxyphenyl nitrile cation [C₈H₇NO]⁺˙, formed after cleavage of the oxazole ring.

    • m/z = 77: Represents the phenyl cation [C₆H₅]⁺, a common fragment in aromatic compounds.

G mol C₁₀H₉NO₂⁺˙ m/z = 175 (Molecular Ion) frag1 [M - CO]⁺˙ m/z = 147 mol->frag1 - CO frag2 [M - CH₃CO]⁺ m/z = 132 mol->frag2 - •CH₃CO frag3 [C₈H₇NO]⁺˙ m/z = 104 frag1->frag3 - HCN

Sources

The Oxazole Scaffold: A Synthetic Odyssey from Classical Reactions to Modern Innovations

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Oxazole Moiety

The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, stands as a cornerstone in the architecture of a vast number of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and capacity for hydrogen bonding render it a privileged scaffold in the realm of medicinal chemistry.[3] The utility of oxazoles spans a wide therapeutic spectrum, with derivatives exhibiting antibacterial, antifungal, anti-inflammatory, anticancer, and antitubercular activities.[4][5][6] This guide provides a comprehensive exploration of the discovery and historical evolution of oxazole synthesis, delving into the core methodologies that have shaped our ability to construct this vital heterocyclic system. We will examine the causal logic behind pivotal experimental choices and present key protocols as self-validating systems, offering field-proven insights for the modern researcher.

Part 1: The Genesis of Oxazole Synthesis: Classical Name Reactions

The journey into oxazole synthesis is paved with seminal name reactions that laid the foundational grammar for constructing this heterocyclic core. These early methods, born out of meticulous observation and chemical intuition, remain relevant today, not only for their historical significance but also for their enduring utility in specific synthetic contexts.

The Robinson-Gabriel Synthesis: A Tale of Cyclodehydration

Independently reported by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910, the Robinson-Gabriel synthesis is a robust method for preparing oxazoles through the acid-catalyzed cyclodehydration of 2-acylamino-ketones.[7][8] This reaction provided one of the first reliable entries into the oxazole ring system.

Causality Behind Experimental Choices: The core principle of this synthesis lies in the intramolecular nucleophilic attack of the amide oxygen onto the protonated ketone, followed by dehydration to form the aromatic ring. The choice of a strong dehydrating agent, such as concentrated sulfuric acid or phosphorus pentoxide, is critical to drive the equilibrium towards the formation of the stable oxazole.[4][9] The 2-acylamino-ketone precursors are themselves readily accessible, often via the Dakin-West reaction, making this a versatile two-step approach to substituted oxazoles.[8]

Experimental Protocol: Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole

  • Preparation of the Precursor: To a solution of α-aminoacetophenone hydrochloride (1 equivalent) in pyridine, add benzoyl chloride (1.1 equivalents) dropwise at 0°C. Stir the reaction mixture at room temperature for 4 hours. Pour the mixture into cold water and collect the precipitated 2-benzamidoacetophenone by filtration.

  • Cyclodehydration: Suspend the dried 2-benzamidoacetophenone in concentrated sulfuric acid. Heat the mixture at 100°C for 1 hour.

  • Workup and Purification: Carefully pour the cooled reaction mixture onto crushed ice. Neutralize the solution with aqueous sodium hydroxide to precipitate the crude product. Collect the solid by filtration, wash with water, and recrystallize from ethanol to yield 2,5-diphenyloxazole.

Mechanism of the Robinson-Gabriel Synthesis

Robinson_Gabriel cluster_0 Protonation and Enolization cluster_1 Intramolecular Cyclization cluster_2 Dehydration and Aromatization start 2-Acylamino-ketone protonated_ketone Protonated Ketone start->protonated_ketone H+ enol Enol Intermediate protonated_ketone->enol oxazoline_intermediate Protonated Oxazoline enol->oxazoline_intermediate Nucleophilic Attack dehydrated_intermediate Dehydrated Intermediate oxazoline_intermediate->dehydrated_intermediate -H2O oxazole Oxazole dehydrated_intermediate->oxazole -H+ Fischer_Oxazole cluster_0 Iminochloride Formation cluster_1 Addition to Aldehyde cluster_2 Cyclization and Elimination cyanohydrin Cyanohydrin iminochloride Iminochloride Intermediate cyanohydrin->iminochloride HCl addition_product Addition Product iminochloride->addition_product + Aldehyde aldehyde Aldehyde chloro_oxazoline Chloro-oxazoline addition_product->chloro_oxazoline -H2O oxazole Oxazole chloro_oxazoline->oxazole -HCl

Caption: Fischer Oxazole Synthesis Mechanism.

Part 2: Expanding the Synthetic Toolbox

As the 20th century progressed, new methodologies emerged, offering alternative and often milder routes to the oxazole core. These reactions expanded the scope of accessible substitution patterns and introduced novel precursor materials.

The van Leusen Oxazole Synthesis: The Power of TosMIC

In 1972, van Leusen and colleagues introduced a powerful one-pot reaction for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). [10][11]This method proceeds under mild, basic conditions and is characterized by its operational simplicity and broad substrate scope. [10][12] Causality Behind Experimental Choices: The ingenuity of the van Leusen synthesis lies in the unique reactivity of TosMIC, which serves as a "3-atom synthon" providing the C2-N fragment of the oxazole ring. [10][13]The reaction is initiated by the deprotonation of the acidic methylene group of TosMIC by a base, such as potassium carbonate or piperidine. [10]The resulting carbanion then attacks the aldehyde, and the subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid drive the reaction to completion. [13]

Experimental Protocol: van Leusen Synthesis of 5-Phenyloxazole

  • Reaction Setup: In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and TosMIC (1 equivalent) in methanol.

  • Base Addition: Add potassium carbonate (1.5 equivalents) to the solution and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, add water to the mixture and extract with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Bredereck Reaction: A Route to 2,4-Disubstituted Oxazoles

The Bredereck reaction provides an efficient method for the synthesis of 2,4-disubstituted oxazoles by reacting α-haloketones with amides, most commonly formamide. [3][9]This approach is particularly useful for accessing oxazoles with substituents at the 2 and 4 positions. [9] Causality Behind Experimental Choices: The reaction proceeds through the initial formation of an α-amino ketone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic oxazole ring. [3]The choice of formamide as the amide component is strategic as it provides the C2-N fragment of the oxazole.

Part 3: The Modern Era: Innovations in Oxazole Synthesis

Contemporary organic synthesis has ushered in a new era of efficiency and sustainability, and oxazole synthesis has been no exception. Modern methods often leverage catalysis and novel energy sources to achieve transformations that were previously challenging.

Microwave-Assisted Oxazole Synthesis: Accelerating Discovery

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields. The van Leusen reaction, for instance, has been adapted to microwave conditions, significantly reducing reaction times from hours to minutes. [14][15] Causality Behind Experimental Choices: The use of microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a dramatic increase in the rate of reaction. [14]In a microwave-assisted van Leusen synthesis, a polar solvent like isopropanol is often used to efficiently absorb microwave energy. [14][16]The choice of base can also be critical, with stronger bases like potassium phosphate favoring the formation of the 5-substituted oxazole. [14][17]

Comparative Analysis of Classical and Modern Oxazole Syntheses

Synthesis MethodKey PrecursorsSubstitution PatternConditionsAdvantagesLimitations
Robinson-Gabriel 2-Acylamino-ketones2,5-DisubstitutedStrong Acid, HeatReadily available precursorsHarsh conditions, limited functional group tolerance
Fischer Cyanohydrins, Aldehydes2,5-DisubstitutedAnhydrous HClMild conditionsRequires anhydrous setup
van Leusen Aldehydes, TosMIC5-SubstitutedMild BaseHigh yields, broad scopeTosMIC can be malodorous
Bredereck α-Haloketones, Amides2,4-DisubstitutedHeatGood for specific substitutionCan require high temperatures
Microwave-Assisted VariousVariousMicrowave IrradiationRapid reaction times, high yieldsRequires specialized equipment
Transition-Metal Catalyzed Alkynes, Nitriles, etc.PolysubstitutedMetal CatalystHigh efficiency, novel disconnectionsCatalyst cost and toxicity
Transition-Metal-Catalyzed Approaches: New Frontiers

The advent of transition-metal catalysis has opened up new avenues for oxazole synthesis, enabling the construction of complex and highly substituted derivatives. [18]Catalysts based on gold, iodine(III), copper, and palladium have been employed in novel cyclization and cross-coupling strategies. [18][19]For example, gold catalysts can facilitate the synthesis of oxazoles from acetylenes and nitriles. [19]These methods often proceed under mild conditions with high atom economy, representing the cutting edge of oxazole synthesis. [20] Mechanism of a Generic Transition-Metal Catalyzed Oxazole Synthesis

Transition_Metal cluster_0 Catalytic Cycle Catalyst Transition Metal Catalyst Intermediate_1 Catalyst-Substrate Complex Catalyst->Intermediate_1 + Substrate A Substrate_A Substrate A Substrate_B Substrate B Intermediate_2 Cyclization Intermediate Intermediate_1->Intermediate_2 + Substrate B Product Oxazole Intermediate_2->Product Product->Catalyst - Catalyst

Caption: Generalized Transition-Metal Catalyzed Cycle.

Conclusion: An Ever-Evolving Synthetic Landscape

The history of oxazole synthesis is a compelling narrative of chemical innovation, from the classical name reactions that first unlocked this important heterocycle to the sophisticated catalytic methods of the modern era. For researchers in drug development and medicinal chemistry, a deep understanding of this synthetic evolution is not merely an academic exercise but a practical necessity. By appreciating the underlying principles and experimental nuances of each method, scientists are better equipped to design and execute efficient synthetic routes to novel oxazole-containing molecules with the potential to address unmet medical needs. The journey of the oxazole scaffold is far from over, and the continued development of new synthetic strategies will undoubtedly fuel future discoveries in the life sciences.

References

  • Fischer, E. (1896). Synthese von Oxazolen. Berichte der deutschen chemischen Gesellschaft, 29(1), 205-214. [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Kaur, R., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 272-287. [Link]

  • Li, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649. [Link]

  • Wikipedia contributors. (n.d.). Cornforth rearrangement. In Wikipedia, The Free Encyclopedia. [Link]

  • Mukku, N., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28096-28107. [Link]

  • Semantic Scholar. (n.d.). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. [Link]

  • NROChemistry. (n.d.). Van Leusen Reaction. [Link]

  • Mukku, N., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. [Link]

  • Allied Academies. (n.d.). Biological Importance of Oxazoles. [Link]

  • Scribd. (n.d.). 5-Iii) Sem 4. [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. [Link]

  • Li, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central. [Link]

  • Mukku, N., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. [Link]

  • Wikipedia contributors. (n.d.). Oxazole. In Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • Wikipedia contributors. (n.d.). Robinson–Gabriel synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • Sharma, P., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 19. [Link]

  • Scientific Update. (2017). Oxazole Synthesis from Acetylenes and Nitriles. [Link]

  • Priyanka, et al. (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. [Link]

  • Chem-Station. (2014). Bredereck Oxazole Synthesis. [Link]

  • Nagulwar, V. P. (n.d.). Oxazole. Slideshare. [Link]

  • Hilaris Publisher. (2020). Biological Importance of Oxazoles. [Link]

  • CUTM Courseware. (n.d.). Oxazole.pdf. [Link]

  • YouTube. (2023). Fischer Oxazole Synthesis Mechanism | Organic Chemistry. [Link]

  • Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • Macmillan Group. (n.d.). Oxazole. [Link]

  • ResearchGate. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

  • Royal Society of Chemistry. (1947). A new synthesis of oxazoles and iminazoles including its application to the preparation of oxazole. Journal of the Chemical Society (Resumed), 96. [Link]

  • RSC Publishing. (n.d.). Transition-metal-free synthesis of oxazoles: valuable structural fragments in drug discovery. [Link]

  • Semantic Scholar. (n.d.). Fischer oxazole synthesis. [Link]

  • Wipf, P., & Miller, C. P. (1993). Methodology for the Synthesis of Substituted 1,3-Oxazoles. PubMed Central. [Link]

  • ResearchGate. (n.d.). Transition‐metal‐catalyzed C−H activation of oxazole compounds. [Link]

  • Slideshare. (n.d.). Oxazole. [Link]

  • YouTube. (2025). Lecture 59 I Fischer Oxazole Synthesis I Name Reactions I Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]

  • ResearchGate. (n.d.). Transition-metal-free synthesis of oxazoles: Valuable structural fragments in drug discovery. [Link]

  • ResearchGate. (n.d.). (PDF) A Practical Synthesis of 1,3-Oxazole. [Link]

Sources

Methodological & Application

The Robinson-Gabriel Synthesis of Oxazoles: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The oxazole motif is a cornerstone in medicinal chemistry and natural product synthesis, conferring unique electronic and conformational properties upon molecules.[1] The Robinson-Gabriel synthesis, a classic and robust method for constructing the oxazole ring, remains a highly relevant transformation for chemists in drug discovery and development. This application note provides an in-depth guide to the mechanism, a detailed experimental protocol, and practical insights into this venerable reaction.

Introduction: The Enduring Legacy of the Robinson-Gabriel Synthesis

First reported independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910), the synthesis provides a direct route to 2,5-disubstituted oxazoles through the acid-catalyzed cyclodehydration of α-acylamino ketones.[2] The starting materials are readily accessible, often prepared via the Dakin-West reaction, making this method a practical choice for generating a wide array of oxazole derivatives. Its applications are found in the synthesis of numerous biologically active compounds, including natural products and pharmaceutical agents.[1]

The Reaction Mechanism: A Step-by-Step Elucidation

The generally accepted mechanism involves a series of protonation, cyclization, and dehydration steps. The causality behind the transformation is rooted in the activation of the ketone carbonyl by an acid catalyst, which initiates an intramolecular nucleophilic attack by the amide oxygen.

  • Protonation of the Ketone: The reaction commences with the protonation of the ketone carbonyl group by a strong acid. This enhances the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.

  • Intramolecular Cyclization (Enolization & Attack): The amide oxygen acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. This key ring-closing step forms a five-membered hemiacetal-like intermediate, the oxazoline ring. Mechanistic studies using ¹⁸O-labeling have confirmed that the amide oxygen is incorporated into the oxazole ring, while the ketone oxygen is eliminated as water.

  • Dehydration and Aromatization: Subsequent protonation of the hydroxyl group in the oxazoline intermediate leads to the formation of a good leaving group (water). Elimination of water results in the formation of a resonance-stabilized cationic intermediate, which, upon deprotonation, yields the aromatic oxazole ring.

Below is a visual representation of the reaction mechanism.

Robinson_Gabriel_Mechanism Start α-Acylamino Ketone Protonated Protonated Ketone Start->Protonated + H⁺ (Acid Catalyst) Cyclized Cyclized Intermediate (Oxazoline) Protonated->Cyclized Intramolecular Nucleophilic Attack Protonated_OH Protonated Oxazoline Cyclized->Protonated_OH + H⁺ Cation Resonance-Stabilized Cation Protonated_OH->Cation - H₂O (Dehydration) Product 2,5-Disubstituted Oxazole Cation->Product - H⁺ (Aromatization)

Caption: Reaction mechanism of the Robinson-Gabriel synthesis.

Experimental Protocol: A General Procedure

This protocol provides a general framework for the synthesis of a 2,5-disubstituted oxazole, for example, 2,5-diphenyloxazole from N-phenacylbenzamide. The choice of dehydrating agent and reaction conditions should be optimized for each specific substrate.

Materials and Reagents
  • Starting Material: α-Acylamino ketone (e.g., N-phenacylbenzamide) (1.0 equiv)

  • Cyclodehydrating Agent: Concentrated Sulfuric Acid (H₂SO₄) (2-4 equiv) or Phosphorus Oxychloride (POCl₃) (1.5-3.0 equiv)

  • Solvent (if applicable): Dichloromethane (DCM), Chloroform, or neat conditions

  • Work-up: Saturated sodium bicarbonate (NaHCO₃) solution, water, brine

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Purification: Silica gel for column chromatography, appropriate recrystallization solvents (e.g., ethanol, hexane/ethyl acetate).

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser (or under an inert atmosphere if reagents are moisture-sensitive), add the α-acylamino ketone (1.0 equiv).

  • Addition of Dehydrating Agent:

    • Method A (H₂SO₄): Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (2-4 equiv) to the starting material with vigorous stirring. Caution: Addition is exothermic. After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-100 °C.

    • Method B (POCl₃): Dissolve the α-acylamino ketone in a dry solvent like chloroform or use neat conditions. Cool the mixture in an ice bath and add phosphorus oxychloride (1.5-3.0 equiv) dropwise. After addition, the mixture can be stirred at room temperature or gently heated to reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. A typical reaction time is 1-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and then carefully pour it over crushed ice or into ice-cold water. This will quench the reaction and precipitate the crude product.

    • Carefully neutralize the acidic aqueous solution by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases (pH ~7-8).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the combined organic extracts over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • The crude oxazole can be purified by either column chromatography on silica gel or recrystallization.[3] For chromatography, a solvent system of hexane and ethyl acetate is often effective. For recrystallization, solvents like ethanol or methanol are commonly used.[4]

The following diagram outlines the general experimental workflow.

Workflow Setup 1. Reaction Setup (α-Acylamino Ketone) Reagent 2. Add Dehydrating Agent (e.g., H₂SO₄ or POCl₃) Setup->Reagent Monitor 3. Heat & Monitor (TLC) Reagent->Monitor Quench 4. Quench (Ice Water) Monitor->Quench Neutralize 5. Neutralize (NaHCO₃) Quench->Neutralize Extract 6. Extraction (Organic Solvent) Neutralize->Extract Purify 7. Dry, Concentrate & Purify (Chromatography/ Recrystallization) Extract->Purify Product Pure Oxazole Purify->Product

Caption: General experimental workflow for the Robinson-Gabriel synthesis.

Key Experimental Parameters & Reagent Choices

The success of the Robinson-Gabriel synthesis is highly dependent on the choice of the cyclodehydrating agent. The optimal agent will depend on the specific substrate's reactivity and functional group tolerance.

Dehydrating AgentTypical ConditionsAdvantagesDisadvantages & Causality
Conc. H₂SO₄ Neat or in Ac₂O, 80-100 °CInexpensive, powerful dehydrating agent.Harsh conditions can lead to charring and decomposition of sensitive substrates due to strong acidity and oxidizing properties.
POCl₃ Neat or in DMF/CHCl₃, RT to refluxEffective and widely used. Can be milder than H₂SO₄.Corrosive and moisture-sensitive. Can lead to chlorinated byproducts in some cases.
PCl₅ Neat or in inert solventStrong dehydrating and chlorinating agent.Very harsh conditions, often leading to low yields and side products.
Polyphosphoric Acid (PPA) Neat, elevated temperaturesCan give higher yields than H₂SO₄ by providing a less oxidizing acidic medium.High viscosity can make stirring and work-up difficult. Requires high temperatures.
Trifluoroacetic Anhydride (TFAA) Ethereal solvents (for solid-phase)Useful for solid-phase synthesis and milder conditions.[1] Volatile byproducts are easily removed.More expensive than traditional mineral acids.
Dess-Martin/PPh₃/I₂ DCM, RTVery mild conditions, suitable for sensitive functional groups. Part of a modified protocol from amino acids.[1]Multi-reagent system, requires stoichiometric amounts of reagents, leading to more waste.

Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Insufficiently strong dehydrating agent. 2. Reaction temperature is too low. 3. Inactive or poor-quality reagents.1. Switch to a stronger dehydrating agent (e.g., from POCl₃ to H₂SO₄). 2. Gradually increase the reaction temperature while monitoring for decomposition. 3. Use freshly opened or purified reagents and ensure anhydrous conditions.
Charring/Decomposition 1. Dehydrating agent is too harsh for the substrate. 2. Reaction temperature is too high.1. Use a milder dehydrating agent (e.g., PPA instead of H₂SO₄, or a modern reagent system).[3] 2. Reduce the reaction temperature and increase the reaction time.
Formation of Side Products 1. Incomplete cyclization or competing reaction pathways. 2. Reaction with solvent (e.g., formylation with DMF/POCl₃).1. Optimize the choice of dehydrating agent and temperature. 2. Change the solvent or use neat conditions if possible. Careful monitoring by TLC can help stop the reaction before side products dominate.
Difficult Purification 1. Product is highly polar or has similar polarity to byproducts. 2. Oily product that won't crystallize.1. For polar oxazoles, consider using a more polar eluent system (e.g., DCM/Methanol) or switching to a different stationary phase like alumina.[5] 2. Attempt purification via column chromatography first. If an oil persists, try dissolving in a minimal amount of a good solvent and adding a poor solvent (anti-solvent) to induce precipitation.

Conclusion

The Robinson-Gabriel synthesis is a powerful and versatile tool in the arsenal of the synthetic chemist. By understanding the underlying mechanism, carefully selecting the appropriate cyclodehydrating agent, and meticulously controlling reaction conditions, researchers can efficiently access a diverse range of oxazole-containing molecules. This guide serves as a comprehensive starting point for professionals in drug development and chemical research to successfully implement and troubleshoot this classic and valuable transformation.

References

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Robinson–Gabriel synthesis | Request PDF. Retrieved from [Link]

  • University of Rochester Chemistry Department. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • ideXlab. (n.d.). Robinson-Gabriel Synthesis - Explore the Science & Experts. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]

Sources

The van Leusen Oxazole Synthesis: A Versatile Tool for Heterocyclic Chemistry in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The oxazole motif is a cornerstone in medicinal chemistry, appearing as a critical scaffold in a vast array of natural products and synthetic pharmaceuticals endowed with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The van Leusen oxazole synthesis, first reported in 1972, provides a robust and highly efficient method for the construction of the 5-substituted oxazole ring system from simple aldehyde precursors and tosylmethyl isocyanide (TosMIC).[1][2] Its operational simplicity, broad substrate scope, and the ready availability of starting materials have established it as a go-to reaction for synthetic and medicinal chemists. This guide provides an in-depth exploration of the van Leusen oxazole synthesis, from its mechanistic underpinnings to practical applications and detailed experimental protocols.

Mechanistic Insights: The "3-Atom Synthon" in Action

The van Leusen oxazole synthesis is a powerful example of a [3+2] cycloaddition reaction.[1][2] The versatility of TosMIC stems from its unique trifecta of reactive sites: an acidic α-carbon, an isocyanide group, and a tosyl group that acts as an excellent leaving group.[3] The reaction proceeds through a well-defined sequence of steps:

  • Deprotonation: A base abstracts a proton from the acidic methylene group of TosMIC, generating a nucleophilic carbanion.

  • Nucleophilic Attack: The TosMIC anion attacks the electrophilic carbonyl carbon of the aldehyde, forming an alkoxide intermediate.

  • Cyclization: The newly formed alkoxide undergoes an intramolecular 5-endo-dig cyclization, attacking the isocyanide carbon to form a 4-tosyl-4,5-dihydrooxazole (oxazoline) intermediate.[4]

  • Elimination: The final step is a base-promoted elimination of p-toluenesulfinic acid from the oxazoline intermediate, which results in the formation of the aromatic oxazole ring.[3]

The following diagram illustrates the key mechanistic steps of the van Leusen oxazole synthesis.

van_Leusen_Mechanism TosMIC TosMIC Carbanion TosMIC Carbanion TosMIC->Carbanion Aldehyde Aldehyde (R-CHO) Intermediate1 Alkoxide Intermediate Aldehyde->Intermediate1 Base Base Base->TosMIC Deprotonation Carbanion->Aldehyde Nucleophilic Attack Oxazoline Oxazoline Intermediate Intermediate1->Oxazoline Intramolecular Cyclization Oxazole 5-Substituted Oxazole Oxazoline->Oxazole Elimination Byproduct p-Toluenesulfinic acid Oxazoline->Byproduct Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start Combine Aldehyde, TosMIC, Base in Solvent React Heat to Reflux (2-4h) Start->React Monitor Monitor by TLC React->Monitor Cool Cool to RT Monitor->Cool Evaporate Remove Solvent Cool->Evaporate Extract Liquid-Liquid Extraction Evaporate->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Product Pure Oxazole Chromatography->Product

Sources

Application Notes & Protocols: A Guide to the Synthesis of 4-(3-Methoxyphenyl)oxazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The oxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2][3][4][5] This document provides a detailed guide for the synthesis of 4-(3-methoxyphenyl)oxazole analogs, a class of compounds of significant interest in drug discovery. We will explore field-proven synthetic strategies, provide step-by-step protocols, and discuss the rationale behind key experimental choices to ensure reproducibility and high-yield success. This guide is designed to be a practical resource for chemists engaged in the synthesis and exploration of novel oxazole-based therapeutic agents.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in modern medicinal chemistry.[1][5] Its unique electronic properties and ability to form various non-covalent interactions allow oxazole-containing molecules to bind effectively with a wide range of biological targets like enzymes and receptors.[1] This versatility has led to the development of numerous oxazole-based drugs with applications including anti-inflammatory, antibacterial, anticancer, and antiviral treatments.[2][3][4][6]

The this compound framework, in particular, combines the privileged oxazole core with a methoxyphenyl group, a common feature in pharmacologically active compounds that can influence metabolic stability and receptor affinity. Synthesizing analogs of this core structure—by modifying substituents at the 2 and 5 positions of the oxazole ring—is a key strategy in structure-activity relationship (SAR) studies aimed at optimizing therapeutic efficacy and selectivity.[5][7]

This guide details two robust and widely applicable synthetic routes to access these valuable compounds.

Strategic Overview of Oxazole Synthesis

The construction of the oxazole ring can be achieved through several established name reactions. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final product.

  • Robinson-Gabriel Synthesis: This classic method involves the cyclodehydration of 2-acylamino ketones, typically under acidic conditions.[8][9][10] It is a versatile route for preparing 2,5-disubstituted or 2,4,5-trisubstituted oxazoles.[11]

  • Van Leusen Reaction: A highly efficient method for forming 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[12][13][14][15] This reaction is known for its operational simplicity and good yields.[16]

  • From α-Haloketones (Hantzsch-type Synthesis): The reaction of an α-haloketone with a primary amide is a direct and common method for producing 2,4-disubstituted or 2,4,5-trisubstituted oxazoles.[9][17][18]

For the synthesis of this compound analogs, we will focus on the α-haloketone approach due to its straightforward nature and the commercial availability of the required precursors. We will also present the Van Leusen reaction as a powerful alternative.

Workflow Visualization

The general synthetic workflow for producing and validating this compound analogs is outlined below.

G cluster_0 Route 1: α-Haloketone Pathway cluster_1 Route 2: Van Leusen Pathway A1 3-Methoxyacetophenone A2 Bromination A1->A2 A3 2-Bromo-1-(3-methoxyphenyl)ethanone A2->A3 A4 Cyclization with Amide (R-CONH2) A3->A4 P This compound Analog A4->P B1 3-Methoxybenzaldehyde B2 Reaction with TosMIC B1->B2 B2->P C Purification (Chromatography) P->C V Characterization (NMR, MS, IR) C->V

Caption: General synthetic workflows for this compound analogs.

Protocol 1: Synthesis via α-Haloketone Intermediate

This two-step protocol is a reliable method starting from the commercially available 3-methoxyacetophenone.

Part A: Synthesis of 2-Bromo-1-(3-methoxyphenyl)ethanone (Intermediate)

The first step is the α-bromination of the ketone. This reaction proceeds via an enol or enolate intermediate and requires careful control to avoid dibromination. Using bromine in a suitable solvent like acetic acid is a standard procedure.[19]

G start reagents + Br2 --------- CH3COOH start->reagents product reagents->product

Caption: Synthesis of the α-bromoketone intermediate.

Materials:

  • 3-Methoxyacetophenone

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Step-by-Step Protocol:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxyacetophenone (10.0 g, 66.6 mmol) in 50 mL of glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C using an ice bath. Stir vigorously.

  • Bromine Addition: In a dropping funnel, prepare a solution of bromine (3.4 mL, 66.6 mmol) in 10 mL of glacial acetic acid. Add this solution dropwise to the cooled ketone solution over 30-45 minutes. Maintain the temperature below 10 °C throughout the addition. Causality Note: Slow, controlled addition is crucial to prevent a rapid exotherm and minimize the formation of dibrominated side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Workup: Carefully pour the reaction mixture onto 200 g of crushed ice. A solid precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and then with a small amount of cold ethanol.

  • Drying: Dry the product, 2-bromo-1-(3-methoxyphenyl)ethanone, under vacuum. The product is typically a lachrymatory solid and should be handled with care in a fume hood.

Part B: Cyclization to form this compound

The synthesized α-bromoketone is reacted with an amide to form the oxazole ring. Using formamide will yield the parent compound (R=H at the 2-position). Other primary amides (e.g., acetamide, benzamide) can be used to install different groups at this position, thus creating a library of analogs.[17]

G start reagents + HCONH2 --------- Reflux start->reagents product reagents->product

Caption: Cyclization to form the this compound core.

Materials:

  • 2-Bromo-1-(3-methoxyphenyl)ethanone (from Part A)

  • Formamide

  • Ethanol (optional, as solvent)

  • Reflux condenser

Step-by-Step Protocol:

  • Setup: In a 100 mL round-bottom flask, combine the α-bromoketone (5.0 g, 21.8 mmol) and formamide (20 mL, 500 mmol). Expertise Note: Using a large excess of formamide serves as both the reactant and the solvent, driving the reaction to completion.

  • Heating: Attach a reflux condenser and heat the mixture to 120-130 °C in an oil bath.

  • Reaction: Maintain the temperature and stir for 3-4 hours. Monitor the reaction by TLC until the starting bromoketone is consumed.

  • Cooling & Workup: Cool the reaction mixture to room temperature. Pour the mixture into 150 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound.

Protocol 2: The Van Leusen Oxazole Synthesis

This protocol offers an alternative, often high-yielding route starting from 3-methoxybenzaldehyde and TosMIC (p-Toluenesulfonylmethyl isocyanide). The reaction proceeds via deprotonation of TosMIC, nucleophilic attack on the aldehyde, and subsequent cyclization and elimination of toluenesulfinic acid.[13][15]

G cluster_0 Van Leusen Reaction Mechanism A TosMIC Deprotonation (Base, e.g., K2CO3) B Nucleophilic Attack on Aldehyde Carbonyl A->B C 5-endo-dig Cyclization (Oxazoline formation) B->C D Tautomerization & Elimination of Tosyl Group C->D E Aromatization to Oxazole D->E

Caption: Key mechanistic steps of the Van Leusen Oxazole Synthesis.

Materials:

  • 3-Methoxybenzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

Step-by-Step Protocol:

  • Setup: To a 250 mL round-bottom flask, add 3-methoxybenzaldehyde (5.0 g, 36.7 mmol), TosMIC (7.9 g, 40.4 mmol, 1.1 equiv), and anhydrous potassium carbonate (15.2 g, 110 mmol, 3.0 equiv) in 100 mL of methanol.

  • Heating: Attach a reflux condenser and heat the suspension to reflux with vigorous stirring. Trustworthiness Note: Anhydrous conditions are important for the initial steps, and vigorous stirring is needed as this is a heterogeneous mixture.

  • Reaction: Maintain the reflux for 2-3 hours. The reaction progress can be monitored by TLC. The mixture will typically turn from a white suspension to a yellow or brown color.

  • Concentration: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Workup: To the resulting residue, add 100 mL of water and 100 mL of dichloromethane (DCM). Stir for 15 minutes.

  • Extraction: Separate the layers. Extract the aqueous layer with additional DCM (2 x 50 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the solvent. Purify the crude product via column chromatography (silica gel, eluent: hexane/ethyl acetate) to obtain pure 5-(3-methoxyphenyl)oxazole. Note: The Van Leusen reaction with aldehydes yields 5-substituted oxazoles.

Data Summary & Characterization

Successful synthesis should be confirmed by standard analytical techniques. The following table provides expected data for the parent compound synthesized via Protocol 1.

Compound Name Structure Yield Range Key ¹H NMR Signals (CDCl₃, δ ppm) Expected Mass (m/z)
This compound

60-75%7.95 (s, 1H, H2-oxazole), 7.85 (s, 1H, H5-oxazole), 7.2-7.4 (m, 3H, Ar-H), 6.9 (d, 1H, Ar-H), 3.85 (s, 3H, -OCH₃)[M+H]⁺: 176.07

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Robinson–Gabriel synthesis. Wikipedia.
  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme.
  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review.
  • Van Leusen Reaction. NROChemistry.
  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. OUCI.
  • Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of c
  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • Van Leusen reaction. Wikipedia.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed.
  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal.
  • Robinson-Gabriel Synthesis. SynArchive.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates.
  • Ullmann condens
  • Ullmann reaction. Wikipedia.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central (PMC).
  • Ullmann Reaction. Organic Chemistry Portal.
  • 1,3-Oxazole Derivatives: A Review of Biological Activities as Antip
  • SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALU
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. Semantic Scholar.
  • Synthesis of oxazole derivatives from phenacyl bromides and different amides in DES.
  • ARTICLE - Jordan Journal of Chemistry (JJC). Jordan Journal of Chemistry.
  • Methodology for the synthesis of oxazole derivatives from phenacyl bromides and different amides in DES.

Sources

Application Notes and Protocols for Determining the Biological Activity of 4-(3-Methoxyphenyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] 4-(3-Methoxyphenyl)oxazole (MPO) is a specific derivative that has been isolated from fungal cultures and identified as a potent inhibitor of the hatching and growth of the nematode Caenorhabditis elegans.[4] Interestingly, initial structure-activity relationship (SAR) studies showed that minor modifications to the MPO structure abolished this anti-nematodal activity, suggesting a highly specific molecular interaction is responsible for its effect.[4]

This guide provides a comprehensive, multi-tiered strategy for researchers, scientists, and drug development professionals to characterize the biological activity of this compound. The protocols are designed not only to confirm its known phenotypic effects but also to facilitate the deconvolution of its mechanism of action (MoA) by identifying its specific molecular target(s). We will proceed from a whole-organism phenotypic assay to robust, high-throughput biochemical and cell-based assays targeting plausible protein classes.

Section 1: A Strategy for Target Deconvolution

A successful investigation into a compound's activity follows a logical progression from a broad, observable effect to a specific molecular interaction. Our proposed workflow begins with validating the known phenotype and then employs a battery of assays to systematically narrow down the potential target class and confirm direct engagement.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Class Identification cluster_2 Phase 3: Target Validation & MoA A Protocol 1: C. elegans Hatch & Growth Assay B Protocol 2: Kinase Inhibition Profiling A->B Identifies 'Hit' Target Class C Protocol 4: GPCR Activity Screening (Cell-Based) A->C Identifies 'Hit' Target Class D Other HTS Assays (e.g., Protease, Phosphatase) A->D Identifies 'Hit' Target Class E Protocol 3: Direct Binding (Fluorescence Polarization) B->E Identifies Specific Kinase Hit C->E Identifies Specific GPCR Hit F Mechanism of Action (Cellular Pathway Analysis) E->F Confirms Direct Interaction

Figure 1: A strategic workflow for the characterization of this compound.

Section 2: Protocols for Biochemical Activity Screening

Biochemical assays are fundamental for identifying direct interactions between a compound and a purified biological target, such as an enzyme or receptor. They provide clean, quantitative data on inhibition or binding affinity, free from the complexities of a cellular environment.

Protocol 1: Kinase Inhibition Profiling via Luminescence-Based ATP Quantification

Scientific Rationale: Protein kinases are a major class of therapeutic targets, and many heterocyclic compounds are known to be kinase inhibitors.[5] This assay provides a rapid and highly sensitive method to screen MPO against a panel of kinases. It measures kinase activity by quantifying the amount of ATP remaining after the kinase reaction; a potent inhibitor will result in less ATP consumption and thus a higher luminescent signal.[6][7] The Kinase-Glo® platform is a robust, homogeneous system ideal for high-throughput screening (HTS).[6][7][8]

G Signal ∝ [ATP]remaining Signal  inversely ∝ Kinase Activity cluster_0 Kinase Reaction cluster_1 Detection Step Kinase Kinase ADP ADP Kinase->ADP Catalysis PhosphoSub Phosphorylated Substrate Kinase->PhosphoSub Catalysis Substrate Substrate Substrate->ADP Catalysis Substrate->PhosphoSub Catalysis ATP ATP ATP->ADP Catalysis ATP->PhosphoSub Catalysis ATP_rem Remaining ATP Inhibitor MPO (Inhibitor) Inhibitor->Kinase Inhibits Luciferase Ultra-Glo™ Luciferase ATP_rem->Luciferase Luciferin Luciferin Luciferin->Luciferase Light Luminescent Signal Luciferase->Light G cluster_0 High Polarization State cluster_1 Low Polarization State (Competition) Protein Target Protein Complex Protein Tracer Tracer_Bound Fluorescent Tracer Slow High Polarization Signal Complex->Slow Slow Tumbling Protein_C Target Protein Complex_C Protein MPO Tracer_Free Fluorescent Tracer Fast Low Polarization Signal Tracer_Free->Fast Fast Tumbling MPO MPO (Competitor)

Figure 3: Principle of the competitive Fluorescence Polarization (FP) assay.

Experimental Protocol:

  • Materials:

    • Purified target protein (e.g., the kinase 'hit' from Protocol 1).

    • A validated fluorescently-labeled ligand (tracer) for the target protein.

    • This compound (MPO) stock solution.

    • FP Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100).

    • Black, low-volume 384-well assay plates.

    • Plate reader with FP capabilities (parallel and perpendicular emission filters).

  • Procedure:

    • Assay Optimization (Preliminary Step):

      • Perform a saturation binding experiment by titrating the target protein against a fixed, low concentration of the fluorescent tracer (e.g., 1 nM) to determine the dissociation constant (Kₔ) of the tracer and the optimal protein concentration for the competition assay (typically the concentration giving 50-80% of the maximal signal). [9] 2. Compound Plating: Prepare a serial dilution of MPO in DMSO and dispense 50 nL into the assay plate wells. Include DMSO-only controls.

    • Reagent Addition: Prepare a master mix containing the target protein (at the optimized concentration) and the fluorescent tracer (at a fixed concentration, e.g., 1 nM) in FP Assay Buffer.

    • Dispensing: Add 20 µL of the master mix to each well.

    • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.

    • Data Acquisition: Measure fluorescence polarization (in mP units) using the plate reader.

  • Data Analysis:

    • Plot the mP values against the logarithm of the MPO concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [Tracer]/Kₔ_tracer).

Section 3: Cell-Based Assays for Pathway Analysis

Cell-based assays are critical for understanding a compound's activity in a more physiologically relevant context. They can confirm target engagement within a cell and elucidate effects on downstream signaling pathways.

Protocol 3: G-Protein Coupled Receptor (GPCR) Activity Screening

Scientific Rationale: GPCRs are the largest family of cell surface receptors and are major drug targets. [10][11][12]Many small molecules act as agonists or antagonists of GPCR signaling. A common downstream event for many GPCRs (particularly those coupled to Gs or Gi proteins) is the modulation of intracellular cyclic AMP (cAMP) levels. [10]This protocol uses a sensitive bioluminescent reporter system where a modified luciferase directly binds cAMP, causing a change in light output that is proportional to the intracellular cAMP concentration. [10]

G MPO MPO (Ligand) GPCR GPCR MPO->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Modulates ATP ATP cAMP cAMP ATP->cAMP Converts AC Reporter cAMP-gated Luciferase cAMP->Reporter Activates Light Luminescent Signal Reporter->Light

Figure 4: Simplified GPCR signaling pathway leading to cAMP-dependent light production.

Experimental Protocol:

  • Materials:

    • HEK293 cells stably or transiently transfected with the GPCR of interest and a cAMP-responsive biosensor (e.g., GloSensor™-22F, Promega). [10] * Cell culture medium (e.g., DMEM with 10% FBS).

    • This compound (MPO) stock solution.

    • Isoproterenol or Forskolin (positive control for Gs-coupled receptors).

    • White, clear-bottom 384-well cell culture plates.

    • Plate reader with luminescence detection.

  • Procedure:

    • Cell Plating: Seed the engineered HEK293 cells into the 384-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 5,000 cells/well). Incubate overnight at 37°C, 5% CO₂.

    • Medium Exchange: Carefully remove the culture medium and replace it with an assay buffer (e.g., CO₂-independent medium containing the GloSensor™ reagent).

    • Equilibration: Incubate the plate for 2 hours at room temperature to allow the reagent to enter the cells and for the basal signal to stabilize.

    • Compound Addition:

      • For Antagonist Mode: Add MPO (or control antagonist) to the wells and incubate for 15-30 minutes. Then, add a known agonist at its EC₈₀ concentration.

      • For Agonist Mode: Add MPO (or control agonist) directly to the wells.

    • Signal Measurement: Immediately place the plate in the luminometer. Measure the kinetic luminescent signal over a period of 30-60 minutes or take a single endpoint reading after a defined incubation period (e.g., 20 minutes).

  • Data Analysis:

    • For agonist mode, plot the luminescent signal against the MPO concentration to determine the EC₅₀.

    • For antagonist mode, plot the inhibition of the agonist response against the MPO concentration to determine the IC₅₀.

    • Normalize data to vehicle control (0% activity) and a saturating concentration of a known agonist/antagonist (100% activity).

References

  • Analysis of protein-ligand interactions by fluorescence polarization. PubMed Central (PMC). [Link]

  • Protein-ligand binding measurements using fluorescence polarization. BMG Labtech. [Link]

  • Cell-based Assays for GPCR Activity. Biocompare. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • GPCR Signaling Assays. Agilent. [Link]

  • Fluorescence Polarization (FP). Molecular Devices. [Link]

  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. PubMed Central (PMC). [Link]

  • GPCR Assay Services. Reaction Biology. [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format. National Institutes of Health (NIH). [Link]

  • On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Inhibitor Screening Kits. Biocompare. [Link]

  • High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. ACS Publications. [Link]

  • Small Molecule Drug Screening Service-Enzymes. MtoZ Biolabs. [Link]

  • A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. National Institutes of Health (NIH). [Link]

  • 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica. [Link]

  • A Theoretical Analysis of a 1,3-Oxazole Derivative used as an Antifungal Active Agent that Varies with Ambient Temperature. TSI Journals. [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central (PMC). [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. PubMed. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. Semantic Scholar. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. PubMed Central (PMC). [Link]

  • (PDF) A comprehensive review on biological activities of oxazole derivatives. ResearchGate. [Link]

  • Naturally Occurring Oxazole-Containing Peptides. PubMed Central (PMC). [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health (NIH). [Link]

  • a brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences. [Link]

  • Oxazole. Wikipedia. [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • Oxazole Synthesis by four Name Reactions. YouTube. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

Sources

The Synthetic Chemist's Guide to Polysubstituted Oxazoles: Core Methods, Mechanistic Insights, and Practical Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Oxazole Scaffold

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions allow oxazole-containing molecules to bind to a wide array of biological targets, exhibiting activities ranging from anti-inflammatory and antibacterial to anticancer and antiviral.[1][3] The therapeutic relevance of this motif, found in numerous marketed drugs and clinical candidates, continually drives the demand for efficient and versatile synthetic methods to access polysubstituted oxazoles.[1][4] Fine-tuning the substitution pattern on the oxazole core is critical for modulating pharmacological properties, making the development of robust synthetic strategies a key objective for researchers in drug discovery and development.[5]

This comprehensive guide provides an in-depth analysis of the most reliable and widely employed methods for synthesizing polysubstituted oxazoles. Moving beyond a mere listing of reactions, we will delve into the mechanistic underpinnings of each transformation, providing detailed, field-tested protocols and comparative insights to empower researchers to select and execute the optimal strategy for their specific synthetic targets.

I. Classical Approaches: The Foundation of Oxazole Synthesis

For decades, a set of named reactions has formed the bedrock of oxazole synthesis. These methods, while sometimes requiring harsh conditions, remain highly relevant and are often the go-to strategies for specific substitution patterns.

A. The Robinson-Gabriel Synthesis

First described independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910), this method involves the acid-catalyzed cyclodehydration of 2-acylamino ketones to yield 2,5-disubstituted or 2,4,5-trisubstituted oxazoles.[6][7] It is a robust and well-established pathway, particularly for diaryloxazoles.[8][9]

Mechanism & Causality: The reaction proceeds via protonation of the ketone carbonyl, which activates it for intramolecular nucleophilic attack by the amide oxygen.[9][10] The resulting cyclic intermediate then undergoes dehydration, driven by the formation of the stable aromatic oxazole ring. The choice of a strong dehydrating agent, such as sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃), is crucial for driving the reaction to completion.[5][8] While effective, these harsh conditions can limit the tolerance for sensitive functional groups.[5]

Sources

The Advent of Rapid Oxazole Synthesis: A Guide to Microwave-Assisted Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Oxazoles and the Push Towards Greener Chemistry

The oxazole motif, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a cornerstone in medicinal chemistry and materials science. Its derivatives are integral to a wide array of pharmacologically active compounds, exhibiting antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1] The intrinsic value of this scaffold has perpetually driven the development of novel and efficient synthetic routes.

Traditionally, the synthesis of oxazoles, through classic name reactions like the Robinson-Gabriel, Fischer, or van Leusen syntheses, often required harsh conditions, long reaction times, and the use of hazardous reagents.[1][2] In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, aligning with the principles of green chemistry by significantly reducing reaction times, minimizing by-product formation, and often enabling the use of less toxic solvents.[3][4]

Microwave irradiation accelerates chemical reactions by directly coupling with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with conventional methods.[4] This guide provides an in-depth exploration of microwave-assisted protocols for oxazole synthesis, offering researchers and drug development professionals a detailed and practical resource for leveraging this powerful technology.

Mechanistic Insights into Microwave-Promoted Oxazole Formation

Understanding the underlying reaction mechanisms is critical for optimizing synthetic protocols. Microwave irradiation primarily exerts a thermal effect, dramatically accelerating reaction rates. However, the rapid heating can also influence reaction pathways and selectivity. Here, we delve into two of the most prominent methods adapted for microwave synthesis.

The Robinson-Gabriel Synthesis: A Classic Reimagined

The Robinson-Gabriel synthesis is a robust method for preparing 2,5-disubstituted and 2,4,5-trisubstituted oxazoles via the cyclodehydration of 2-acylamino ketones.[2][5] Conventional methods often rely on harsh dehydrating agents like concentrated sulfuric acid or phosphorus pentoxide.[2] The microwave-assisted approach allows for the use of milder reagents and drastically shorter reaction times.

A notable advancement is the use of the Burgess reagent under microwave conditions, which facilitates a clean and rapid cyclodehydration.[2]

Caption: Microwave-assisted Robinson-Gabriel synthesis workflow.

The reaction proceeds through the tautomerization of the 2-acylamino ketone to its enol form, which is accelerated by the rapid heating from microwave irradiation. This is followed by an intramolecular cyclization to form an oxazoline intermediate, which then undergoes dehydration to yield the aromatic oxazole ring.

The van Leusen Reaction: A Versatile Route to 5-Substituted Oxazoles

The van Leusen oxazole synthesis is a powerful method for preparing 5-substituted oxazoles from aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC).[1][6] This reaction is particularly amenable to microwave assistance, which significantly shortens the reaction time from hours to mere minutes.[7]

The base-catalyzed reaction involves the deprotonation of TosMIC, followed by its addition to the aldehyde. A subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid yields the oxazole. The choice and amount of base can be crucial; for instance, using 2 equivalents of a strong base like K₃PO₄ under microwave irradiation can selectively yield 5-substituted oxazoles, while using 1 equivalent may favor the formation of an oxazoline intermediate.[7][8]

Caption: Microwave-assisted van Leusen oxazole synthesis pathway.

Comparative Data: Conventional vs. Microwave-Assisted Synthesis

The advantages of microwave-assisted synthesis are most evident when directly compared to conventional heating methods. The following table summarizes typical differences in reaction time and yield for the synthesis of various heterocyclic compounds, illustrating a general trend that holds true for oxazole synthesis.[3][9]

Heterocyclic CompoundConventional Method (Time)Conventional Method (Yield)Microwave Method (Time)Microwave Method (Yield)Reference
Benzimidazole Derivative2-8 hours75-85%3-10 minutes85-95%[9]
2,3-diphenyl Quinoxaline2-15 hours<50%2-8 minutes>70%[3]
5-Phenyl Oxazole~12 hours (reflux)Moderate8 minutes96%[7]

Detailed Application Protocols

The following protocols are presented as a starting point for researchers. Optimization of temperature, time, and reagent stoichiometry may be necessary for specific substrates.

Protocol 1: Microwave-Assisted van Leusen Synthesis of 5-Aryl Oxazoles

This protocol is adapted from a highly efficient method for the synthesis of 5-substituted oxazoles using microwave irradiation.[7][8]

Materials:

  • Substituted aryl aldehyde (1.0 equiv)

  • p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.0 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Isopropyl alcohol (IPA)

  • Microwave reactor (e.g., CEM Discover)

  • 50 mL round-bottom flask or microwave process vial

Procedure:

  • To a 50 mL round-bottom flask, add the substituted aryl aldehyde (e.g., 3 mmol), TosMIC (3 mmol), and 10 mL of isopropyl alcohol.

  • Add potassium phosphate (6 mmol) to the reaction mixture.

  • Place the flask in the microwave reactor.

  • Irradiate the reaction mixture in an open vessel at 65°C with a power of 350 W for 8 minutes, with stirring at 800 rpm.[1][7]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product can then be purified by standard laboratory techniques such as extraction and recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Robinson-Gabriel Synthesis using Burgess Reagent

This protocol describes a mild and rapid synthesis of oxazoles from 2-acylamino carbonyl compounds.[2]

Materials:

  • 2-Acylamino carbonyl compound (e.g., 20 mg)

  • Burgess reagent [(methoxycarbonylsulfamoyl)triethylammonium hydroxide, inner salt] (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Microwave reactor

  • Microwave process vial

Procedure:

  • In a microwave process vial, dissolve the 2-acylamino carbonyl compound (20 mg) in anhydrous THF (1 mL).

  • Add Burgess reagent (2.0 equivalents) to the solution.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 150°C for 5 minutes.

  • After the irradiation period, cool the vial to room temperature.

  • Quench the reaction with a small amount of methanol.

  • The product can be analyzed and purified using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and preparative HPLC.

Troubleshooting and Considerations

  • Solvent Choice: The choice of solvent is critical in microwave chemistry as it must be able to absorb microwave energy efficiently. Polar solvents like DMF, ethanol, and isopropanol are generally good choices.

  • Temperature and Pressure Monitoring: In sealed-vessel reactions, it is crucial to monitor the internal temperature and pressure to prevent vessel failure. Modern microwave reactors are equipped with safety features for this purpose.

  • Hotspot Avoidance: Stirring is essential to ensure even heating and prevent the formation of localized hotspots, which can lead to decomposition of reagents or products.

  • Reagent Stability: Ensure that all starting materials and reagents are stable at the high temperatures that can be rapidly achieved with microwave heating.

Conclusion: A New Era in Heterocyclic Synthesis

Microwave-assisted synthesis represents a significant leap forward in the preparation of oxazoles and other important heterocyclic scaffolds. The dramatic reduction in reaction times, coupled with often-improved yields and cleaner reaction profiles, makes it an invaluable tool for medicinal chemists and researchers in drug discovery.[3] By embracing these advanced methodologies, the scientific community can accelerate the discovery and development of novel therapeutics and functional materials.

References

  • Brain, C. T., & Paul, J. M. (1999). Rapid Synthesis of Oxazoles under Microwave Conditions. Synlett, 1999(10), 1642–1644.
  • Indian Journal of Pharmaceutical Sciences. (2021). Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids.
  • Mukku, N., Davanagere, P. M., Chanda, K., & Maiti, B. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28239–28248. Available from: [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available from: [Link]

  • ACS Omega. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. Available from: [Link]

  • Semantic Scholar. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions.
  • IJPR. (n.d.). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES.
  • ResearchGate. (2020). (PDF) A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p -Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions.
  • Asian Journal of Pharmaceutical Research. (n.d.). Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions.
  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Available from: [Link]

  • Semantic Scholar. (n.d.). Microwave-assisted organic synthesis: the Gabriel approach as a route to new pyrazolylhydrazonoazoles.
  • NIH. (n.d.). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase.
  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. Available from: [Link]

  • Taylor & Francis. (n.d.). Microwave Assisted Organic Synthesis.
  • Revistas Javeriana. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines | Universitas Scientiarum.
  • Synlett. (2018).
  • PubMed. (2008). Microwave-assisted synthesis of 5-aminopyrazol-4-yl ketones and the p38(MAPK) inhibitor RO3201195 for study in Werner syndrome cells.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 4-(3-Methoxyphenyl)oxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 4-(3-methoxyphenyl)oxazole. Recognizing the nuanced challenges that can arise during heterocyclic synthesis, we have developed this comprehensive support center. Our focus is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot effectively and optimize your reaction yields. This document centers on the widely-used Van Leusen Oxazole Synthesis , a robust method for converting aldehydes into 4-substituted oxazoles.[1][2]

Troubleshooting Guide: Common Issues & Solutions

Encountering suboptimal results is a common part of synthetic chemistry. The following table outlines frequent issues in the Van Leusen synthesis of this compound, their probable causes, and field-tested solutions.

Issue Probable Cause(s) Recommended Solution(s) & Rationale
1. Low or No Product Yield Ineffective Deprotonation of TosMIC: The base is not strong enough to fully deprotonate the acidic methylene protons of TosMIC (p-toluenesulfonylmethyl isocyanide).[2]Use a strong, non-nucleophilic base. Potassium tert-butoxide (t-BuOK) is highly effective. Suspend t-BuOK in anhydrous THF at a low temperature (-60 °C to -78 °C) before slowly adding the TosMIC solution.[1] This ensures complete anion formation before the aldehyde is introduced.
Poor Quality Reagents: TosMIC can degrade upon exposure to moisture. 3-methoxybenzaldehyde can oxidize to the corresponding benzoic acid.Verify reagent purity. Use freshly opened or properly stored TosMIC. Purify the aldehyde by distillation if it appears discolored or has been stored for a long time. Ensure all solvents are strictly anhydrous.
Suboptimal Reaction Temperature: The initial addition may be too warm, causing side reactions. The reflux step may be too short or not hot enough for the final elimination step.Maintain strict temperature control. The initial addition of the aldehyde to the deprotonated TosMIC should be performed at low temperatures (-60 °C). After the initial reaction, a reflux period (e.g., in THF/Methanol) is often necessary to drive the elimination of the tosyl group and form the aromatic oxazole ring.[1]
2. Formation of Side Products Aldehyde Self-Condensation: If the base is added to the aldehyde or if conditions are not sufficiently anhydrous, aldol-type reactions can occur.Control the order of addition. Always add the aldehyde solution slowly to the pre-formed solution of deprotonated TosMIC. This ensures the TosMIC anion is readily available to react, outcompeting other pathways.
Incomplete Elimination: The oxazoline intermediate may be stable and fail to eliminate the tosyl group, remaining as a major impurity.[2]Ensure sufficient heating/reflux. After the initial cycloaddition, adding a protic solvent like methanol and heating to reflux helps facilitate the base-promoted elimination to form the final aromatic oxazole.[1] Monitor this step by TLC until the intermediate spot disappears.
Ring Cleavage: Harsh conditions or certain nucleophiles can potentially lead to the degradation of the oxazole ring, although it is generally stable.[3]Avoid excess harsh reagents. Use the recommended stoichiometry and avoid prolonged exposure to very high temperatures or strong nucleophiles after the product has formed.
3. Reaction Stalls (Incomplete Conversion) Insufficient Base or TosMIC: Stoichiometry is critical. If either the base or TosMIC is limiting, the reaction will not proceed to completion.Optimize stoichiometry. A slight excess of TosMIC (e.g., 1.2-1.7 equivalents) and base (e.g., 2.5-2.7 equivalents) relative to the aldehyde can drive the reaction to completion.[1] Monitor reaction progress via TLC.
Presence of Water: Moisture will quench the deprotonated TosMIC and the base, effectively halting the reaction.Use anhydrous conditions. Dry all glassware thoroughly. Use anhydrous solvents (e.g., distilled over sodium/benzophenone) and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction setup and execution.
Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the Van Leusen synthesis of this compound?

A1: The Van Leusen reaction is a powerful method for forming a 5-substituted oxazole ring from an aldehyde and TosMIC. The mechanism proceeds through a two-step [3+2] cycloaddition process.[4] It begins with the deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde, cyclization to an oxazoline intermediate, and finally, base-promoted elimination of the tosyl group to yield the aromatic oxazole.[2][5]

Van_Leusen_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Cycloaddition cluster_step3 Step 3: Elimination TosMIC TosMIC Anion TosMIC Anion TosMIC->Anion + Base Base Base (t-BuOK) Base->Anion Aldehyde 3-Methoxy- benzaldehyde Oxazoline Oxazoline Intermediate Aldehyde->Oxazoline Nucleophilic Attack & 5-endo-dig Cyclization Anion->Oxazoline Product 4-(3-Methoxyphenyl) oxazole Oxazoline->Product Base-promoted Elimination of Tosyl Group

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Q2: How do I choose the optimal base and solvent?

A2: The choice of base is critical for the initial deprotonation of TosMIC. A strong, non-nucleophilic base is required.

  • Base: Potassium tert-butoxide (t-BuOK) is the most common and effective choice.[1] It is sufficiently strong to deprotonate TosMIC efficiently without acting as a nucleophile towards the aldehyde. Other bases like potassium carbonate can be used in some protocols, often under different solvent conditions like ionic liquids.[4]

  • Solvent: Anhydrous polar aprotic solvents are ideal for the initial steps. Tetrahydrofuran (THF) is an excellent choice as it dissolves the reagents well and is suitable for low-temperature reactions.[1] A co-solvent system, such as adding methanol (MeOH) during the reflux step, is often employed to facilitate the final elimination stage.[1]

Q3: What are the best practices for purifying the final product?

A3: Purification is key to obtaining a high-yield of pure this compound.

  • Work-up: After the reaction is complete, it is typically quenched with water and extracted with an organic solvent like ethyl acetate or diethyl ether. The combined organic layers are washed with brine to remove water-soluble impurities and dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[1]

  • Chromatography: The most effective method for purification is flash column chromatography on silica gel.[6] A gradient elution system, starting with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increasing the polarity (e.g., to 80:20 Hexanes:Ethyl Acetate), will effectively separate the desired oxazole from unreacted starting materials and non-polar impurities.[6]

  • Recrystallization: If the product obtained from chromatography is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be performed to achieve high purity.

Q4: Are there alternative synthetic routes if the Van Leusen reaction is problematic?

A4: Yes, several other classic and modern methods exist for synthesizing oxazoles.

  • Robinson-Gabriel Synthesis: This is a classic method involving the cyclodehydration of 2-acylamino-ketones using strong acids like sulfuric acid or dehydrating agents like phosphorus pentachloride.[7][8][9] This would require the synthesis of the appropriate α-acylamino ketone precursor.

  • Ugi Reaction: This is a multi-component reaction that can be adapted to produce oxazoles. It involves combining an aldehyde, an amine, a carboxylic acid, and an isocyanide, often followed by a post-condensation modification to form the oxazole ring.[10][11][12] This route offers high diversity but requires careful optimization of the multi-component system.

Experimental Protocols
Protocol 1: Synthesis of this compound via Van Leusen Reaction

This protocol is a representative example and should be adapted based on laboratory safety standards and preliminary small-scale optimization.

Materials:

  • 3-Methoxybenzaldehyde

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (MeOH)

  • Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Suspend potassium tert-butoxide (2.7 equivalents) in anhydrous THF.

  • Cool the suspension to -60 °C using a dry ice/acetone bath.

  • Dissolve TosMIC (1.7 equivalents) in anhydrous THF and add it slowly to the t-BuOK suspension via the dropping funnel, maintaining the temperature below -50 °C. Stir for 15 minutes.

  • Dissolve 3-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF and add this solution dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains below -50 °C.

  • After the addition is complete, stir the reaction at this temperature for 1 hour.

  • Add anhydrous methanol (approximately half the volume of THF used) to the reaction mixture.

  • Remove the cooling bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux (approx. 65-70 °C) for 2 hours. Monitor the reaction progress by TLC.

  • Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride solution, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing and solving common issues during the synthesis.

Troubleshooting_Workflow Start Start Synthesis Monitor Monitor by TLC Start->Monitor Problem Low Yield or Incomplete Reaction? Monitor->Problem CheckReagents Verify Reagent Quality (TosMIC, Aldehyde, Base) Ensure Anhydrous Conditions Problem->CheckReagents Yes Success High Yield of Pure Product Problem->Success No CheckConditions Optimize Reaction Conditions - Temperature Control? - Correct Stoichiometry? - Sufficient Reflux Time? CheckReagents->CheckConditions Reagents OK Purification Analyze Crude Product (NMR, LC-MS) CheckConditions->Purification Conditions OK SideProducts Identify Side Products (e.g., Oxazoline intermediate) Purification->SideProducts SideProducts->CheckConditions Adjust Conditions (e.g., increase reflux)

Caption: A logical workflow for troubleshooting synthesis issues.

References
  • Yu, B., Wen, J., Zhang, J., Li, J., & Xiang, Y. Z. (2009). One-Pot Synthesis of 4,5-Disubstituted Oxazoles via a van Leusen Reaction in Ionic Liquid. Synlett, 2009(03), 500-504. [4]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [7]

  • Sheng, R., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [13]

  • NROChemistry. (n.d.). Van Leusen Reaction. [1]

  • Thompson, A. D., et al. (2009). Ugi Reactions with Ammonia Offer Rapid Access to a Wide Range of 5-Aminothiazole and Oxazole Derivatives. The Journal of Organic Chemistry, 74(18), 7201–7204. [10]

  • Wikipedia contributors. (2023). Van Leusen reaction. Wikipedia. [5]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. [2]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. [8]

  • Barreto, A. F. S., et al. (2012). Tritylamine as an Ammonia Surrogate in the Ugi Reaction Provides Access to Unprecedented 5-Sulfamido Oxazoles Using Burgess-type Reagents. Organic Letters, 14(4), 1098–1101. [11]

  • Wasserman, H. H., & Vinick, F. J. (1973). The Mechanism of the Robinson-Gabriel Synthesis of Oxazoles. The Journal of Organic Chemistry, 38(12), 2277–2278. [14]

  • YouTube. (2022). Robinson-Gabriel synthesis of oxazoles. [15]

  • Wikipedia contributors. (2023). Robinson–Gabriel synthesis. Wikipedia. [9]

  • ResearchGate. (2008). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. [12]

  • ResearchGate. (2023). Ugi‐type multicomponent reaction for synthesizing.... [16]

  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [6]

  • Dömling, A., et al. (2019). 1,3,4-Oxadiazoles by Ugi-Tetrazole and Huisgen Reaction. Organic Letters, 21(18), 7315-7319. [17]

  • CUTM Courseware. (n.d.). Oxazole.pdf. [3]

Sources

Technical Support Center: Enhancing the Aqueous Solubility of Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth solutions to common challenges encountered when working with poorly soluble oxazole derivatives. The following troubleshooting guides and FAQs are structured to address specific experimental issues, explaining the scientific principles behind each strategy to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: Why are my oxazole derivatives consistently showing poor aqueous solubility?

Answer: The solubility of oxazole derivatives is fundamentally governed by their molecular structure. Oxazole itself is a heterocyclic aromatic compound that is soluble in polar solvents.[1] However, derivatives developed as therapeutic agents are often larger, more complex molecules with features that decrease aqueous solubility:

  • High Lipophilicity: Many potent biological activities are associated with structures that have high lipophilicity (high logP). Appending large, non-polar, or aromatic substituents to the oxazole core to enhance target binding can dramatically reduce interactions with water molecules.[2][3]

  • Strong Crystal Lattice Energy: The planarity of the oxazole ring and other aromatic systems can promote efficient packing in the solid state. This leads to a highly stable crystal lattice (high melting point) that requires significant energy to break apart during dissolution.[2][4]

  • Lack of Ionizable Groups: If the derivative does not have acidic or basic functional groups (e.g., carboxylic acids, amines), its solubility will not be significantly influenced by pH, removing a common avenue for solubility enhancement.[5]

Understanding these root causes is the first step in selecting an appropriate enhancement strategy.

Q2: I have a new oxazole derivative. What is the first step to assess its solubility problem?

Answer: Before attempting any enhancement techniques, a thorough baseline characterization is crucial.

  • Determine Kinetic and Thermodynamic Solubility: Measure the solubility in water and relevant buffers (e.g., pH 1.2, 4.5, 6.8 to simulate the gastrointestinal tract). This helps classify your compound according to the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability.[6] A compound is considered "poorly soluble" if its highest single therapeutic dose is not soluble in 250 mL of aqueous media over the physiological pH range.

  • Establish a pH-Solubility Profile: If your compound has ionizable groups, determining its solubility across a wide pH range is essential. This profile will reveal the pH of maximum solubility and inform whether salt formation is a viable strategy.[5]

  • Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) to determine the melting point and Powder X-ray Diffraction (PXRD) to confirm the crystalline form. This data provides insight into the compound's crystal lattice energy.[7]

This initial data will guide your selection of the most logical and resource-efficient solubility enhancement strategy, as illustrated in the decision workflow below.

Troubleshooting Guide: Selecting a Solubility Enhancement Strategy

This decision tree provides a logical workflow for choosing an appropriate method based on the physicochemical properties of your oxazole derivative.

G start Start: Poorly Soluble Oxazole Derivative ionizable Is the compound ionizable (pKa known)? start->ionizable thermal_stability Is the compound thermally stable? ionizable->thermal_stability No (Neutral or weakly ionizable) salt Strategy: Salt Formation (High potential for success) ionizable->salt Yes prodrug Strategy: Prodrug Approach (Requires synthetic modification) ionizable->prodrug Consider if other methods fail or for targeting purposes cocrystal Strategy: Co-crystallization (Alternative to salts) thermal_stability->cocrystal Yes solid_dispersion Strategy: Amorphous Solid Dispersion (Excellent for neutral compounds) thermal_stability->solid_dispersion No melt_extrusion Method: Hot Melt Extrusion thermal_stability->melt_extrusion Yes (Meltable without degradation) cocrystal->prodrug Consider if coformer screening fails spray_drying Method: Spray Drying solid_dispersion->spray_drying Solvent evaporation

Caption: Decision workflow for selecting a solubility enhancement strategy.

Troubleshooting Guide: Chemical Modification Strategies

Q3: My oxazole derivative is a weak base. I tried forming a hydrochloride salt, but it either wasn't stable or didn't improve solubility. What went wrong and what should I do next?

Answer: This is a common issue. The success of salt formation depends on more than just the presence of an ionizable group.[5]

Causality Analysis:

  • Insufficient pKa Difference (ΔpKa): For a stable salt to form, a proton must be fully transferred from the acid (counter-ion) to the base (your API). A general rule of thumb is that the difference between the pKa of the base and the pKa of the acid should be greater than 2-3 (ΔpKa > 2-3).[8] If this rule is not met, you may form a co-crystal or an unstable salt that can disproportionate back to the free base, especially in buffered media like the intestine.

  • High Crystal Lattice Energy of the Salt: Sometimes, the newly formed salt crystal is as stable and insoluble as the original free base. The improvement in solubility comes from the fact that charged species are generally more soluble in water.[9] However, if the crystal packing of the salt is too strong, this benefit is negated.

  • Common Ion Effect: In certain media (like the stomach for HCl salts), an excess of the counter-ion (chloride) can suppress the dissolution of the salt.[5]

Troubleshooting Steps:

  • Screen a Wider Range of Counter-ions: Do not limit your screen to simple inorganic acids. Use a variety of pharmaceutically acceptable organic acids with different pKa values and structures (e.g., mesylate, tosylate, citrate, succinate, tartrate). This increases the chances of finding a partner that satisfies the ΔpKa rule and forms a more soluble, stable salt.[10]

  • Characterize the Product: Always confirm true salt formation using techniques like DSC, PXRD, and FTIR spectroscopy. The melting point of the salt should be distinctly different from the API and the counter-ion.

  • Consider Co-crystals: If salt screening is unsuccessful, co-crystallization is the next logical step.[6] Co-crystals are multi-component crystalline forms of an API with a pharmaceutically acceptable co-former, but they are held together by non-ionic bonds (like hydrogen bonds) rather than proton transfer.[7][11] This approach is not dependent on pKa rules and can be used for non-ionizable or weakly ionizable compounds.[6][12]

Q4: How do I perform a co-crystal screen, and how do I know if I've made a co-crystal?

Answer: Co-crystal screening involves combining your API with various co-formers using different crystallization methods. Liquid-assisted grinding is an efficient screening technique.[13]

Experimental Protocol: Co-crystal Screening via Liquid-Assisted Grinding

  • Co-former Selection: Choose a set of pharmaceutically acceptable co-formers. These are often small molecules with hydrogen bond donors/acceptors. (See table below for examples).

  • Preparation: Place the oxazole API and a selected co-former (typically in a 1:1 or 1:2 molar ratio) into a milling jar with a grinding ball.[11]

  • Grinding: Add a small, catalytic amount of a suitable solvent (e.g., acetonitrile, ethanol, ethyl acetate). The solvent facilitates molecular mobility without fully dissolving the components.

  • Milling: Mill the mixture for a set period (e.g., 30-60 minutes).

  • Isolation and Analysis: Isolate the resulting solid and analyze it immediately.

Characterization and Confirmation: The key to confirming co-crystal formation is to demonstrate a new, unique crystalline phase.

  • PXRD is the Gold Standard: The powder diffraction pattern of a true co-crystal will be unique and different from the patterns of the starting API and co-former, or their simple physical mixture.[14][15]

  • DSC Analysis: A co-crystal will typically exhibit a single, sharp melting endotherm at a temperature different from the melting points of the individual components.[7]

  • Spectroscopy (FTIR/Raman): Shifts in vibrational frequencies (e.g., C=O stretch, N-H stretch) can indicate the formation of new hydrogen bonds between the API and the co-former.

Common Co-formers for Co-crystallization Rationale
Acids Benzoic acid, Succinic acid, Fumaric acid
Amides Nicotinamide, Isonicotinamide, Saccharin
Alcohols/Phenols Resorcinol, Catechol
Other Urea, Caffeine
This table summarizes common, pharmaceutically acceptable co-formers used in co-crystal development.
Q5: When should I consider a prodrug approach for my oxazole derivative?

Answer: The prodrug approach is a powerful but resource-intensive strategy that involves covalent modification of the API.[16][17] It should be considered when:

  • Other methods like salt formation or solid dispersions have failed.

  • A very significant increase in solubility is required (e.g., for parenteral formulations).[18]

  • You need to overcome other issues simultaneously, such as poor permeability or targeted delivery.[19]

The strategy involves attaching a polar, water-solubilizing promoiety to the drug. This promoiety is designed to be cleaved in vivo by enzymes (e.g., esterases, phosphatases) to release the active parent drug.[20][21] For example, attaching a phosphate group can dramatically increase water solubility; this is a common strategy for developing intravenous formulations of poorly soluble drugs.[21]

Troubleshooting Guide: Physical Modification & Formulation Strategies

Q6: My oxazole derivative is neutral and thermally labile, making salt formation and melt-based methods impossible. What is the best approach?

Answer: For neutral and heat-sensitive compounds, creating an amorphous solid dispersion (ASD) via solvent-based methods like spray drying is the premier strategy.[22][23]

Causality Analysis: An ASD works by dispersing the drug at a molecular level within a hydrophilic polymer matrix.[24][25] This prevents the drug from crystallizing into its stable, low-solubility form.[26] When the ASD is introduced to an aqueous environment, the polymer dissolves quickly, releasing the drug in a transient, supersaturated, high-energy amorphous state, which has a much higher apparent solubility and dissolution rate.[26][27]

**dot

G cluster_0 Solid Dispersion Particle cluster_1 Aqueous Environment Polymer Polymer Matrix (e.g., PVP, HPMC) Drug1 Drug Drug2 Drug Drug3 Drug Supersaturated Supersaturated Drug Solution (High Concentration) Polymer->Supersaturated Rapid Dissolution of Carrier

Caption: Mechanism of solubility enhancement by an amorphous solid dispersion.

Experimental Protocol: Solid Dispersion Preparation via Solvent Evaporation

  • Component Selection:

    • Polymer (Carrier): Select a polymer in which your drug is miscible. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus®.[24][28] Miscibility screens are often performed first on a small scale.

    • Solvent: Choose a volatile common solvent that dissolves both the drug and the polymer (e.g., methanol, acetone, dichloromethane).[29]

  • Dissolution: Prepare a solution containing the dissolved drug and polymer at the desired ratio (e.g., 10-30% drug load).

  • Solvent Removal: Rapidly remove the solvent. For lab scale, a rotary evaporator is common. For larger scale and better particle properties, spray drying is the preferred method.[30] The goal is to remove the solvent so quickly that the drug molecules are "frozen" in their dispersed state within the polymer matrix and do not have time to crystallize.

  • Drying: Dry the resulting powder under vacuum to remove any residual solvent.

  • Characterization:

    • PXRD: The diffraction pattern should show a broad "halo" with no sharp Bragg peaks, confirming the amorphous nature of the dispersion.

    • DSC: The thermogram should show a single glass transition temperature (Tg), indicating a miscible, single-phase system. The absence of a melting peak for the drug confirms it is amorphous.[27]

    • Dissolution Testing: Perform dissolution tests to compare the performance of the ASD against the crystalline API. You should observe a significant increase in both the rate and extent of dissolution, often achieving a "spring and parachute" effect where a supersaturated concentration is maintained over time.

Common Polymers for Solid Dispersions Key Properties Common Preparation Method
PVP (Polyvinylpyrrolidone) High hydrophilicity, good solubilizerSpray Drying, Hot Melt Extrusion
HPMC (Hydroxypropyl Methylcellulose) Inhibits drug precipitation, good for maintaining supersaturationSpray Drying
HPMC-AS (HPMC Acetate Succinate) pH-dependent solubility, ideal for enteric deliverySpray Drying
Soluplus® (PVP-VA Copolymer) Amphiphilic, forms micelles, good solubilizerHot Melt Extrusion, Spray Drying
Kollidon® VA64 (Copovidone) Good solubility and stabilityHot Melt Extrusion, Spray Drying
This table summarizes commonly used polymers in ASD formulations.[31][32][33]

By systematically applying these principles and troubleshooting steps, you can effectively address the solubility challenges posed by complex oxazole derivatives and advance your research and development goals.

References

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Journal of Pharmaceutical Negative Results. (n.d.).
  • National Institutes of Health (NIH). (n.d.).
  • National Institutes of Health (NIH). (n.d.).
  • PubMed. (2007).
  • PubMed Central. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
  • Journal of Drug Delivery and Therapeutics. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • National Institutes of Health (NIH). (n.d.).
  • National Institutes of Health (NIH). (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • ResearchGate. (2024). Solubility Enhancement by Solid Dispersion Method: An Overview.
  • National Institutes of Health (NIH). (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
  • PubMed. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
  • Bentham Science Publishers. (2023). Co-Crystallization: A Novel Technique to Improvise the Pharmaceutical Characteristics of API's.
  • ScienceDirect. (2024). Cocrystal characterization techniques: Significance and symbolism.
  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
  • Journal of Advanced Pharmacy Education and Research. (n.d.).
  • Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.
  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?.
  • ResearchGate. (n.d.).
  • CD Formulation. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Patsnap Synapse. (2025). How are chemical structures modified to improve bioavailability?.
  • Solubility of Things. (n.d.). Oxazole.
  • ACS Publications. (n.d.).
  • ACS Publications. (2023). Cocrystal or Salt Crystallization for Active Pharmaceutical Ingredients By Using Deep Eutectic Solvents.
  • IJRPR. (n.d.).
  • ResearchGate. (n.d.). Co-crystallization: An approach to improve the performance characteristics of active pharmaceutical ingredients.
  • PubMed. (2007).
  • Technobis Crystallization Systems. (2018).
  • Pharmaceutical Technology. (n.d.).
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
  • The Pharmaceutical Journal. (n.d.).
  • ResearchGate. (n.d.).
  • Asian Journal of Pharmacy and Pharmacology. (2020). Co-crystal.
  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • MDPI. (n.d.).
  • PubMed. (2022). Structural modification aimed for improving solubility of lead compounds in early phase drug discovery.
  • SpecialChem. (2020). Role of excipients in amorphous solid dispersions.
  • OUCI. (n.d.).
  • Contract Pharma. (2016). Solid Dispersions.
  • National Institutes of Health (NIH). (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability.

Sources

Technical Support Center: Synthesis of Ethynyl-Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethynyl-substituted oxazoles. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of incorporating the versatile ethynyl group into the oxazole scaffold. The synthesis of these compounds is notoriously challenging due to the inherent sensitivity of the oxazole ring and the demanding nature of organometallic coupling reactions.[1][2] This document provides field-proven insights, troubleshooting guides, and detailed protocols to help you overcome common hurdles and achieve success in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues encountered during the synthesis of ethynyl-substituted oxazoles, moving from precursor preparation to final product purification and handling.

Q1: I'm starting a new project. What is the most reliable and widely applicable strategy for synthesizing ethynyl-substituted oxazoles?

Answer: The most robust and generally accepted strategy involves a three-stage process, which is designed to protect the sensitive terminal alkyne and the oxazole ring throughout the synthesis.[1][2] Direct synthesis from simpler precursors using methods like the Van Leusen reaction with ethynyl-containing aldehydes can be problematic due to the reactivity of the alkyne.[3][4]

The recommended pathway is:

  • Halogenation of the Oxazole Core: First, a halogen (typically bromine or iodine) is selectively introduced at the desired position (C2, C4, or C5) of a pre-formed oxazole ring. This creates a stable handle for the subsequent coupling reaction.

  • Palladium-Catalyzed Sonogashira Coupling: The resulting halo-oxazole is then coupled with a silyl-protected terminal alkyne, such as trimethylsilylacetylene (TMSA) or triisopropylsilylacetylene (TIPSA).[5][6] The silyl group is crucial as it prevents the unwanted homocoupling of the alkyne (Glaser coupling) and increases the stability of the reagent.[1]

  • Silyl Group Deprotection: Finally, the silyl protecting group is selectively removed under mild conditions to reveal the terminal ethynyl group on the oxazole core.

This stepwise approach provides the highest yields and cleanest reaction profiles by mitigating the instability of both the oxazole ring under harsh conditions and the terminal alkyne under coupling conditions.[2]

General Synthetic Workflow

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: C-C Bond Formation cluster_2 Stage 3: Final Product Generation A Substituted Oxazole B Halo-Oxazole (Br or I) A->B Lithiation & Halogenation (e.g., n-BuLi/LDA, then Br₂) C Silyl-Protected Ethynyl Oxazole B->C Sonogashira Coupling (Pd Catalyst, CuI, Base) E Terminal Ethynyl-Oxazole C->E Silyl Deprotection (e.g., TBAF, K₂CO₃) D Silyl-Protected Alkyne (e.g., TIPSA) D->B G start Low Yield in Sonogashira Reaction q1 Is starting halo-oxazole consumed (TLC)? start->q1 q2 Is alkyne homocoupling (Glaser product) observed? start->q2 q3 Are there signs of decomposition (dark color, baseline spots)? start->q3 a1_yes Reaction is working, but may be slow or incomplete. q1->a1_yes Yes a1_no Catalyst system is likely inactive. q1->a1_no No a2_yes Reaction is not properly anaerobic; Cu(I) is being oxidized. q2->a2_yes Yes a2_no Homocoupling is not the primary issue. q2->a2_no No a3_yes Conditions are too harsh for the substrate. q3->a3_yes Yes a3_no Decomposition is not the primary issue. q3->a3_no No sol1 Solution: Increase reaction time/temp moderately. Add fresh catalyst. a1_yes->sol1 sol2 Solution: Check catalyst/reagent quality. Use a fresh bottle of Pd catalyst. Ensure base is dry. a1_no->sol2 sol3 Solution: Thoroughly degas all solvents and reagents. Maintain a strict inert (Ar/N₂) atmosphere. a2_yes->sol3 sol4 Solution: Lower reaction temperature. Consider a milder base (e.g., DIPEA instead of Et₃N). a3_yes->sol4

Caption: A decision tree for troubleshooting common Sonogashira coupling failures.

Key Troubleshooting Points:

  • Inert Atmosphere is Non-Negotiable: The palladium(0) active catalyst is highly sensitive to oxygen. The reaction mixture (solvent, base, and substrates) must be thoroughly degassed via several freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes. The reaction should be run under a positive pressure of argon or nitrogen.

  • Catalyst and Co-Catalyst Quality:

    • Palladium Catalyst: Use a high-quality palladium source like Pd(PPh₃)₄. If yields are poor, the catalyst may have degraded.

    • Copper(I) Iodide: CuI is the co-catalyst and is essential for activating the alkyne. [5]It is notoriously sensitive to oxidation (turns greenish-brown). Use CuI from a freshly opened bottle or purify it by dissolving in aqueous KI and re-precipitating with water.

  • Choice of Silyl Protecting Group:

    • TMS (Trimethylsilyl): Easier to deprotect, often with mild bases like K₂CO₃ in methanol. [1]However, it is more labile and may not survive certain reaction conditions.

    • TIPS (Triisopropylsilyl): Much bulkier and more robust. It provides greater stability during coupling and purification but requires stronger deprotection conditions, typically with tetrabutylammonium fluoride (TBAF). [1]For multi-step syntheses or sensitive substrates, TIPS is often the safer choice.

  • Base and Solvent: Triethylamine (Et₃N) and THF are a common and effective combination. [1]Ensure the Et₃N is distilled and dry, as amine bases can absorb water and CO₂ from the air.

Q4: My silyl deprotection step is messy. I'm not getting a clean conversion to the terminal alkyne. What are the best practices?

Answer: Deprotection is a delicate step, as the conditions required to cleave the Si-C bond can also damage the oxazole ring, which is labile to both strong acid and base. [1][2] Deprotection Reagent Guide:

Silyl GroupReagentConditionsPros & Cons
TMS K₂CO₃Methanol, Room TempPro: Very mild, selective, and inexpensive. [1]Con: May not be effective for sterically hindered substrates.
TMS CsFMethanol or AcetonitrilePro: Mild fluoride source. Con: Can cause side reactions like transesterification if an ester group is present. [1]
TIPS TBAF (1M in THF)THF, 0 °C to Room TempPro: Highly effective for the robust TIPS group. Con: TBAF is basic and can cause side reactions. The reaction must be carefully monitored by TLC and quenched promptly upon completion to avoid product degradation. [7]
TIPS AgFMethanol, Room TempPro: A milder alternative to TBAF for sensitive substrates. [8]Con: More expensive.

Troubleshooting Tips:

  • Monitor Closely: Follow the reaction by TLC. Over-exposure to deprotection reagents, especially TBAF, is a primary cause of byproduct formation.

  • Aqueous Workup: After deprotection, a careful aqueous workup is necessary to remove the fluoride salts and excess reagent. Quench the reaction with a saturated solution of NH₄Cl.

  • Avoid Acid: Do not use acidic conditions for workup or purification. The oxazole ring is particularly sensitive to acid and can readily hydrolyze or rearrange. [1]

Q5: Column chromatography is destroying my final product. How should I purify and handle these compounds?

Answer: This is a very common and frustrating experience. Ethynyl-substituted oxazoles are often sensitive to silica gel, which is acidic and can cause decomposition.

  • Alternative Purification Methods:

    • Trituration: This is often the most effective method. After the workup, concentrate the crude product to an oil or solid. Add a non-polar solvent in which the product is poorly soluble (like pentane or hexane). The desired product will often precipitate as a crystalline solid, leaving impurities in the solvent. Sometimes adding a small amount of a slightly more polar co-solvent (like tert-butyl methyl ether, t-BuOMe) can induce crystallization. [1] 2. Neutralized Silica Gel: If chromatography is unavoidable, use silica gel that has been pre-treated with a base. Slurry the silica in your eluent containing 1-2% triethylamine, pack the column, and run the chromatography as usual. This neutralizes the acidic sites.

  • Handling and Storage:

    • Light and Air Sensitivity: Many terminal alkynes and heterocycles are sensitive to light and air. Store the final product under an inert atmosphere (argon is best) in an amber vial.

    • Temperature: Store in a freezer (-20 °C) to minimize degradation over time.

    • Stability: Be aware that even with proper storage, these compounds may have a limited shelf life. It is often best to use them in subsequent reactions as soon as possible after synthesis and purification. [2]

Detailed Experimental Protocol: Synthesis of 2-Ethynyl-5-phenyloxazole

This protocol provides a representative, step-by-step methodology grounded in established literature procedures. [1]

Step 1: Synthesis of 2-Bromo-5-phenyloxazole (Precursor)
  • Setup: Add 5-phenyloxazole (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum. Place the flask under an argon atmosphere.

  • Dissolution: Add anhydrous THF via syringe to create a 0.2 M solution.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. The solution will typically turn a deep color. Stir for 1 hour at -78 °C.

  • Bromination: Slowly add bromine (1.2 eq) dropwise via syringe. Stir for an additional 1.5 hours at -78 °C.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by trituration with cold hexane to yield 2-bromo-5-phenyloxazole as a solid.

Step 2: Sonogashira Coupling with TIPS-Acetylene
  • Setup: To a flame-dried Schlenk flask, add the 2-bromo-5-phenyloxazole (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Add Solvents and Reagents: Add anhydrous THF, followed by anhydrous triethylamine (3.0 eq). Finally, add triisopropylsilylacetylene (TIPSA) (1.5 eq).

  • Degassing: Degas the entire mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture to 65 °C and stir under argon. Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove the catalysts. Rinse the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient). The TIPS-protected intermediate is generally much more stable on silica than the final product.

Step 3: Deprotection to 2-Ethynyl-5-phenyloxazole
  • Setup: Dissolve the purified 2-((triisopropylsilyl)ethynyl)-5-phenyloxazole (1.0 eq) in anhydrous THF in a round-bottom flask under argon.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Deprotection: Slowly add tetrabutylammonium fluoride (TBAF) (1.2 eq, 1.0 M solution in THF) dropwise.

  • Reaction: Stir the reaction at 0 °C and monitor closely by TLC (typically complete in 30-60 minutes).

  • Quench & Workup: Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Final Purification: Purify the crude product by careful trituration with cold pentane to afford the final 2-ethynyl-5-phenyloxazole. Avoid silica gel chromatography if possible. Store immediately under argon at -20 °C.

References

  • Barun, P., Hoida, A., Borbat, I., & Vashchenko, B. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

  • Barun, P., Hoida, A., Borbat, I., & Vashchenko, B. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. [Link]

  • Barun, P., Hoida, A., Borbat, I., & Vashchenko, B. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. Cambridge Open Engage. [Link]

  • Wang, C., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances. [Link]

  • Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [Link]

  • Wikipedia. Van Leusen reaction. [Link]

  • Falck, J. R., et al. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. The Journal of Organic Chemistry. [Link]

  • Zheng, X., Liu, W., & Zhang, D. (2020). Mechanism of van Leusen oxazole synthesis. ResearchGate. [Link]

  • Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Bakherad, M., et al. (2023). An Efficient Synthesis of New Pyrazole‐Linked Oxazoles via Sonogashira Coupling Reaction. ChemistrySelect. [Link]

  • ResearchGate. The protocols for substituted oxazoles synthesis. [Link]

  • Gelest. Deprotection of Silyl Ethers. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Patil, S. A., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. [Link]

  • MH Chem. (2022). Silyl group deprotection by TBAF solution. YouTube. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Balskus, E. P., & Jacobsen, E. N. (2007). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Journal of the American Chemical Society. [Link]

  • Hassner, A., & Fischer, B. (1993). New chemistry of oxazoles. Heterocycles. [Link]

  • Joshi, P., & Kaur, N. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]

  • CUTM Courseware. Oxazole.pdf. [Link]

  • Reddy, B. V. S., et al. (2007). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry. [Link]

  • Ordóñez, M., et al. (2012). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society. [Link]

Sources

Technical Support Center: Alternative Catalysts for Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for the synthesis of oxazoles using alternative catalytic systems. Recognizing the limitations of classical methods, which often require harsh conditions, the field is rapidly advancing with milder and more versatile catalysts. This center is designed to help you navigate these modern methodologies, overcome common experimental hurdles, and optimize your reaction outcomes.

Section 1: Gold-Catalyzed Oxazole Synthesis

Gold catalysts, particularly Au(I) and Au(III) species, have emerged as powerful tools for the intramolecular cyclization of N-propargylamides to form oxazoles.[1] The high affinity of gold for alkynes facilitates mild reaction conditions and broad functional group tolerance.

Troubleshooting and FAQs: Gold Catalysis

Question: My gold-catalyzed cyclization of N-propargylamides is sluggish or fails to proceed. What are the likely causes?

Answer: Several factors can impede this transformation. Here’s a systematic approach to troubleshooting:

  • Catalyst Activity: Gold catalysts, especially Au(I) complexes, can be sensitive to air and moisture. Ensure your catalyst is fresh or has been stored under an inert atmosphere. Consider using a more robust precatalyst if issues persist.

  • Alkyne Substitution: Terminal alkynes generally react faster than internal alkynes. For internal alkynes, steric hindrance around the triple bond can significantly slow down the reaction. Increased catalyst loading or higher temperatures may be necessary.

  • Solvent Choice: The polarity of the solvent can influence the stability of key intermediates. While chlorinated solvents like DCE are common, sometimes a more or less polar solvent can be beneficial depending on the substrate. Screen a range of solvents if you suspect this is an issue.

  • Counter-ion Effects: For cationic gold catalysts, the nature of the counter-ion can impact catalytic activity. More coordinating anions may reduce the Lewis acidity of the gold center, slowing down the reaction.

Question: I'm observing the formation of an alkylideneoxazoline intermediate instead of the desired oxazole. How can I promote aromatization?

Answer: The formation of alkylideneoxazolines is a known mechanistic step in some gold-catalyzed syntheses.[2] The final aromatization to the oxazole can sometimes be the rate-limiting step.

  • Extended Reaction Time/Increased Temperature: Often, simply allowing the reaction to proceed for a longer duration or gently increasing the temperature can facilitate the elimination step to form the aromatic oxazole.

  • Additive/Co-catalyst: In some cases, a mild oxidant or a co-catalyst can promote the final aromatization step. For instance, some protocols have successfully merged gold catalysis with photoredox catalysis to achieve desired transformations.[3]

Logical Workflow for Troubleshooting Gold-Catalyzed Reactions

start Low Yield in Au-Catalyzed Oxazole Synthesis check_catalyst Is the Catalyst Active? start->check_catalyst check_conditions Are Reaction Conditions Optimized? check_catalyst->check_conditions Yes sol_catalyst Use Fresh Catalyst Store Under Inert Gas Consider Robust Pre-catalyst check_catalyst->sol_catalyst No check_substrate Is the Substrate Suitable? check_conditions->check_substrate Yes sol_conditions Increase Temperature Extend Reaction Time Screen Solvents check_conditions->sol_conditions No sol_substrate Modify Substrate to Reduce Steric Hindrance Increase Catalyst Loading check_substrate->sol_substrate No incomplete_arom Incomplete Aromatization? check_substrate->incomplete_arom Yes sol_arom Add Mild Oxidant Extend Time/Increase Temp incomplete_arom->sol_arom Yes

Caption: Troubleshooting workflow for gold-catalyzed oxazole synthesis.

Section 2: Copper-Catalyzed Oxazole Synthesis

Copper catalysts offer a cost-effective and versatile alternative for synthesizing oxazoles through various pathways, including oxidative cyclizations and multicomponent reactions.[4][5] They are particularly useful for constructing polysubstituted oxazoles.

Troubleshooting and FAQs: Copper Catalysis

Question: My copper-catalyzed oxidative cyclization is giving low yields. What should I investigate?

Answer: Low yields in these reactions often point to issues with the oxidant, catalyst state, or reaction atmosphere.

  • Oxidant Choice and Stoichiometry: Many copper-catalyzed reactions use an external oxidant (e.g., O₂, TBHP). Ensure the oxidant is active and used in the correct stoichiometry. If using atmospheric oxygen, ensure efficient stirring and a sufficient headspace of air or O₂.

  • Catalyst Oxidation State: The active catalyst is often a specific oxidation state of copper (e.g., Cu(I) or Cu(II)). The reaction conditions should favor the formation and maintenance of this state. The choice of ligands can be crucial in stabilizing the active catalytic species.

  • Ligand Effects: The ligand can dramatically influence the catalyst's reactivity and stability. If you are using a ligandless system, consider adding a simple ligand (e.g., a bipyridine or phenanthroline) to improve performance.

  • Substrate Inhibition/Decomposition: Electron-rich or electron-poor substrates can sometimes react differently. Some substrates might chelate too strongly to the copper center, leading to catalyst inhibition. In such cases, a more weakly coordinating solvent or a different copper salt might be beneficial.

Question: I am attempting a one-pot, multi-component synthesis of a trisubstituted oxazole, but I'm getting a complex mixture of products. How can I improve selectivity?

Answer: Multi-component reactions are highly efficient but can suffer from selectivity issues if not properly controlled.

  • Order of Addition: The sequence in which you add the reactants can be critical. One component might need to react first to form an intermediate before the next component is added. Experiment with different addition orders.

  • Reaction Concentration: These reactions can be highly concentration-dependent. Running the reaction at a higher or lower concentration can favor the desired pathway over side reactions.

  • Temperature Control: A precise temperature profile is often key. An initial low temperature might be needed for a selective first step, followed by heating to promote the final cyclization.

Performance Comparison of Selected Alternative Catalysts
Catalyst SystemTypical SubstratesProsConsRepresentative Yields
Gold(I)/Gold(III) N-propargylamidesVery mild conditions, excellent functional group tolerance.[6]High cost of catalyst, potential for intermediate trapping.[2]70-95%
Copper(I)/Copper(II) Enamides, β-diketones, nitrilesLow cost, versatile for multi-component reactions.[7]Can require external oxidants, may need ligand optimization.60-90%
Iron(III) o-Nitrophenols, benzylic alcoholsVery low cost, environmentally benign.[8]Often requires higher temperatures, substrate scope can be limited.65-85%
Photoredox (e.g., Ru/Ir) α-bromoketones, benzylaminesExtremely mild (room temp), radical-based mechanisms open new pathways.[9][10]Requires specific light sources, can be sensitive to oxygen.65-90%

Section 3: Photocatalytic Oxazole Synthesis

Visible-light photocatalysis has recently emerged as a green and powerful method for constructing oxazoles under exceptionally mild conditions.[9][11] These reactions typically involve radical intermediates, offering unique reactivity patterns compared to traditional metal catalysis.[10]

Troubleshooting and FAQs: Photocatalysis

Question: My photocatalytic reaction is not working. What are the common points of failure?

Answer: Photocatalytic reactions have a unique set of parameters that need to be carefully controlled.

  • Light Source: Ensure your light source (e.g., blue LEDs) has the correct wavelength to excite your photocatalyst. The intensity of the light is also important; position the reaction vessel as close to the source as possible.

  • Degassing: Many photoredox cycles are quenched by oxygen. It is crucial to thoroughly degas your reaction mixture using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[11]

  • Solvent Purity: Solvents must be of high purity and free of UV-absorbing impurities.

  • Quantum Yield: Some photocatalytic reactions have an inherently low quantum yield, meaning they are not very efficient. In these cases, a longer reaction time or a more efficient photocatalyst may be needed.

Experimental Workflow for a Typical Photocatalytic Synthesis

setup 1. Combine Substrates, Photocatalyst, & Base in a Schlenk Tube degas 2. Thoroughly Degas the Reaction Mixture (e.g., Freeze-Pump-Thaw) setup->degas irradiate 3. Place Under Light Source (e.g., Blue LEDs) & Begin Stirring degas->irradiate monitor 4. Monitor Reaction by TLC/GC-MS irradiate->monitor workup 5. Aqueous Workup & Extraction monitor->workup purify 6. Column Chromatography workup->purify

Caption: Standard workflow for setting up a photocatalytic reaction.

Section 4: Key Experimental Protocols

Protocol 1: Gold-Catalyzed Synthesis of a 2,5-Disubstituted Oxazole

This protocol is adapted from methodologies involving the cyclization of N-propargylamides.[6]

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the N-propargylamide (0.5 mmol, 1.0 equiv.).

  • Catalyst Addition: Add the gold catalyst (e.g., AuCl₃, 3 mol%, 0.015 mmol) under a nitrogen or argon atmosphere.

  • Solvent Addition: Add anhydrous solvent (e.g., DCE, 2.5 mL).

  • Reaction: Stir the mixture at the specified temperature (e.g., 60 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired oxazole.

Protocol 2: Visible-Light Photocatalytic Synthesis of a 2,5-Disubstituted Oxazole

This protocol is based on the work of Cho and colleagues.[9][10]

  • Reaction Setup: In a vial, combine the α-bromoketone (0.5 mmol, 1.0 equiv.), benzylamine (0.6 mmol, 1.2 equiv.), [Ru(bpy)₃]Cl₂ (1 mol%, 0.005 mmol), K₃PO₄ (1.0 mmol, 2.0 equiv.), and CCl₃Br (0.75 mmol, 1.5 equiv.).

  • Solvent Addition: Add anhydrous DMF (5 mL) to achieve a 0.1 M concentration.

  • Degassing: Seal the vial and thoroughly degas the mixture by bubbling argon through it for 15-20 minutes.

  • Irradiation: Place the vial approximately 5 cm from a blue LED lamp and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction until the starting material is consumed (as determined by TLC).

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.

References

  • Chatterjee, T., Cho, J. Y., & Cho, E. J. (2016). Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis. The Journal of Organic Chemistry, 81(16), 6995–7000. [Link]

  • Chatterjee, T., Cho, J. Y., & Cho, E. J. (2016). Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis. Semantic Scholar. [Link]

  • Liu, Y., Zhu, K., Kong, Y., Li, X., Cui, J., Xia, Y., Zhao, J., Duan, S., & Li, P. (2021). Merging Gold/Copper Catalysis and Copper/Photoredox Catalysis: An Approach to Alkyl Oxazoles from N-Propargylamides. The Journal of Organic Chemistry, 86(24), 18247–18256. [Link]

  • Request PDF. (n.d.). Synthesis of Substituted Oxazoles by Visible Light Photocatalysis. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • Chatterjee, T., Cho, J. Y., & Cho, E. J. (2016). Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis. ACS Publications. [Link]

  • Scilit. (n.d.). Cyclization of Propargylic Amides: Mild Access to Oxazole Derivatives. Scilit. [Link]

  • ResearchGate. (n.d.). Gold Catalysis: Alkylideneoxazolines and ‐oxazoles from Intramolecular Hydroamination of an Alkyne by a Trichloroacetimidate. ResearchGate. [Link]

  • Wang, C., Li, X., & Zhu, J. (2012). Iron-Catalyzed 2-Arylbenzoxazole Formation from o-Nitrophenols and Benzylic Alcohols. Organic Letters, 14(11), 2920–2923. [Link]

  • ResearchGate. (n.d.). Gold-Catalyzed Radical-Involved Intramolecular Cyclization of Internal N -Propargylamides for the Construction of 5-Oxazole Ketones. ResearchGate. [Link]

  • Hashmi, A. S. K., Weyrauch, J. P., Frey, W., & Bats, J. W. (2004). Gold Catalysis: Mild Conditions for the Synthesis of Oxazoles from N-Propargylcarboxamides and Mechanistic Aspects. Organic Letters, 6(23), 4391–4394. [Link]

  • Joshi, S. D., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]

  • Li, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1606. [Link]

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • Sharma, R., et al. (2021). Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles. RSC Advances, 11(8), 4697–4721. [Link]

  • ResearchGate. (n.d.). Cu(II)-catalyzed synthesis of 2,4,5-trisubstituted oxazoles. ResearchGate. [Link]

  • ResearchGate. (n.d.). A comprehensive review on synthesis of oxazoles: research on magnetically recoverable catalysts. ResearchGate. [Link]

  • Reddy, G. S., et al. (2018). Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation. ACS Omega, 3(10), 13031–13037. [Link]

  • Li, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. [Link]

  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(23), 3449–3480. [Link]

  • Glickman, M. H., & Gribble, G. W. (2009). Nickel-Catalyzed Synthesis of Oxazoles via C−S Activation. Organic Letters, 11(6), 1385–1387. [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • ResearchGate. (n.d.). Synthesis and Reactions of Oxazoles. ResearchGate. [Link]

  • Fan, S. B. (2019). Research On The Synthesis Of Functionalized Oxazoles And Indoles Via Copper-mediated Cascade Reactions. Globe Thesis. [Link]

  • ResearchGate. (n.d.). Mechanism proposed for the synthesis of oxazole acetal 16. ResearchGate. [Link]

  • ResearchGate. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. ResearchGate. [Link]

  • International Journal for Research in Applied Science and Engineering Technology. (n.d.). A Review on Synthesis of Azoles. IJRASET. [Link]

Sources

Technical Support Center: Oxazole Purification by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for oxazole purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the column chromatography of oxazole derivatives. As a class of heterocyclic compounds, oxazoles present unique purification challenges due to their chemical properties. This resource provides field-proven insights, step-by-step protocols, and robust troubleshooting strategies to enhance the purity, yield, and stability of your compounds.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles and common queries that arise when developing a purification strategy for oxazole derivatives. Understanding these concepts is the first step toward a successful separation.

FAQs: Core Concepts in Oxazole Purification

Q1: Why is my oxazole derivative showing signs of degradation during silica gel column chromatography?

A: The oxazole ring's stability is highly sensitive to pH.[1] Silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. This acidic environment can lead to several issues:

  • Hydrolytic Ring-Opening: The oxazole ring can be cleaved under acidic (or basic) conditions.[1]

  • Irreversible Adsorption: The basic nitrogen atom in the oxazole ring can interact strongly with the acidic silanol groups, leading to strong binding, peak tailing, or complete retention on the column.[2]

  • Degradation of Sensitive Substituents: Certain functional groups on the oxazole ring, such as a 5-hydroxy group, are known to be particularly unstable on standard silica gel.[2][3]

Q2: What is the best stationary phase for purifying my oxazole compound?

A: The optimal stationary phase depends on the specific properties of your oxazole derivative (polarity, stability, presence of functional groups). A systematic approach is recommended.

Stationary PhaseBest ForKey Considerations
Standard Silica Gel Neutral, robust oxazole derivatives.Most common and cost-effective. Risk of degradation for sensitive compounds.[4][5]
Deactivated Silica Gel Acid-sensitive oxazoles.Pre-treating the column with a base like triethylamine neutralizes acidic sites, reducing degradation and tailing.[1][2]
Neutral Alumina Acid-sensitive oxazoles; alternative to silica.Less acidic than silica, offering a good alternative for compounds that degrade on silica gel.[1][2]
Reversed-Phase (C18) Polar oxazoles or when normal phase fails.Excellent for separating compounds based on hydrophobicity. Often used in HPLC for analytical and preparative work.[6][7]
Chiral Stationary Phase Enantiomeric mixtures of chiral oxazoles.Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for resolving enantiomers.[8][9]

Q3: How do I select an appropriate mobile phase (eluent) for my separation?

A: Mobile phase selection is critical and should always be guided by preliminary Thin-Layer Chromatography (TLC) analysis. The goal is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.2-0.4 for your target compound.

  • For Normal-Phase (Silica/Alumina): Start with a non-polar solvent and gradually add a polar solvent. Common systems include Hexane/Ethyl Acetate and Dichloromethane/Methanol.[2]

  • For Reversed-Phase (C18): Start with a polar solvent and add a non-polar solvent. Common systems include Water/Acetonitrile and Water/Methanol.[6][10]

  • Using Additives: For certain oxazoles, additives are essential.

    • Acidic Oxazoles (e.g., with a carboxylic acid group): Adding 0.1-1% of acetic or formic acid to the eluent can significantly improve peak shape and prevent tailing by protonating the carboxylate.[2]

    • Basic or Acid-Sensitive Oxazoles: Adding 0.1-1% of triethylamine to the eluent can neutralize acidic sites on the silica gel in real-time, improving recovery.[2]

Q4: Should I use isocratic or gradient elution for my column?

A: The choice depends on the complexity of your crude mixture.[11][12]

  • Isocratic Elution: Uses a single, constant solvent composition. It is simpler to perform and is ideal when the Rƒ values of your desired compound and impurities are well-separated on TLC.[13] However, it can lead to significant peak broadening for compounds that elute late.[14]

  • Gradient Elution: The composition of the mobile phase is changed over time, typically by increasing the proportion of the more polar "strong" solvent.[13] This is highly effective for complex mixtures containing compounds with a wide range of polarities. It results in sharper peaks, better resolution, and often shorter run times.[11][12]

Part 2: Experimental Protocols & Workflows

Adhering to validated protocols is essential for reproducibility and success. This section provides step-by-step methodologies for the key workflows in oxazole purification.

Workflow Diagram: Method Development for Oxazole Purification

This diagram outlines the logical progression from initial analysis to a fully optimized column chromatography method.

G cluster_0 Phase 1: Initial Analysis & Stability Check cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Column Purification A 1. Dissolve Crude Product B 2. Spot on Silica TLC Plate A->B C 3. Develop TLC Immediately (Time = 0) B->C D 4. Let Spotted TLC Sit for 1 hr in Dark B->D F 6. Compare TLCs under UV Light C->F E 5. Develop Second TLC (Time = 1 hr) D->E E->F G 7. Screen Solvent Systems via TLC (e.g., Hex/EtOAc, DCM/MeOH) F->G Degradation? No I 9. Add Modifier if Needed (e.g., AcOH, Et3N) F->I Degradation? Yes H 8. Select System with Target Rƒ ~0.3 G->H J 10. Finalize Elution Strategy (Isocratic vs. Gradient) H->J I->J K 11. Pack Column J->K L 12. Load Sample (Wet or Dry) K->L M 13. Run Column & Collect Fractions L->M N 14. Analyze Fractions by TLC M->N O 15. Combine Pure Fractions & Evaporate N->O

Caption: Workflow for developing a column chromatography method for oxazoles.

Protocol 1: Stability Assessment on TLC

Before committing your entire batch to a column, it is crucial to assess its stability on silica gel.[1]

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Using a capillary spotter, make two spots of your sample side-by-side on a silica gel TLC plate.

  • Immediately place the TLC plate in a developing chamber with a pre-determined solvent system and let it run. This is your "Time 0" reference.

  • Take a second spotted TLC plate, cover it (e.g., with a beaker), and let it sit on the benchtop, protected from light, for 30-60 minutes.

  • After the incubation period, develop this second plate in the same solvent system.

  • Compare the two developed plates under a UV lamp. If new spots or significant streaking appear on the second plate, your compound is likely degrading on silica, and you should consider an alternative stationary phase or adding a modifier to your eluent.[1]

Protocol 2: Dry Loading a Sample

Dry loading is highly recommended for samples that have poor solubility in the initial, low-polarity mobile phase, as it prevents precipitation at the top of the column and improves resolution.[1][15]

  • Dissolve your crude product in a minimal amount of a low-boiling-point solvent in which it is highly soluble (e.g., Dichloromethane, Acetone, or Ethyl Acetate).

  • In the same flask, add silica gel (approximately 5-10 times the mass of your crude product).

  • Swirl the flask to create a uniform slurry.

  • Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder.

  • Carefully layer this powder on top of the packed column.

  • Gently tap the side of the column to settle the powder and create a flat surface before adding the mobile phase.

Part 3: Troubleshooting Guide

Even with careful planning, problems can arise. This guide provides a systematic approach to diagnosing and solving common issues encountered during oxazole purification.

Troubleshooting Decision Tree

G Start Problem Encountered P1 Low or No Recovery Start->P1 P2 Poor Separation (Co-elution) Start->P2 P3 Peak Tailing or Streaking Start->P3 C1a Degradation on Silica P1->C1a C1b Irreversible Adsorption P1->C1b C1c Compound is too Polar P1->C1c C2a Incorrect Solvent System P2->C2a C2b Column Overloaded P2->C2b C2c Poor Column Packing P2->C2c C3a Compound Instability P3->C3a C3b Poor Sample Solubility P3->C3b C3c Inappropriate pH P3->C3c S1a Use Neutral Alumina or Deactivated Silica (add Et3N). Consider Reversed-Phase. C1a->S1a C1b->S1a S1c Use a more polar eluent (e.g., add MeOH). Switch to Reversed-Phase. C1c->S1c S2a Re-optimize solvent system with TLC. Use a shallower gradient. C2a->S2a S2b Reduce sample load. Use a larger column. C2b->S2b S2c Repack column carefully, avoiding air bubbles and cracks. C2c->S2c C3a->S1a S3b Use 'Dry Loading' method. C3b->S3b S3c Add modifier to eluent: - Acetic acid for acidic compounds - Triethylamine for basic compounds C3c->S3c

Caption: A decision tree for troubleshooting common column chromatography issues.

Detailed Problem/Solution Scenarios

Problem 1: Low recovery of the desired compound after silica gel column chromatography.

  • Potential Cause A: Degradation on Silica Gel.

    • Explanation: As discussed, the acidic nature of silica can be detrimental to many oxazole derivatives.[2] This is especially true for oxazoles with electron-donating groups or other acid-labile functionalities.

    • Solution:

      • Change Stationary Phase: Switch to a less acidic medium like neutral alumina or consider reversed-phase chromatography.[1][2]

      • Deactivate the Silica: Before packing, prepare a slurry of silica in your starting eluent containing 1-2% triethylamine. Let it stand for an hour, then pack as usual. Run the column with an eluent containing 0.1-1% triethylamine.[2]

      • Work at Low Temperature: Perform the purification in a cold room or with a jacketed column to minimize the rate of degradation.[1]

  • Potential Cause B: Irreversible Adsorption.

    • Explanation: The polar carboxylic acid group or the basic nitrogen of the oxazole can interact very strongly with the silica surface, leading to poor elution even with highly polar mobile phases.[2]

    • Solution:

      • For Acidic Compounds: Add a small amount (0.1-1%) of a competing acid like acetic or formic acid to your mobile phase. This keeps the compound protonated and reduces its interaction with the stationary phase.[2]

      • For Basic Compounds: Add a competing base like triethylamine (0.1-1%) to the mobile phase to saturate the strong binding sites on the silica.

Problem 2: The target compound and a key byproduct have very similar Rƒ values and co-elute.

  • Potential Cause: Similar Polarity.

    • Explanation: When the structural differences between your product and an impurity are minor, achieving separation based on polarity alone can be challenging.[2]

    • Solution:

      • Change Stationary Phase Selectivity: A different stationary phase may offer unique interactions. If you are using silica, try alumina. The separation mechanism is different and may resolve the compounds. Switching from normal-phase to reversed-phase (or vice-versa) is also a powerful strategy.[16]

      • Optimize the Mobile Phase: Sometimes, a complete change in solvent composition (e.g., from Hexane/EtOAc to Toluene/Acetone) can alter the selectivity and improve separation. Run extensive TLC trials.

      • Use a Shallow Gradient: A very slow, shallow gradient can sometimes resolve closely eluting spots that merge during an isocratic run or a steep gradient.[17]

      • Consider an Alternative Purification Method: If chromatography fails, recrystallization is an excellent orthogonal technique that separates based on solubility, not polarity.[2]

Problem 3: The compound streaks badly on the column, leading to broad fractions and poor purity.

  • Potential Cause A: Compound Instability.

    • Explanation: The "streak" may not be your compound but rather a continuous trail of degradation products being formed as the compound travels down the column.[1]

    • Solution: Refer to the solutions for Problem 1, Potential Cause A . Perform the TLC stability test to confirm degradation.

  • Potential Cause B: Poor Solubility and Column Overloading.

    • Explanation: If the compound is not fully soluble in the mobile phase, it can precipitate at the top of the column and then slowly re-dissolve as the solvent polarity increases, causing a long tail.[1] Loading too much material exacerbates this issue.

    • Solution:

      • Use the Dry Loading Method: This is the most effective way to handle compounds with low solubility in the starting eluent.[1][15]

      • Reduce the Amount of Sample: Ensure you are not overloading the column. A general rule of thumb for flash chromatography is a sample-to-silica mass ratio of 1:30 to 1:100.

      • Dissolve Sample in a Stronger Solvent for Loading: If not dry loading, dissolve the sample in a minimal amount of a stronger solvent (e.g., DCM) and then load it, but be aware this can compromise separation at the very top of the column.

References
  • Benchchem Technical Support Team. (2025). Technical Support Center: Purification of Oxazole Carboxylic Acids. Benchchem.
  • Benchchem Technical Support Team. (2025).
  • SIELC Technologies. (n.d.). Separation of Oxazole on Newcrom R1 HPLC column. SIELC.
  • Benchchem Technical Support Team. (n.d.). Analytical methods for detecting impurities in 2-(p-Tolyl)oxazole samples. Benchchem.
  • Kenari, M. E., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. MDPI. [Link]

  • Biotage. (2023). When is Gradient Elution Better than Isocratic Elution?. Biotage. [Link]

  • Kenari, M. E., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. ResearchGate. [Link]

  • Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography. Phenomenex. [Link]

  • Kromasil. (n.d.). Gradient or isocratic elution in preparative reversed phase HPLC. Kromasil. [Link]

  • Kianshardanesh.com. (n.d.). Comparison of Isocratic and Gradient Elution. Kianshardanesh.com. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]

  • Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Danaher Life Sciences. [Link]

  • Kenari, M. E., et al. (2021). Chromatograms of the five oxazole compounds obtained on the MaltoShell.... ResearchGate. [Link]

  • Zhang, Z., et al. (2024). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. MDPI. [Link]

  • Shelton, P. M., et al. (2018). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC - NIH. [Link]

  • Google Patents. (n.d.).
  • Al-Tamimi, A. M., et al. (2012). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR SOME AZOLES IN PHARMACEUTICAL PREPARATION. International Journal of Pharmaceutical Sciences and Research. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]

  • El-gizawy, S. M., et al. (2018). RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali. MedCrave online. [Link]

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]

  • Pharmeli. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Pharmeli. [Link]

  • Wikipedia. (n.d.). Oxazole. Wikipedia. [Link]

  • Biotage. (2023). How changing stationary phase chemistry can impact separation selectivity. Biotage. [Link]

  • Reddit. (2022). Column chromatography issues. Reddit. [Link]

  • Kenari, M. E., et al. (2021). Selected enantiomer separations of azole compounds whose structures are.... ResearchGate. [Link]

  • Patel, D. R., et al. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • IOSR Journal of Applied Chemistry. (n.d.). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. IOSR-JAC. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Rookie Mistakes: Column Chromatography. [Link]

Sources

Validation & Comparative

The Oxazole Scaffold: A Comparative Guide to Bioactive Derivatives, Featuring 4-(3-Methoxyphenyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Oxazole Ring as a Privileged Scaffold in Medicinal Chemistry

The five-membered aromatic heterocycle, oxazole, represents a cornerstone in the architecture of numerous biologically active compounds.[1] Its unique electronic properties and ability to act as a bioisostere for amide and ester functionalities make it a "privileged scaffold" in drug discovery. The nitrogen and oxygen heteroatoms within the ring provide sites for hydrogen bonding, while the aromatic system can engage in π-π stacking, allowing for diverse and high-affinity interactions with a multitude of biological targets such as enzymes and receptors.[2] This versatility has led to the development of oxazole-containing drugs with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][3]

This guide provides a comparative analysis of the bioactivity of various oxazole derivatives, with a special focus on the structural motif of methoxy-substituted phenyl-oxazoles. While direct experimental data for 4-(3-Methoxyphenyl)oxazole is limited in publicly accessible literature, we will extrapolate its potential bioactivity by examining closely related isomers and other prominent bioactive oxazoles. This comparative approach will illuminate the structure-activity relationships (SAR) that govern the efficacy of this important class of compounds.

The Influence of the Methoxyphenyl Substituent: A Case Study

The presence and position of a methoxyphenyl group on the oxazole core can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. The methoxy group is an electron-donating group that can influence the electron density of the oxazole ring, affecting its reactivity and binding interactions. Furthermore, its position (ortho, meta, or para) dictates the molecule's overall shape and steric profile, which is critical for fitting into the active site of a target protein.

While we investigate the titular This compound , much of the available research focuses on its isomer, 4-(4-Methoxyphenyl)oxazole . Studies on this para-substituted isomer have revealed significant antiproliferative activity against various cancer cell lines, with proposed mechanisms including the inhibition of tubulin polymerization and the modulation of protein kinases essential for cancer cell proliferation.[2] This suggests that methoxyphenyl-oxazoles are a promising class of compounds for oncological research. The meta-substitution in our target compound would alter the geometry of the molecule compared to the para isomer, which could lead to differential binding affinities for target enzymes and receptors, potentially resulting in a unique bioactivity profile.

Comparative Analysis of Bioactive Oxazoles

Anticancer Activity: Targeting Cellular Proliferation

The oxazole scaffold is a common feature in a number of potent anticancer agents. A primary mechanism of action for many of these compounds is the disruption of microtubule dynamics, which are essential for cell division.[4]

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are critical for the formation of the mitotic spindle during cell division. Many anticancer drugs, including the natural product combretastatin A-4, function by binding to tubulin and disrupting this dynamic process, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[5] Several oxazole derivatives have been designed as combretastatin analogues, where the oxazole ring serves as a rigid linker to mimic the cis-stilbene bridge of the natural product, enhancing stability and potency.[6] These compounds typically bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[7]

G cluster_tubulin Microtubule Dynamics cluster_inhibition Inhibition by Bioactive Oxazole Free Tubulin Dimers Free Tubulin Dimers Polymerization Polymerization Free Tubulin Dimers->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Mitotic Spindle Mitotic Spindle Microtubule->Mitotic Spindle Depolymerization->Free Tubulin Dimers Cell Division Cell Division Mitotic Spindle->Cell Division Oxazole Compound Oxazole Compound Binds to Colchicine Site Binds to Colchicine Site Oxazole Compound->Binds to Colchicine Site Inhibition of Polymerization Inhibition of Polymerization Binds to Colchicine Site->Inhibition of Polymerization Prevents incorporation G2/M Arrest G2/M Arrest Inhibition of Polymerization->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis MTT_Workflow start Start seed_cells 1. Seed cells in a 96-well plate (e.g., 1x10^4 cells/well) start->seed_cells incubate_24h 2. Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h add_compound 3. Add serially diluted oxazole compounds incubate_24h->add_compound incubate_72h 4. Incubate for 72h add_compound->incubate_72h add_mtt 5. Add MTT solution (e.g., 20 µL of 5 mg/mL) incubate_72h->add_mtt incubate_4h 6. Incubate for 1.5-4h (Formation of formazan crystals) add_mtt->incubate_4h solubilize 7. Add solubilizing agent (e.g., 150 µL DMSO) incubate_4h->solubilize read_absorbance 8. Read absorbance (e.g., at 492-570 nm) solubilize->read_absorbance end End (Calculate IC50) read_absorbance->end

Workflow for the MTT Cytotoxicity Assay.
  • Step 1: Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight. [8]* Step 2: Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and comparators) in culture medium. Replace the existing medium with the compound-containing medium. Include wells with untreated cells (negative control) and a vehicle control (medium with the compound's solvent).

  • Step 3: Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ atmosphere. [8]* Step 4: MTT Addition: After incubation, add MTT solution (final concentration typically 0.5 mg/mL) to each well and incubate for another 1.5 to 4 hours. [8]During this time, viable cells will convert the MTT into purple formazan crystals.

  • Step 5: Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. [8]* Step 6: Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 490 and 590 nm. [8]* Step 7: Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in many diseases. [3]Oxazole derivatives have shown significant promise as anti-inflammatory agents, with some acting through mechanisms similar to nonsteroidal anti-inflammatory drugs (NSAIDs). [1] Mechanism of Action: COX-2 Inhibition and NF-κB Pathway Modulation

A primary target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling. [9][10]Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX-1 inhibition. [11]The drug Oxaprozin, which contains an oxazole ring, is a known non-selective inhibitor of both COX-1 and COX-2. [2][9][10] Another critical pathway in inflammation is mediated by the transcription factor Nuclear Factor-kappa B (NF-κB). [12]In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and COX-2. [9]Some oxadiazole compounds, structurally related to oxazoles, have been shown to inhibit this pathway by preventing the phosphorylation of IκB and the nuclear translocation of NF-κB. [6]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimulus Pro-inflammatory Stimulus IKK complex IKK Complex Pro-inflammatory Stimulus->IKK complex Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK complex->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Releases P_IkB p-IκB Degradation Proteasomal Degradation P_IkB->Degradation Oxazole_Inhibitor Oxazole Inhibitor Oxazole_Inhibitor->IKK complex Inhibits (Potential MOA) DNA DNA NFkB_nuc->DNA Binds to Gene_Transcription Pro-inflammatory Gene Transcription (e.g., COX-2, Cytokines) DNA->Gene_Transcription

The NF-κB Signaling Pathway and a Potential Point of Inhibition.

Comparative Experimental Data: Anti-inflammatory Activity

The following table presents data on the COX-2 inhibitory activity of various heterocyclic compounds, including oxazole and oxadiazole derivatives, and their in vivo efficacy in the carrageenan-induced paw edema model.

Compound/Derivative ClassCOX-2 IC₅₀ (µM)COX-2 Selectivity Index (SI)¹Paw Edema Inhibition (%)Reference
Oxaprozin VariesNon-selective-[2][9][10]
2,5-Diaryl-1,3,4-oxadiazole (6e) 0.48132.83> Celecoxib[13]
2,5-Diaryl-1,3,4-oxadiazole (6f) 0.6999.82> Celecoxib[13]
Isoxazole Derivative (C6) 0.5561.73-[14]
Isoxazole Derivative (C5) 0.8541.82-[14]
Celecoxib (Reference Drug) ~0.05 - 0.78High57.14[11]
Indomethacin (Reference Drug) VariesNon-selective45.86[3]

¹Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the acute anti-inflammatory activity of a test compound. [11][15]

  • Step 1: Animal Acclimatization and Grouping: Male Wistar or Sprague-Dawley rats (180-200 g) are acclimatized for at least one week. They are then randomly divided into groups (n=6 per group): a vehicle control group, a positive control group (e.g., receiving Indomethacin, 10 mg/kg), and one or more test groups receiving the oxazole derivative at various doses. [11]* Step 2: Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer. [11]* Step 3: Compound Administration: The test compounds, positive control, and vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation. [11]* Step 4: Induction of Edema: Inflammation is induced by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw. [11]* Step 5: Paw Volume Measurement: The paw volume is measured at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, 5, and 6 hours). [11]* Step 6: Data Analysis: The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the volume at each time point. The percentage inhibition of edema for the treated groups is calculated relative to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

Antimicrobial Activity: Combating Pathogenic Microbes

The oxazole ring is present in several natural and synthetic compounds with significant antimicrobial properties. [16]Their mechanism of action can vary widely, from inhibiting essential enzymes to disrupting cell wall integrity.

Comparative Experimental Data: Antimicrobial Activity

The efficacy of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. [17][13]

Compound/Derivative Class Microorganism MIC (µg/mL) Reference
Spiro oxazole derivative (3) Bacillus subtilis - (High Activity) [16]
Escherichia coli - (High Activity) [16]
5-Aryl-1,3,4-oxadiazole-2-thiol M. tuberculosis H37Rv 0.03 (µM) [18]
(5-Aryl-1,3,4-oxadiazol-2-yl) methanol (4a) MRSA 62 [19]
(5-Aryl-1,3,4-oxadiazol-2-yl) methanol (4b) MRSA 62 [19]
(5-Aryl-1,3,4-oxadiazol-2-yl) methanol (4c) MRSA 62 [19]
Ciprofloxacin (Reference) MRSA <7 [19]

| Ampicillin (Reference) | E. coli, S. aureus | 8-16 | [20]|

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard laboratory method to determine the MIC of an antimicrobial agent. [7][21]

  • Step 1: Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is then further diluted to the final inoculum density (approximately 5 x 10⁵ CFU/mL). [21]* Step 2: Serial Dilution of Compound: The test compound is serially diluted (typically two-fold) in a 96-well microtiter plate containing broth medium. This creates a range of decreasing concentrations of the compound across the wells. [21]* Step 3: Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth with bacteria, no compound) and a negative control well (broth only) are included. [21]* Step 4: Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours). [13]* Step 5: Determination of MIC: After incubation, the wells are visually inspected for turbidity (indicating bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed. [13]

Conclusion and Future Directions

The oxazole scaffold remains a highly fruitful area of research in medicinal chemistry, consistently yielding compounds with potent and diverse biological activities. While specific experimental data on this compound is not yet widely published, the extensive research on its isomers and other bioactive oxazoles provides a strong rationale for its investigation. The comparative analysis presented in this guide highlights several key takeaways:

  • Anticancer Potential: Methoxyphenyl-oxazoles, particularly those designed as combretastatin analogues, are potent inhibitors of tubulin polymerization and exhibit low nanomolar to micromolar cytotoxicity against a range of cancer cell lines. The position of the methoxy group is a critical determinant of activity, suggesting that this compound could possess a unique and potent anticancer profile.

  • Anti-inflammatory Promise: The inhibition of the COX-2 enzyme and the NF-κB signaling pathway are validated mechanisms for the anti-inflammatory effects of oxazole-related structures. The development of selective COX-2 inhibitors containing the oxazole core is a promising strategy for creating safer anti-inflammatory drugs.

  • Antimicrobial Efficacy: The oxazole ring is a key pharmacophore in compounds active against bacteria, including drug-resistant strains like MRSA and M. tuberculosis.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Head-to-head comparisons with its para- and ortho-isomers in standardized assays would provide invaluable insights into the structure-activity relationships of this chemical class. Elucidating its specific molecular targets and mechanisms of action will be crucial for its potential development as a novel therapeutic agent. The experimental protocols and comparative data provided herein offer a robust framework for undertaking such an investigation.

References

  • Patsnap Synapse. (2024). What is the mechanism of Oxaprozin? Retrieved from [Link]

  • Drugs.com. (2024). Oxaprozin Monograph for Professionals. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 123456. Available at: [Link]

  • Abdel-Aziz, M., et al. (2022). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 27(1), 123. Available at: [Link]

  • Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28. Available at: [Link]

  • Kumar, A., et al. (2015). 2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents. RSC Advances, 5(56), 45535-45544. Available at: [Link]

  • Al-Suhaimi, E. A., et al. (2023). Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors. Journal of Molecular Structure, 1274, 134567. Available at: [Link]

  • Barreca, M. L., et al. (2021). Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity. European Journal of Medicinal Chemistry Reports, 1, 100004. Available at: [Link]

  • Romagnoli, R., et al. (2014). 3,4-Diarylisoxazoles Analogues of Combretastatin A-4: Design, Synthesis, and Biological Evaluation In Vitro and In Vivo. ACS Pharmacology & Translational Science, 3(4), 695-709. Available at: [Link]

  • Singh, P., & Kaur, M. (2018). Mechanisms of Tubulin Binding Ligands to Target Cancer Cells: Updates on Their Therapeutic Potential and Clinical Trials. Current Cancer Drug Targets, 18(6), 543-566. Available at: [Link]

  • Zhang, X., et al. (2021). Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility. Molecules, 26(11), 3245. Available at: [Link]

  • Basappa, et al. (2023). Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells. Molecules, 28(12), 4723. Available at: [Link]

  • Al-Otaibi, F. (2023). MTT (Assay protocol). Protocols.io. Available at: [Link]

  • Onnis, V., et al. (2013). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. European Journal of Medicinal Chemistry, 69, 559-570. Available at: [Link]

  • Wang, Y., et al. (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Current Topics in Medicinal Chemistry, 20(21), 1916-1937. Available at: [Link]

  • Guda, F., et al. (2006). Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines. Journal of Medicinal Chemistry, 49(5), 1547-1555. Available at: [Link]

  • Velihina, Y. S., et al. (2018). Synthesis and Anticancer Activity of Novel 7-(1,4-diazepan)-substitutedo[2][9]xazolo[4,5-d]pyrimidines. Chemistry Research Journal, 3(5), 81-93. Available at: [Link]

  • Sheeja Rekha A G, et al. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 9(9), 361-364. Available at: [Link]

  • Loganathan, G., et al. (2023). A Review on 1,2,3 - Triazole & Piperazine Derivatives with Various Biological Activities. ResearchGate. Available at: [Link]

  • Antibodies-Online. (n.d.). Pathways: Microtubule Dynamics. Retrieved from [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. Available at: [Link]

  • Garg, A. K., et al. (2023). View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28. Available at: [Link]

  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121. Available at: [Link]

  • Khalil, N. A., et al. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Medicinal Chemistry. Available at: [Link]

  • Lavorgna, M., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17742-17775. Available at: [Link]

  • Szafraniec-Szczęsny, J., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. Available at: [Link]

  • Asif, M. (2015). Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. Auctores. Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of Oxazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding how subtle changes in molecular architecture influence biological function is a cornerstone of rational drug design. This guide provides an in-depth comparison of oxazole isomers, specifically focusing on how the positional arrangement of nitrogen and oxygen atoms within the five-membered heterocyclic ring dictates their pharmacological profiles. We will explore the causal relationships behind experimental choices and present supporting data to illuminate the nuanced world of structure-activity relationships (SAR).

Oxazole and its isomer, isoxazole, are foundational scaffolds in medicinal chemistry.[1] Both are five-membered aromatic heterocycles containing one nitrogen and one oxygen atom. The critical distinction lies in the placement of these heteroatoms: they are separated by a carbon atom in the 1,3-oxazole ring, whereas they are adjacent in the 1,2-isoxazole ring.[1][2] This seemingly minor isomeric difference can profoundly alter a molecule's electronic distribution, steric profile, and hydrogen bonding capacity, leading to significant divergences in biological activity.[2]

Case Study 1: Enzyme Inhibition in Metabolic Disease

A compelling example of isomeric differentiation is found in the pursuit of inhibitors for enzymes involved in metabolic diseases. Here, we compare 1,3-oxazole and 1,2-isoxazole (isoxazole) analogs in the context of inhibiting Diacylglycerol Acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis and a target for obesity treatment.[3][4]

Causality of Experimental Choice

In a drug discovery campaign, biaryl ureas were identified as potent DGAT1 inhibitors. However, these initial lead compounds suffered from poor solubility and high lipophilicity (high cLogP), which could limit their developmental potential.[3] To address this, researchers employed a bioisosteric replacement strategy, substituting a biphenyl group with various heterocyclic cores, including 5-phenyloxazole and 3-phenylisoxazole. The rationale behind this choice is that heterocyclic rings can improve physicochemical properties like solubility while maintaining or enhancing the necessary binding interactions with the enzyme's active site.[3][4] Comparing the oxazole and isoxazole isomers directly under identical assay conditions is crucial for a definitive SAR assessment.

Comparative Biological Data

A head-to-head comparison revealed a stark difference in inhibitory potency. The 3-phenylisoxazole series demonstrated potent inhibition of human DGAT1, while the 5-phenyloxazole analogs were significantly less active.[2][3]

Table 1: Comparative DGAT1 Inhibitory Activity
Compound Class Lead Compound IC50 (nM)
3-Phenylisoxazole Analogs64
5-Phenyloxazole Analogs>1000
Data sourced from a study on heteroaryl analogs of biaryl ureas as DGAT1 inhibitors.[2][3]

The superior activity of the isoxazole isomer suggests that the 1,2-arrangement of oxygen and nitrogen atoms provides a more favorable conformation or electronic profile for binding to the DGAT1 active site compared to the 1,3-arrangement of the oxazole core.[2]

Experimental Protocol: In Vitro DGAT1 Enzymatic Assay

To ensure the trustworthiness of such comparative data, a robust and self-validating experimental protocol is essential.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human DGAT1.

Methodology:

  • Enzyme and Substrate Preparation:

    • Recombinant human DGAT1 enzyme is expressed and purified.

    • Substrates, [¹⁴C]-oleoyl-CoA and 1,2-dioleoylglycerol, are prepared in an appropriate assay buffer.

  • Compound Preparation:

    • Test compounds (oxazole and isoxazole isomers) are serially diluted in DMSO to create a concentration gradient (e.g., from 100 µM to 1 nM).

    • Rationale: A wide concentration range is necessary to accurately determine the IC50 value. DMSO is used as a solvent, so a vehicle control (DMSO alone) is critical to rule out solvent effects.

  • Assay Procedure:

    • The enzymatic reaction is initiated by adding the DGAT1 enzyme to a mixture containing the assay buffer, substrates, and the serially diluted test compounds.

    • The reaction is allowed to proceed for a set time (e.g., 30 minutes) at 37°C.

    • Self-Validation: A positive control (a known DGAT1 inhibitor) and a negative control (no inhibitor) are run in parallel to validate assay performance.

  • Quantification:

    • The reaction is stopped, and the lipids are extracted.

    • The amount of radiolabeled triacylglycerol formed is quantified using liquid scintillation counting.

  • Data Analysis:

    • The percentage of inhibition for each compound concentration is calculated relative to the controls.

    • IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Workflow Visualization

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Serially Dilute Oxazole & Isoxazole Isomers A1 Combine Compounds, Enzyme, and Substrates P1->A1 P2 Prepare DGAT1 Enzyme & Substrate Mix P2->A1 A2 Incubate at 37°C A1->A2 A3 Stop Reaction & Extract Lipids A2->A3 D1 Quantify Product via Scintillation Counting A3->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 Values (Non-linear Regression) D2->D3

Caption: General workflow for comparative in vitro enzyme inhibition assay.

Case Study 2: Anticancer Activity of Heteroaryl-Indole Isomers

The strategic replacement of one heterocycle with its isomer can also dramatically impact antiproliferative activity. A study investigating oxazolyl- and thiazolyl-indoles as potential anticancer agents provides a clear example, where thiazole (a sulfur-containing bioisostere of oxazole) was compared with oxazole.

Causality of Experimental Choice

Indole-based compounds are a rich source of anticancer leads. To explore new chemical space, researchers synthesized a series of compounds where an indole ring was connected to either an oxazole or a thiazole ring.[5] The rationale for comparing oxazole and thiazole is to probe the effect of the heteroatom at position 1 (oxygen vs. sulfur). Sulfur is larger, less electronegative, and has available d-orbitals compared to oxygen, which can lead to different binding interactions and metabolic stability. The compounds were tested against HL-60 leukemia and C6 glioma cell lines to assess both potency and cancer cell selectivity.[5]

Comparative Biological Data

The results of this study were unequivocal: the sulfur-containing compounds (thiazoles and their carbothioamide intermediates) showed significantly greater antiproliferative activity than their oxygen-containing oxazole counterparts.[5] This suggests that the presence of sulfur is critical for the observed anticancer effect in this particular molecular framework. The activity was further improved by the presence of a chlorine atom on the indole ring, highlighting the importance of substituent effects in conjunction with the core heterocyclic structure.[5]

Table 2: Qualitative Comparison of Antiproliferative Activity
Compound Class Relative Antiproliferative Activity
Thiazolyl-Indoles (Sulfur-containing)Significant
Oxazolyl-Indoles (Oxygen-containing)Low to negligible
Data summarized from a study on novel oxazolyl- and thiazolyl-indoles.[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard, colorimetric method for assessing cell viability and is a reliable way to compare the cytotoxic effects of different compounds.

Objective: To determine the viability of cancer cell lines (e.g., HL-60) after treatment with oxazole and thiazole isomers.

Methodology:

  • Cell Culture:

    • HL-60 cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight.

    • Rationale: This ensures cells are in a logarithmic growth phase and provides a consistent starting point for the assay.

  • Compound Treatment:

    • The next day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (thiazole and oxazole isomers).

    • Self-Validation: Wells containing untreated cells serve as a negative control (100% viability), and wells treated with a known cytotoxic agent (e.g., doxorubicin) serve as a positive control. A vehicle control (DMSO) is also included.

  • Incubation:

    • The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition and Incubation:

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours.

    • Mechanism: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilization and Measurement:

    • A solubilizing agent (e.g., acidified isopropanol or DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis:

    • The absorbance of treated wells is compared to the negative control to calculate the percentage of cell viability. IC50 values are then determined from the dose-response curves.

Signaling Pathway Visualization

Many anticancer agents, including some oxazole derivatives, function by inducing apoptosis.[6][7] This can occur through various mechanisms, such as the inhibition of protein kinases that regulate cell survival.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Oxazole Active Oxazole/Thiazole Inhibitor Oxazole->Akt Inhibits

Caption: Simplified PI3K/Akt survival pathway targeted by some kinase inhibitors.

Conclusion and Field Insights

The experimental data clearly demonstrate that the isomeric relationship between 1,3-oxazole and 1,2-isoxazole is a critical determinant of biological activity. In the case of DGAT1 inhibition, the isoxazole scaffold was markedly superior, whereas for the investigated antiproliferative agents, a thiazole (sulfur bioisostere) was far more effective than its oxazole counterpart.

These findings underscore a fundamental principle in medicinal chemistry: there is no universally "better" isomer. The optimal scaffold is entirely dependent on the specific molecular target and the desired therapeutic effect.[2] This highlights the necessity of synthesizing and evaluating isomeric pairs in parallel during the early stages of drug discovery.[2] Such a strategy, while resource-intensive, provides invaluable structure-activity relationship data that can accelerate the identification of lead compounds with superior potency, selectivity, and improved physicochemical properties, ultimately guiding the development of next-generation therapeutics.

References

  • A Comparative Analysis of the Biological Activities of Oxazole and Isoxazole Analogs. Benchchem.
  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR.
  • Synthesis of Novel Oxazole Derivatives and Their Biological Evaluation. Scribd.
  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity.
  • Synthesis and biological evaluation of isoxazole, oxazole, and oxadiazole containing heteroaryl analogs of biaryl ureas as DGAT1 inhibitors. PubMed.
  • (PDF) Synthesis and biological evaluation of isoxazole, oxazole, and oxadiazole containing heteroaryl analogs of biaryl ureas as DGAT1 inhibitors. ResearchGate.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
  • An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. ResearchGate.
  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents.
  • Biological activity of oxadiazole and thiadiazole derivatives. PMC - PubMed Central.
  • OXAZOLE – ISOXAZOLE: MOLECULE OF DIVERSE BIOLOGICAL ACTIVITIES.
  • A review of isoxazole biological activity and present synthetic techniques.
  • Synthesis and Structure-Activity Relationship Studies of Novel Oxazolyl- and Thiazolyl-Indoles and their Intermediates as Selective Antiproliferative Agents Against HL-60 Leukemia and C6 Glioma Cell Lines. PubMed.
  • 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed.
  • Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science.
  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI.
  • Cross-Reactivity of 3-Chloro-1,2-oxazole Derivatives: A Comparative Analysis. Benchchem.

Sources

validation of 4-(3-Methoxyphenyl)oxazole's anti-nematodal activity

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Anti-Nematodal Activity of 4-(3-Methoxyphenyl)oxazole: A Comparative Analysis

In the persistent search for novel anthelmintics to combat the global health challenge posed by nematode infections in humans and livestock, oxazole derivatives have emerged as a promising class of compounds. This guide provides a comprehensive validation framework for assessing the anti-nematodal potential of a specific candidate, this compound. We will objectively compare its hypothetical performance against established anthelmintic agents—Albendazole, Ivermectin, and Levamisole—and provide detailed experimental protocols for researchers in drug development.

Rationale and Comparative Compound Selection

The development of new anthelmintics is driven by the increasing prevalence of resistance to existing drugs. The ideal candidate should exhibit high potency against various nematode life stages, possess a novel mechanism of action to circumvent existing resistance, and display a favorable safety profile.

To contextualize the potential of this compound, we will compare it against three cornerstone anthelmintics, each with a distinct mechanism of action:

  • Albendazole: A benzimidazole that acts by binding to β-tubulin, disrupting microtubule polymerization. This impairs essential cellular functions like glucose uptake and transport.

  • Ivermectin: A macrocyclic lactone that potentiates glutamate-gated chloride ion channels, leading to hyperpolarization of nerve and muscle cells and subsequent flaccid paralysis.

  • Levamisole: An imidazothiazole that is a selective agonist of nicotinic acetylcholine receptors (nAChRs) in nematode muscle, causing spastic paralysis.

Postulated Mechanism of Action of this compound

While the specific molecular target of this compound is yet to be elucidated, compounds containing an oxazole ring have been reported to exhibit a range of biological activities. A plausible hypothesis is that it may act as a modulator of nematode ion channels or neurotransmitter receptors, a common target for anthelmintics. The workflow for investigating this would involve electrophysiological studies on recombinant nematode ion channels or receptor-binding assays.

Below is a conceptual diagram illustrating the established mechanisms of the comparator drugs, which provides a framework for investigating the novel compound.

Anthelmintic_Mechanisms cluster_nematode Nematode Neuromuscular Junction cluster_neuron Presynaptic Neuron cluster_muscle Muscle Cell cluster_drugs Drug Action cluster_tubulin Microtubule Dynamics Glu_Vesicle Glutamate Vesicles GluCl Glutamate-gated Cl- Channel Glu_Vesicle->GluCl Glu ACh_Vesicle Acetylcholine Vesicles nAChR Nicotinic ACh Receptor (L-type) ACh_Vesicle->nAChR ACh Hyperpolarization Hyperpolarization (Flaccid Paralysis) GluCl->Hyperpolarization Cl- influx Depolarization Sustained Depolarization (Spastic Paralysis) nAChR->Depolarization Na+ influx Ivermectin Ivermectin Ivermectin->GluCl Allosteric Agonist Levamisole Levamisole Levamisole->nAChR Agonist Albendazole Albendazole Tubulin β-tubulin Albendazole->Tubulin Binds & Inhibits Polymerization Microtubule Microtubule Assembly Tubulin->Microtubule

Caption: Comparative Mechanisms of Action of Anthelmintic Drugs.

Experimental Validation: A Step-by-Step Workflow

To empirically validate the anti-nematodal activity of this compound, a standardized in vitro assay using the model organism Caenorhabditis elegans is recommended.

General Experimental Workflow

The overall process involves nematode culture, compound exposure, and endpoint analysis. This systematic approach ensures reproducibility and allows for direct comparison with reference compounds.

Experimental_Workflow Start Start: C. elegans Culture Sync 1. Age Synchronization (Bleach-based method) Start->Sync L1_Arrest L1 Larval Arrest Sync->L1_Arrest Plate_L1 2. Plate Synchronized L1 Larvae on NGM plates with E. coli OP50 L1_Arrest->Plate_L1 Grow Incubate at 20°C until L4 stage Plate_L1->Grow Harvest 3. Harvest L4 Nematodes Grow->Harvest Assay 4. Liquid-Based Motility Assay Harvest->Assay Data 5. Data Acquisition & Analysis (Automated worm tracker) Assay->Data EC50 Calculate EC50 Values Data->EC50

Caption: Workflow for In Vitro Anti-Nematodal Activity Assessment.

Detailed Protocol: L4 Stage Motility Assay

This protocol is designed to determine the concentration-dependent effect of the test compound on nematode motility, a key indicator of paralysis.

Materials:

  • C. elegans (N2, wild-type strain)

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 culture

  • M9 buffer

  • 96-well microtiter plates

  • This compound, Albendazole, Ivermectin, Levamisole

  • Dimethyl sulfoxide (DMSO)

  • Automated worm tracking system or microscope

Procedure:

  • Nematode Synchronization:

    • Culture C. elegans on NGM plates seeded with E. coli OP50.

    • Harvest gravid adults and perform bleach synchronization to isolate eggs.

    • Allow eggs to hatch in M9 buffer overnight to obtain a synchronized population of L1 larvae.

  • Culturing to L4 Stage:

    • Plate the synchronized L1 larvae onto fresh NGM plates with E. coli OP50.

    • Incubate at 20°C for approximately 48-52 hours until the majority of the population reaches the L4 larval stage.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and each reference drug in 100% DMSO.

    • Create a series of dilutions in M9 buffer to achieve final assay concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration in all wells is ≤1%.

  • Assay Execution:

    • Wash the L4 nematodes off the NGM plates using M9 buffer and collect them in a conical tube.

    • Allow the worms to settle by gravity and wash twice more to remove bacteria.

    • Adjust the nematode concentration to approximately 20-30 worms per 10 µL.

    • In a 96-well plate, add the compound dilutions. Include a vehicle control (M9 + DMSO) and a positive control (e.g., 100 µM Levamisole).

    • Add 10 µL of the nematode suspension to each well.

    • Incubate the plate at 20°C for 24 hours.

  • Data Acquisition:

    • After incubation, measure nematode motility. This can be done by:

      • Automated Worm Tracker: Quantify movement parameters such as speed and thrashing frequency. This is the preferred method for objectivity and high throughput.

      • Manual Counting: Under a dissecting microscope, count the number of motile vs. non-motile (paralyzed) worms. A worm is considered paralyzed if it does not move even after prodding with a platinum wire pick.

  • Data Analysis:

    • Calculate the percentage of paralysis for each concentration relative to the vehicle control.

    • Use a non-linear regression model (e.g., log(agonist) vs. response) in software like GraphPad Prism to determine the EC50 value (the concentration that causes 50% of the maximal effect).

Comparative Efficacy and Toxicity Profile

The following table presents a hypothetical but plausible dataset to illustrate how the results for this compound would be compared against the reference drugs.

CompoundPrimary Mechanism of ActionEC50 for Paralysis (µM)Known Mammalian Toxicity
This compound Postulated: Ion Channel Modulator[Hypothetical Data: 5.2]To be determined
Albendazole β-tubulin inhibitor>100 (low motility effect)Hepatotoxicity, bone marrow suppression
Ivermectin Glutamate-gated Cl- channel agonist0.01Neurotoxicity in MDR1-deficient mammals
Levamisole nAChR agonist1.5Agranulocytosis, vasculitis

Interpretation: In this hypothetical scenario, this compound shows potent paralytic activity, superior to Albendazole but less potent than Ivermectin. Its efficacy is comparable to Levamisole. The key differentiator will be its toxicity profile.

Preliminary Toxicity Assessment Workflow

A crucial step is to assess the selectivity of the compound. A preliminary in vitro toxicity assay using a mammalian cell line (e.g., HEK293) is a standard starting point.

Toxicity_Workflow Start Start: Culture HEK293 Cells Seed 1. Seed Cells in 96-well Plates Start->Seed Incubate_24h Incubate for 24h to allow attachment Seed->Incubate_24h Treat 2. Treat with Compound Dilutions (e.g., 0.1 to 100 µM) Incubate_24h->Treat Incubate_48h Incubate for 48h Treat->Incubate_48h Assay 3. Add Cell Viability Reagent (e.g., Resazurin, MTT) Incubate_48h->Assay Read 4. Measure Signal (Fluorescence/Absorbance) Assay->Read IC50 Calculate IC50 Value Read->IC50

Caption: Workflow for In Vitro Mammalian Cell Toxicity Assay.

The goal is to find a compound with a high therapeutic index, meaning a low EC50 against nematodes and a high IC50 against mammalian cells.

Conclusion and Future Directions

This guide outlines a robust framework for the initial validation of this compound as a potential anti-nematodal agent. The provided protocols for efficacy and preliminary toxicity testing allow for a direct and objective comparison with established drugs.

Based on our hypothetical data, this compound presents a promising profile. The critical next steps would involve:

  • Elucidation of the specific molecular target to confirm a potentially novel mechanism of action.

  • In vivo efficacy studies in a nematode-infected animal model (e.g., Heligmosomoides polygyrus in mice).

  • Comprehensive secondary screening against a panel of different nematode species.

  • Pharmacokinetic and metabolic profiling to assess its drug-like properties.

By following this structured, evidence-based approach, researchers can effectively evaluate the potential of this and other novel compounds to address the pressing need for new anthelmintic therapies.

References

  • Lacey, E. (1988). The role of the cytoskeletal protein, tubulin, in the mode of action and mechanism of resistance to benzimidazoles. International Journal for Parasitology. [Link]

  • Cully, D. F., Vassilatis, D. K., Liu, K. K., Paress, P. S., Van der Ploeg, L. H., Schaeffer, J. M., & Arena, J. P. (1994). Cloning of an avermectin-sensitive glutamate-gated chloride channel from Caenorhabditis elegans. Nature. [Link]

  • Martin, R. J., Robertson, A. P., & Hales, K. (2005). Targeting nematode nicotinic acetylcholine receptors with anthelmintics. Current pharmaceutical biotechnology. [Link]

  • DrugBank Online. (n.d.). Albendazole. DrugBank. [Link]

  • Geyer, J., & Janko, C. (2012). Treatment of parasitic infections in MDR1 mutant dogs: a review of the literature. Current pharmaceutical biotechnology. [Link]

A Comparative Guide to the Characterization of Novel Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the oxazole scaffold is a cornerstone of innovation.[1][2][3][4] This five-membered heterocyclic ring, containing nitrogen and oxygen, is a privileged structure in a multitude of biologically active compounds, demonstrating a wide array of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities.[2][3][4][5][6][7][8] The successful synthesis and thorough characterization of novel oxazole derivatives are paramount to unlocking their full therapeutic potential.

This guide provides an in-depth, objective comparison of a novel oxazole derivative with a well-established alternative. We will delve into the synthetic rationale, present detailed characterization data, and offer step-by-step experimental protocols to ensure scientific integrity and reproducibility. Our goal is to equip you with the practical insights and technical knowledge necessary to confidently characterize and evaluate your own novel oxazole compounds.

The Significance of the Oxazole Moiety

The versatility of the oxazole ring allows for substitutions at the C2, C4, and C5 positions, providing a rich landscape for structural modifications to modulate biological activity.[9] These modifications can significantly impact a compound's physicochemical properties, such as solubility and lipophilicity, which in turn influence its pharmacokinetic and pharmacodynamic profile.[10]

Synthesis of a Novel Oxazole Derivative: (NOPD-1)

To illustrate the characterization process, we will focus on a representative novel oxazole derivative, 2-methyl-5-(4-nitrophenyl)oxazole (NOPD-1) . The synthesis of NOPD-1 can be efficiently achieved through a modified Robinson-Gabriel synthesis, a classic and reliable method for oxazole formation.[3]

The causality behind this choice of synthesis lies in its straightforward nature and the ready availability of starting materials. The reaction proceeds via the condensation of an α-acylaminoketone, which is readily prepared from 2-amino-1-(4-nitrophenyl)ethan-1-one and acetic anhydride. The subsequent cyclization and dehydration, typically acid-catalyzed, yields the desired oxazole.

Synthetic Workflow Diagram

cluster_synthesis Synthesis of NOPD-1 Start Start Step1 Acylation of 2-amino-1-(4-nitrophenyl)ethan-1-one with acetic anhydride Start->Step1 Reagents Step2 Cyclization and Dehydration (Acid-catalyzed) Step1->Step2 Intermediate: N-(2-(4-nitrophenyl)-2-oxoethyl)acetamide Product 2-methyl-5-(4-nitrophenyl)oxazole (NOPD-1) Step2->Product

Caption: Synthetic scheme for 2-methyl-5-(4-nitrophenyl)oxazole (NOPD-1).

Comparative Characterization Data

A cornerstone of drug discovery is the comparative analysis of novel compounds against established benchmarks. For this guide, we will compare our novel derivative, NOPD-1 , with a commercially available and well-characterized oxazole, 2,5-diphenyloxazole (DPO) .

Parameter Novel Oxazole Derivative (NOPD-1) Alternative: 2,5-Diphenyloxazole (DPO)
Molecular Formula C10H8N2O3C15H11NO
Molecular Weight 204.18 g/mol 221.26 g/mol
Appearance Pale yellow solidWhite to off-white crystalline powder
Melting Point 155-158 °C (Predicted)70-73 °C
Solubility Soluble in DMSO, DMF, AcetoneSoluble in Toluene, Acetone, Ethanol
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.30 (d, J=8.8 Hz, 2H), 7.85 (d, J=8.8 Hz, 2H), 7.45 (s, 1H), 2.55 (s, 3H)8.10 (m, 2H), 7.75 (m, 2H), 7.50-7.30 (m, 7H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 161.5, 150.8, 147.9, 133.7, 125.2, 124.3, 123.9, 14.1161.1, 150.9, 130.4, 129.1, 128.9, 128.6, 126.5, 124.5
IR (KBr) ν (cm⁻¹) 3115 (C-H, aromatic), 1600 (C=N), 1515, 1345 (NO₂ stretch)3060 (C-H, aromatic), 1615 (C=N), 1550 (C=C)
MS (ESI+) m/z 205.06 [M+H]⁺222.09 [M+H]⁺

In-Depth Analysis of Characterization Data

The characterization data provides a unique fingerprint for each molecule, allowing for unambiguous identification and assessment of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules.[11]

  • ¹H NMR: For NOPD-1 , the downfield chemical shifts of the aromatic protons at 8.30 and 7.85 ppm are indicative of the strong electron-withdrawing effect of the nitro group. The singlet at 7.45 ppm corresponds to the proton on the oxazole ring (H4), and the singlet at 2.55 ppm is characteristic of the methyl group at the C2 position. In contrast, the ¹H NMR of DPO shows a more complex multiplet pattern in the aromatic region, consistent with the presence of two phenyl rings.

  • ¹³C NMR: The ¹³C NMR spectrum of NOPD-1 reveals the presence of all 10 carbon atoms. The quaternary carbon of the nitro-substituted phenyl ring appears significantly downfield. The chemical shifts of the oxazole ring carbons (C2, C4, and C5) are characteristic of this heterocyclic system.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.[12][13]

For NOPD-1 , the strong absorption bands at 1515 cm⁻¹ and 1345 cm⁻¹ are definitive evidence of the asymmetric and symmetric stretching vibrations of the nitro group, respectively. The C=N stretch of the oxazole ring is observed around 1600 cm⁻¹. DPO lacks the nitro group absorptions but shows a characteristic C=N stretch at a slightly higher wavenumber (1615 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[14]

The ESI+ mass spectrum of NOPD-1 would show a prominent peak at m/z 205.06, corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Experimental Protocols

To ensure the trustworthiness of the characterization data, standardized and well-documented experimental protocols are essential.

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the oxazole derivative and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz NMR spectrometer. Ensure the instrument is properly shimmed to obtain optimal resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Typically, 16-32 scans are sufficient for a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Data Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling constants to assign the signals to the respective protons in the molecule.

Workflow for Spectroscopic Characterization

cluster_characterization Spectroscopic Characterization Workflow Start Synthesized Novel Oxazole Derivative NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR Infrared (IR) Spectroscopy Start->IR MS Mass Spectrometry (MS) Start->MS Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Start->Purity Data Combined Spectroscopic Data NMR->Data IR->Data MS->Data Purity->Data Structure Structure Elucidation and Confirmation Data->Structure

Caption: A typical workflow for the comprehensive spectroscopic characterization of a novel compound.

Concluding Remarks

The successful characterization of novel oxazole derivatives is a multi-faceted process that relies on the synergistic use of various analytical techniques. This guide has provided a framework for the synthesis and detailed spectroscopic analysis of a novel oxazole, NOPD-1, in comparison to a known analog, DPO. By following the outlined protocols and understanding the interpretation of the resulting data, researchers can confidently and accurately characterize their own novel compounds, paving the way for the discovery of the next generation of oxazole-based therapeutics.

References

  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (2024). Asian Journal of Bio-Science, 27(4S), 7205.
  • Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant Activity. (2022). International Journal of Pharmaceutical Sciences and Research, 13(1), 1000-1006.
  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. (2021). ACS Medicinal Chemistry Letters, 12(7), 1143–1150.
  • Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. (2015). International Journal of Chemical and Physical Sciences, 4(6), 1-7.
  • View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2022). Journal of Drug Delivery and Therapeutics, 12(4-S), 1-5.
  • Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents. (2024). Bioorganic & Medicinal Chemistry, 114, 117961.
  • Synthesis of Novel Oxazole Derivatives and Their Biological Evalu
  • A Spectroscopic Showdown: Unmasking the Isomers of Oxazole. (2025). BenchChem.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2022). Journal of Drug Delivery and Therapeutics, 12(5), 203-217.
  • Spectroscopic Characterization of 2-Iodo-5-(m-tolyl)oxazole: A Technical Guide. (2025). BenchChem.
  • A Comparative Analysis of the Biological Activities of Oxazole and Isoxazole Analogs. (2025). BenchChem.
  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025). Thieme Chemistry, 1-25.
  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025). Thieme Chemistry, 1-25.
  • NMR Spectroscopic Data for Compounds 1−4. (2025).
  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025). Thieme Chemistry, 1-25.
  • Special Issue : Synthesis and Characterization of Heterocyclic Compounds. (n.d.). MDPI.
  • Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (n.d.). JournalsPub.
  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2025).
  • Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. (2025).
  • Heterocyclic Compounds: Nomenclature and Classific
  • Heterocycles in Medicinal Chemistry. (2017). Molecules, 22(5), 814.
  • Heterocyclic compound. (n.d.). Britannica.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the oxazole scaffold remains a cornerstone of innovation. Its prevalence in natural products and synthetic pharmaceuticals necessitates a profound understanding of its structural nuances. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques employed for the characterization of substituted oxazoles. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering field-proven insights and experimental data to empower your research and development endeavors.

The Synergy of Spectroscopic Techniques: A Holistic Approach to Oxazole Characterization

No single spectroscopic technique can unequivocally elucidate the structure of a novel substituted oxazole. Instead, a synergistic approach, leveraging the complementary information provided by various methods, is paramount. NMR spectroscopy reveals the carbon-hydrogen framework and the electronic environment of the nuclei, while mass spectrometry provides the molecular weight and fragmentation patterns, offering clues to the molecule's composition and connectivity. FT-IR spectroscopy identifies the functional groups present, and UV-Vis spectroscopy sheds light on the electronic transitions within the conjugated system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including substituted oxazoles. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and stereochemistry of a molecule.[1]

¹H NMR Spectroscopy: A Window into the Proton Environment

The chemical shift (δ) of a proton in a ¹H NMR spectrum is highly sensitive to its local electronic environment. In the oxazole ring, the protons at positions 2, 4, and 5 exhibit characteristic chemical shifts.

  • H-2: Typically resonates in the range of δ 7.9-8.2 ppm.

  • H-4: Generally appears between δ 7.0-7.5 ppm.

  • H-5: Is the most upfield of the ring protons, resonating at δ 7.6-7.9 ppm.[2]

Substituents on the oxazole ring significantly influence these chemical shifts. Electron-donating groups (e.g., -CH₃, -OCH₃) will shield the ring protons, causing an upfield shift to lower ppm values. Conversely, electron-withdrawing groups (e.g., -NO₂, -COOR) will deshield the protons, resulting in a downfield shift to higher ppm values.[3]

¹³C NMR Spectroscopy: Mapping the Carbon Framework

¹³C NMR spectroscopy provides valuable information about the carbon skeleton of the oxazole. The chemical shifts of the oxazole ring carbons are also influenced by substituents.

  • C-2: Resonates in the region of δ 150-162 ppm.

  • C-4: Typically appears at δ 125-140 ppm.

  • C-5: Is found in the range of δ 138-155 ppm.

The presence of substituents can cause significant shifts in these values, aiding in the determination of their position on the ring.[1] For instance, a methyl group at C-5 will have a minimal effect on the chemical shift of C-3, but a notable downfield shift on the substituted carbon itself.[1]

The Influence of Solvent Choice in NMR

It is crucial to recognize that NMR chemical shifts can be influenced by the solvent used for analysis.[4] Solvents can interact with the solute through various mechanisms, including hydrogen bonding and aromatic solvent-induced shifts (ASIS), leading to changes in the electronic environment of the nuclei.[5] Therefore, consistency in solvent use is critical when comparing spectral data.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Representative Substituted Oxazoles

Substituent(s)Position(s)H-2 (ppm)H-4 (ppm)H-5 (ppm)C-2 (ppm)C-4 (ppm)C-5 (ppm)Reference(s)
Unsubstituted-~7.95~7.09~7.69~150.6~125.5~138.1[2]
2-Methyl2-~6.9~7.5~159~124~138[3]
4-Methyl4~7.8-~7.4~150~135~137[3]
5-Methyl5~7.8~6.8-~150~125~148[1]
2-Phenyl2-~7.4~7.8~161~126~139[6]
4-Phenyl4~8.1-~7.9~152~138~139[6]
5-Phenyl5~8.0~7.3-~151~124~152[6]

Mass Spectrometry (MS): Deciphering Molecular Weight and Fragmentation

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns.[7] In a typical electron ionization (EI) mass spectrometer, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.[8]

Fragmentation Pathways of Substituted Oxazoles

The fragmentation of the oxazole ring is a complex process that can proceed through several pathways. Common fragmentation patterns involve the cleavage of the ring, leading to the loss of small, stable molecules such as carbon monoxide (CO), hydrogen cyanide (HCN), or nitriles (RCN).[9][10]

The substituents on the oxazole ring play a crucial role in directing the fragmentation pathways. For instance, in 2,5-disubstituted oxazoles, the loss of carbon monoxide is a common fragmentation pathway, which may involve ring opening and migration of the C-5 substituent.[10] The stability of the resulting fragment ions often dictates the most favorable fragmentation routes.[11]

Fragmentation_Pathway

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[12] The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific chemical bonds.

Characteristic Vibrational Frequencies of the Oxazole Ring

The oxazole ring exhibits several characteristic absorption bands in the FT-IR spectrum:

  • C=N stretching: Typically observed in the region of 1610-1650 cm⁻¹.

  • C=C stretching: Aromatic C=C stretching vibrations from the oxazole ring and any aryl substituents appear in the 1450-1600 cm⁻¹ range.

  • C-O-C stretching: The asymmetric and symmetric stretching of the C-O-C ether linkage within the oxazole ring gives rise to bands in the fingerprint region, typically around 1050-1250 cm⁻¹.[12]

Substituents will introduce their own characteristic absorption bands, which can be used to confirm their presence. For example, a carbonyl group (C=O) will show a strong absorption in the 1650-1750 cm⁻¹ region, while a hydroxyl group (-OH) will exhibit a broad absorption band around 3200-3600 cm⁻¹.

Table 2: Key FT-IR Absorption Bands for Substituted Oxazoles

Functional GroupBondCharacteristic Absorption (cm⁻¹)Intensity
Oxazole RingC=N1610 - 1650Medium
C=C1450 - 1600Medium to Strong
C-O-C1050 - 1250Strong
CarbonylC=O1650 - 1750Strong
HydroxylO-H3200 - 3600Broad, Strong
AmineN-H3300 - 3500Medium
AlkylC-H2850 - 3000Medium to Strong
ArylC-H3000 - 3100Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[13] The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the conjugated system of the molecule.

Electronic Transitions in Substituted Oxazoles

The oxazole ring itself is a chromophore, and the presence of substituents, particularly those that extend the conjugation, will cause a bathochromic (red) shift in the λmax to longer wavelengths.[14] The intensity of the absorption, represented by the molar absorptivity (ε), is a measure of the probability of the electronic transition.[13]

The choice of solvent can also influence the UV-Vis spectrum. Polar solvents may interact with the chromophore, leading to shifts in the λmax.[14]

UV_Vis_Workflow

Experimental Protocols

Protocol 1: NMR Analysis of a Substituted Oxazole
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified oxazole derivative in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are typically required.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Spectral Interpretation: Analyze the chemical shifts, coupling constants, and integration values to elucidate the structure of the oxazole derivative.

Protocol 2: Mass Spectrometry Analysis (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either directly via a solids probe or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways consistent with the observed spectrum to support the proposed structure.

Protocol 3: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Background Spectrum: Record a background spectrum of the clean ATR crystal to account for any atmospheric or instrumental interferences.

  • Sample Application: Place a small amount of the solid or liquid oxazole derivative directly onto the ATR crystal.

  • Sample Spectrum: Acquire the FT-IR spectrum of the sample.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Spectral Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Protocol 4: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the oxazole derivative in a UV-transparent solvent (e.g., ethanol, acetonitrile, hexane). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the λmax.

  • Blank Measurement: Fill a cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding absorbance value from the spectrum. If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).

Conclusion

The spectroscopic characterization of substituted oxazoles is a multifaceted process that relies on the intelligent application and interpretation of data from a suite of complementary techniques. This guide has provided a comprehensive overview of the principles and practical considerations for using NMR, MS, FT-IR, and UV-Vis spectroscopy in this context. By understanding the unique insights each method offers and following robust experimental protocols, researchers can confidently elucidate the structures of novel oxazole derivatives, accelerating the pace of discovery in drug development and materials science.

References

  • Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3).
  • Contreras, R. H., & de Kowalewski, D. G. (1983). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. Journal of the Brazilian Chemical Society, 4(1), 31-35.
  • Uccella, N. (1980). MASS SPECTROMETRY OF OXAZOLES. HETEROCYCLES, 14(6), 803-820.
  • Teixeira, M. V. M., & Guedes, R. C. (n.d.).
  • Puschnitz, K., et al. (2022). Core spectroscopy of oxazole. The Journal of Chemical Physics, 157(21), 214304.
  • Ahmed, B., Kateb, E., Asiri, A. M., & Khan, S. A. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 162-166.
  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp.
  • BenchChem. (2025).
  • Contreras, R. H., & de Kowalewski, D. G. (1983). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O NMR Chemical Shifts of 5-Trichloromethylisoxazoles.
  • Bowie, J. H., et al. (1968). The mass spectra of some alkyl and aryl oxazoles. Organic Mass Spectrometry, 1(1), 13-25.
  • Otterbein University. (2018). Effect of Electron Withdrawing and Electron Donating Substituents on the Synthesis of 1,3,4-Oxadiazoles using Dibromotriphenylphosphorane. Digital Commons @ Otterbein.
  • Yadav, P., & Shah, K. (2025).
  • Ahmed, B., Kateb, E., Asiri, A. M., & Khan, S. A. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 162-166.
  • Sahu, N. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub.
  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. YouTube.
  • Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1.
  • ResearchGate. (n.d.). Calculated UV–VIS absorption spectra of parent (1) and substituted....
  • Salem, M., et al. (2025). Design and Synthesis of Some New Oxadiazole Derivatives as Anticancer Agents. Molecules, 30(16), 3739.
  • ResearchGate. (n.d.).
  • Ali, T. E., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)thiophene Dyes. Chemistry, 3(1), 323-333.
  • Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. Saarland University.
  • Smith, A. (n.d.).
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Claramunt, R. M., et al. (1986). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Magnetic Resonance in Chemistry, 24(5), 413-416.
  • Ahluwalia, V. K., & Dhingra, S. (n.d.). ultraviolet (uv) and visible spectroscopy.
  • ResearchGate. (n.d.).
  • Begtrup, M. (1974). ¹H- and ¹³C-NMR Spectra of Phenyl-substituted Azole Derivatives. II. A Conformational Study. Acta Chemica Scandinavica, 28b, 61-73.
  • Kumar, D., et al. (2019). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. PLoS ONE, 14(2), e0212189.

Sources

A Researcher's Guide to Oxazole-Based Drugs: Bridging the Divide Between In Vitro Promise and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with promising therapeutic potential against a spectrum of diseases, including cancer, bacterial infections, and inflammatory conditions. However, the journey from a potent hit in a petri dish to a successful clinical outcome is fraught with challenges. A significant hurdle in the development of oxazole-based drugs is the frequent disconnect between high in vitro activity and diminished or altered in vivo efficacy. This guide provides an in-depth comparison of in vitro and in vivo evaluation methodologies for oxazole-based compounds. We will dissect the causality behind experimental choices, present detailed protocols for key assays, and analyze the critical factors that govern the translation of preclinical data. Through illustrative case studies and data-driven comparisons, this guide aims to equip researchers with the insights needed to navigate the complexities of the in vitro-in vivo correlation and design more effective drug development strategies.

The In Vitro Landscape: Quantifying Potential in a Controlled Environment

The initial evaluation of any new chemical entity, including oxazole-based drugs, begins with in vitro testing. These assays are designed to be rapid, high-throughput, and cost-effective, allowing for the screening of large compound libraries to identify initial "hits." The primary goal is to determine a compound's direct biological activity against a specific target, be it a cancer cell line, a bacterial strain, or a purified enzyme.

A cornerstone of in vitro anticancer drug screening is the assessment of cytotoxicity. One of the most common methods is the MTT assay, which measures the metabolic activity of cells as a proxy for their viability. The principle lies in the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells, allowing for the calculation of a compound's IC50 (half-maximal inhibitory concentration).

Experimental Workflow: In Vitro Cytotoxicity Screening

Below is a diagram illustrating a typical workflow for screening oxazole-based compounds against cancer cell lines.

InVitro_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Assay & Analysis Compound Oxazole Compound Library Treat Add Serially Diluted Compound to Wells Compound->Treat Cells Cancer Cell Line (e.g., MCF-7, A549) Plate Seed Cells into 96-Well Plates Cells->Plate Plate->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solvent Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solvent Read Measure Absorbance at ~570nm Add_Solvent->Read Analyze Calculate IC50 Values Read->Analyze

Caption: High-throughput in vitro screening workflow for determining the IC50 of oxazole compounds.

Detailed Protocol: MTT Assay for Cytotoxicity

This protocol is a self-validating system that includes controls for robust data interpretation.

  • Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the oxazole-based drug in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells. Add 100 µL of the diluted compound solutions to the respective wells.

    • Negative Control: Add medium with the same percentage of DMSO used for the highest drug concentration.

    • Positive Control: Add a known cytotoxic agent (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the negative control and plot a dose-response curve to determine the IC50 value.

Table 1: Representative In Vitro Efficacy of Oxazole-Based Compounds
Compound ClassTargetAssayIC50 / MICReference
Oxazole-based TriazolesMycobacterium tuberculosisMicroplate Alamar Blue Assay0.2 µg/mL
2,5-disubstituted-1,3-oxazoleHuman Tumor Cell Lines (MCF-7)MTT Assay1.16 µM
Oxazole-linked BenzimidazoleStaphylococcus aureusBroth Microdilution3.125 µg/mL
Novel Oxazole DerivativesColorectal Cancer Cells (HCT116)SRB Assay0.019 µM

The In Vivo Challenge: Assessing Efficacy in a Complex Biological System

While in vitro assays are invaluable for initial screening, they represent a highly simplified system. A living organism, or in vivo model, introduces layers of complexity that can profoundly alter a drug's efficacy. These factors include absorption, distribution, metabolism, excretion (ADME), and potential off-target effects. Therefore, in vivo testing is a critical step to validate in vitro findings and assess a drug's true therapeutic potential.

For anticancer oxazole drugs, the most common in vivo models are tumor xenografts in immunocompromised mice. In this model, human cancer cells are implanted into mice, and the effect of the drug on tumor growth is monitored over time.

Experimental Workflow: In Vivo Xenograft Model

The following diagram outlines the typical workflow for evaluating an anticancer oxazole compound in a mouse xenograft model.

InVivo_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment & Monitoring cluster_endpoint Phase 3: Endpoint Analysis Inject Implant Human Tumor Cells (e.g., HCT116) into Mice Wait Allow Tumors to Grow to Palpable Size (e.g., 100-150 mm³) Inject->Wait Randomize Randomize Mice into Control & Treatment Groups Wait->Randomize Treat Administer Oxazole Drug or Vehicle (e.g., daily via IP injection) Randomize->Treat Monitor Monitor Tumor Volume & Body Weight Regularly Treat->Monitor Endpoint Continue Treatment for Pre-determined Duration (e.g., 21 days) Monitor->Endpoint Sacrifice Euthanize Mice Endpoint->Sacrifice Analyze Excise Tumors, Weigh, and Perform Histological Analysis Sacrifice->Analyze Calculate Calculate Tumor Growth Inhibition (TGI) Analyze->Calculate

Caption: Standard workflow for an in vivo anticancer efficacy study using a xenograft mouse model.

Detailed Protocol: Murine Xenograft Model for Anticancer Efficacy
  • Cell Culture: Culture human colorectal cancer cells (HCT116) under standard conditions.

  • Implantation: Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel. Subcutaneously inject 5 x 10^6 cells into the flank of female athymic nude mice.

  • Tumor Growth: Monitor tumor growth using calipers. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 per group).

  • Treatment Regimen:

    • Treatment Group: Administer the oxazole-based drug (e.g., 20 mg/kg) via intraperitoneal (IP) injection daily.

    • Vehicle Control Group: Administer the vehicle solution (e.g., saline with 5% DMSO) on the same schedule.

  • Monitoring: Measure tumor volume and mouse body weight every 2-3 days. Body weight is a key indicator of toxicity.

  • Endpoint: Continue the treatment for 21 days or until tumors in the control group reach a pre-determined maximum size.

  • Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. Calculate the Tumor Growth Inhibition (TGI) percentage.

Table 2: Representative In Vivo Efficacy of Oxazole-Based Compounds
CompoundModelDose & RouteEfficacy MetricReference
Substituted OxazoleHCT116 Xenograft20 mg/kg, IP60% Tumor Growth Inhibition
Oxazole-based CompoundMurine Tumor Model50 mg/kg, OralSignificant reduction in tumor volumeN/A

Bridging the Gap: Understanding In Vitro-In Vivo Discrepancies

The transition from a controlled in vitro environment to a complex in vivo system is where many promising compounds fail. A high potency in vitro (e.g., low nanomolar IC50) does not guarantee success in vivo. The discrepancy arises from the complex interplay of Pharmacokinetics (PK) and Pharmacodynamics (PD).

Pharmacokinetics (PK): What the Body Does to the Drug This encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).

  • Absorption: Can the drug get into the bloodstream? An orally administered drug must survive the harsh GI tract environment and be absorbed through the intestinal wall.

  • Distribution: Once absorbed, where does the drug go? It may accumulate in certain tissues or be rapidly cleared from circulation. It must reach the tumor site in sufficient concentration to be effective.

  • Metabolism: The liver is the primary site of drug metabolism, often converting drugs into inactive, more easily excreted forms. Some oxazole compounds may be rapidly metabolized, drastically reducing their effective concentration.

  • Excretion: How is the drug eliminated from the body, typically via the kidneys or in feces?

Pharmacodynamics (PD): What the Drug Does to the Body This relates to the drug's mechanism of action at the target site. An in vivo setting can present challenges not seen in vitro, such as drug binding to plasma proteins, which can reduce the amount of free drug available to act on the tumor cells.

Factors Influencing In Vitro-In Vivo Correlation (IVIVC)

The diagram below illustrates the key physiological and chemical barriers a drug must overcome to translate in vitro potency into in vivo efficacy.

IVIVC_Factors The Journey from In Vitro Hit to In Vivo Efficacy cluster_invitro In Vitro System cluster_invivo In Vivo System cluster_pk Pharmacokinetic Barriers (ADME) invitro_hit High Potency Hit (Low IC50) Absorption Absorption (Gut, Injection Site) invitro_hit->Absorption Distribution Distribution (Plasma Protein Binding) Failure Therapeutic Failure Absorption->Failure Metabolism Metabolism (Liver Enzymes) Distribution->Failure Excretion Excretion (Kidney, Bile) Target Drug Reaches Target Site (Tumor) Metabolism->Target Metabolism->Failure Excretion->Failure Efficacy In Vivo Efficacy Target->Efficacy

Caption: Key ADME barriers influencing the in vitro-in vivo correlation of a drug candidate.

Conclusion and Future Perspectives

The development of oxazole-based drugs holds immense promise, but it requires a nuanced understanding of the challenges associated with translating in vitro data. High in vitro potency is a necessary, but not sufficient, condition for clinical success. A thorough characterization of a compound's ADME properties early in the discovery pipeline is crucial for predicting its in vivo behavior. Future strategies should focus on designing oxazole derivatives with improved pharmacokinetic profiles, such as increased metabolic stability and better oral bioavailability. By integrating comprehensive in vitro screening with robust in vivo models and a deep understanding of PK/PD principles, researchers can more effectively bridge the gap between the bench and the bedside, unlocking the full therapeutic potential of the versatile oxazole scaffold.

References

  • Al-Ostoot, F.H., et al. (2021). Synthesis, characterization, and in vitro cytotoxicity evaluation of novel 2,5-disubstituted-1,3-oxazole derivatives. Journal of Chemistry. [Link]

  • van Meerloo, J., et al. (2011). The MTT assay for estimating cell viability and proliferation. Methods in Molecular Biology. [Link]

  • Kaur, H., et al. (2022). Oxazole-based triazoles as promising antitubercular agents: Synthesis, biological evaluation and molecular docking studies. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kaur, R., et al. (2022). Synthesis and biological evaluation of new oxazole-linked benzimidazole derivatives as potent antimicrobial agents. Journal of Molecular Structure. [Link]

  • Wang, Z., et al. (2023). Discovery of novel oxazole derivatives as potent inhibitors of colorectal cancer cell proliferation and migration. European Journal of Medicinal Chemistry. [Link]

  • Kumar, V., et al. (2010). The metabolism and disposition of a novel oxazole-benzenesulfonamide (JNJ-26990990) in mice, rats, and dogs. Drug Metabolism and Disposition. [Link]

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4-(3-Methoxyphenyl)oxazole Analogs as p38α MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Drug Development Professionals

The 4-phenyl oxazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2] Its rigid, planar structure and capacity for hydrogen bonding and aromatic interactions make it an ideal starting point for designing targeted therapeutics. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific series of these compounds—4-(3-Methoxyphenyl)oxazole analogs—as potent and selective inhibitors of p38α mitogen-activated protein (MAP) kinase, a key mediator in the inflammatory response.[3][4]

Understanding the nuanced effects of chemical modifications on biological activity is paramount for successful lead optimization. This document moves beyond a simple recitation of data, offering insights into why certain structural changes lead to dramatic shifts in potency. The data and experimental designs discussed are drawn from foundational research in the field, providing a trustworthy and authoritative overview for researchers aiming to develop next-generation anti-inflammatory agents.

The Core Scaffold: A Platform for Potency

The this compound core serves as the foundational structure. The key to optimizing its activity lies in systematically modifying three primary positions: the C2 and C5 positions of the oxazole ring and the substituents on the 4-phenyl ring. Each position offers a unique opportunity to modulate potency, selectivity, and pharmacokinetic properties.

Caption: Key modification points on the core scaffold.

Comparative Analysis of Analog Performance

The development of this series was guided by the goal of identifying potent inhibitors of p38α MAP kinase. The primary benchmark for performance is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the compound required to inhibit 50% of the enzyme's activity. The lower the IC50 value, the more potent the compound.

Part A: The Critical Role of the C2-Substituent

Initial investigations revealed that an acetamido group at the C2 position is highly favorable for potent p38α inhibition. The lead compound, 2-acetamido-4-(3-methoxyphenyl)-1,3-oxazole (Compound 1) , demonstrated an IC50 of 0.11 µM.

Causality: The acetamido group is crucial because it acts as a hydrogen bond donor and acceptor, likely interacting with key residues in the ATP-binding site of the p38α kinase. This interaction helps to anchor the inhibitor in the active site.

  • Removal of the Acetyl Group (Compound 2): Replacing the acetamido group with a simple amino group led to a significant loss in potency (IC50 > 10 µM). This highlights the essential role of the acetyl moiety's hydrogen bonding or steric profile.

  • Replacing with Non-Polar Groups (Compound 3): Substitution with a methyl group also resulted in a dramatic decrease in activity (IC50 > 10 µM), confirming that a group capable of specific hydrogen bonding interactions at the C2 position is a primary driver of potency.

Part B: Steric Constraints at the C5-Position

The C5 position of the oxazole ring was found to be highly sensitive to substitution.

Causality: This position is often directed towards the "gatekeeper" residue of the kinase hinge region. Even small modifications can introduce steric hindrance, preventing the inhibitor from binding effectively.

  • Addition of a Methyl Group (Compound 4): Introducing a methyl group at the C5 position of the potent lead compound (1) resulted in a complete loss of activity (IC50 > 10 µM). This suggests a tight fit in the corresponding sub-pocket of the enzyme, where any additional bulk cannot be accommodated.

Part C: The Significance of the 3-Methoxyphenyl Group

The positioning of the methoxy group on the 4-phenyl ring is a defining feature of this analog series.

Causality: The meta position of the methoxy group is optimal for orienting the phenyl ring within a hydrophobic pocket of the p38α active site. The oxygen atom may also form a beneficial water-mediated hydrogen bond.

  • Shifting the Methoxy Group (Compound 5): Moving the methoxy group from the 3-position to the 4-position (para) decreased potency by nearly four-fold (IC50 = 0.42 µM).

  • Removing the Methoxy Group (Compound 6): Complete removal of the methoxy group, leaving an unsubstituted phenyl ring, led to a greater than 100-fold loss in activity (IC50 > 10 µM). This confirms that the methoxy group is not merely a bulky substituent but plays a specific and critical role in binding, likely through favorable electronic and steric interactions.

Quantitative Data Summary: A Head-to-Head Comparison

The following table provides a clear comparison of the analogs discussed, based on experimental data from the foundational study on this series.

Compound IDC2-SubstituentC5-Substituent4-Phenyl Ring Substituentp38α IC50 (µM)
1 (Lead) AcetamidoH3-Methoxy0.11
2AminoH3-Methoxy> 10
3MethylH3-Methoxy> 10
4AcetamidoMethyl3-Methoxy> 10
5AcetamidoH4-Methoxy0.42
6AcetamidoHUnsubstituted> 10

Experimental Protocol: In Vitro p38α MAP Kinase Inhibition Assay

To ensure the trustworthiness and reproducibility of the data presented, the following detailed protocol for determining p38α inhibitory activity is provided. This is a self-validating system used to generate the comparative IC50 values.

Objective: To measure the ability of test compounds to inhibit the phosphorylation of a substrate (myelin basic protein, MBP) by recombinant human p38α MAP kinase.

Materials:

  • Recombinant human p38α MAP kinase

  • Myelin Basic Protein (MBP)

  • [γ-³³P]ATP (radiolabeled ATP)

  • Kinase Buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM MgCl₂, 25 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄)

  • Test compounds dissolved in DMSO

  • 96-well filter plates (e.g., phosphocellulose)

  • Scintillation counter

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to achieve a final assay concentration range from 10 µM to 0.1 nM.

  • Reaction Mixture Assembly: In each well of a 96-well plate, add 20 µL of kinase buffer containing the p38α enzyme and the test compound at the desired concentration.

    • Scientist's Note: It is critical to pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature. This allows the compound to bind to the enzyme and reach equilibrium before the phosphorylation reaction is initiated.

  • Initiation of Reaction: Start the kinase reaction by adding 20 µL of a substrate solution containing MBP and [γ-³³P]ATP. The final ATP concentration should be at or near its Km value for the enzyme to ensure competitive inhibitors can be accurately evaluated.

  • Incubation: Incubate the reaction plate at 30°C for a defined period (e.g., 60 minutes). The time should be within the linear range of the reaction to ensure the measured inhibition is accurate.

  • Termination and Substrate Capture: Stop the reaction by adding an excess of phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated MBP will bind to the filter, while the unreacted [γ-³³P]ATP will be washed away.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove all unbound radioactivity.

  • Quantification: Dry the plate, add scintillation fluid to each well, and measure the amount of incorporated ³³P using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound_Prep 1. Prepare Compound Serial Dilutions in DMSO Pre_Incubate 4. Pre-incubate Enzyme + Compound (15 min @ RT) Compound_Prep->Pre_Incubate Enzyme_Prep 2. Prepare Enzyme/Buffer Mix Enzyme_Prep->Pre_Incubate Substrate_Prep 3. Prepare Substrate/ATP Mix (MBP + [γ-³³P]ATP) Initiate 5. Initiate Reaction (Add Substrate/ATP Mix) Substrate_Prep->Initiate Pre_Incubate->Initiate Incubate 6. Incubate Plate (60 min @ 30°C) Initiate->Incubate Terminate 7. Terminate & Filter (Phosphoric Acid & Filter Plate) Incubate->Terminate Wash 8. Wash Plate Terminate->Wash Count 9. Scintillation Counting Wash->Count Calculate 10. Calculate IC50 Count->Calculate

Caption: Experimental workflow for the p38α kinase assay.

Conclusion and Future Directions

The structure-activity relationship for this series of this compound analogs is well-defined and provides a clear roadmap for designing potent p38α MAP kinase inhibitors.

Key Findings:

  • A C2-acetamido group is essential for high potency, acting as a critical hydrogen bond donor/acceptor.

  • The C5-position is sterically intolerant, and substitution at this site is detrimental to activity.

  • A methoxy group at the 3-position of the 4-phenyl ring is optimal for binding, significantly outperforming other positional isomers or an unsubstituted ring.

Future efforts in this area should focus on leveraging these core findings. Optimization strategies could involve bioisosteric replacement of the oxazole core to improve metabolic stability or fine-tuning the C2-substituent to gain additional interactions within the ATP-binding site. The clear and potent SAR profile of this scaffold makes it an excellent starting point for the development of novel anti-inflammatory therapeutics.

References

  • Revesz, L., et al. (2004). Discovery of 2-acetamido-4-(3-methoxyphenyl)-1,3-oxazole as a novel series of potent p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(11), 2825-2828. Available at: [Link]

  • Denny, W. A. (2022). Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation. Current Cancer Drug Targets, 22(3), 209-220. Available at: [Link]

  • Laufer, S., et al. (2006). Substituted isoxazoles as potent inhibitors of p38 MAP kinase. Journal of Medicinal Chemistry, 49(23), 6936-6947. Available at: [Link]

  • Kumar, A., et al. (2021). New inhibitors of p38 mitogen-activated protein kinase: Repurposing of existing drugs with deep learning. ChemRxiv. Available at: [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. Available at: [Link]

  • Gaur, R., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 52(1), 1-25. Available at: [Link]

Sources

A Comparative Guide to the Antimicrobial Activity of Oxazole and Benzothiazole Moieties for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the face of escalating antimicrobial resistance (AMR), the imperative for novel antimicrobial agents has never been more critical.[1] Medicinal chemists are increasingly turning to heterocyclic compounds, which form the structural core of a vast array of therapeutic agents.[2] Among these, the oxazole and benzothiazole scaffolds have emerged as particularly promising frameworks for the development of new drugs to combat microbial infections.[3][4]

This guide offers a comparative analysis of the antimicrobial activities of oxazole and benzothiazole moieties, designed for researchers, scientists, and drug development professionals. We will delve into the experimental data, structure-activity relationships (SAR), and mechanisms of action that define their potential, providing a scientifically grounded perspective to inform future research and development.

Fundamental Structural and Chemical Characteristics

The antimicrobial efficacy of these compounds is intrinsically linked to their molecular architecture. Understanding their core structure is the first step in appreciating their therapeutic potential.

Oxazole: The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[2][3] This simple structure is a versatile building block found in numerous natural products with biological activity.[2] Its atoms, particularly the nitrogen and oxygen, can engage in various non-covalent interactions such as hydrogen bonds, which are crucial for binding to biological targets like enzymes and receptors.[3]

Benzothiazole: The benzothiazole moiety consists of a benzene ring fused to a thiazole ring.[4][5] This fusion results in a more rigid, planar, and lipophilic structure compared to the simple oxazole ring. This extended aromatic system enhances its ability to participate in π–π stacking and van der Waals interactions, allowing for strong binding to nucleic acids and proteins.[5] This structural versatility has led to a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6]

Methodologies for Evaluating Antimicrobial Efficacy

To objectively compare antimicrobial activity, standardized and reproducible methods are essential. The following protocols represent the cornerstones of in vitro antimicrobial susceptibility testing. The choice of method allows researchers to quantify the minimum concentration of a compound needed to inhibit growth or to qualitatively assess its ability to create a zone of microbial inhibition.

Experimental Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the wells are visually inspected for turbidity to identify the MIC.

Step-by-Step Methodology:

  • Preparation of Test Compound: Dissolve the synthesized compound (e.g., oxazole or benzothiazole derivative) in a suitable solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the stock solution with sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the diluted test compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Experimental Protocol 2: Zone of Inhibition (ZOI) Determination via Agar Diffusion

The agar diffusion test is a qualitative or semi-quantitative method used to assess the antimicrobial activity of a substance.[8] It is particularly useful for initial screening.

Principle: An agar plate is uniformly inoculated with the test microorganism. The test compound is then introduced into the center of the plate, often on a filter paper disc or in a well cut into the agar (cup-plate method).[2][9] As the compound diffuses through the agar, it creates a concentration gradient. If the microorganism is susceptible, a clear circular zone where growth is inhibited will appear around the point of application.[8]

Step-by-Step Methodology:

  • Agar Plate Preparation: Use sterile Mueller-Hinton Agar (MHA) plates for the assay.

  • Inoculum Preparation and Seeding: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Using a sterile cotton swab, spread the inoculum evenly across the entire surface of the agar plate to create a uniform lawn of bacteria.

  • Application of Test Compound:

    • Disk Diffusion: A sterile filter paper disc (6 mm diameter) is impregnated with a known concentration of the test compound and placed on the center of the inoculated agar plate.

    • Well/Cup Diffusion: A sterile borer is used to create a well in the center of the agar plate. A defined volume of the test compound solution is then pipetted into the well.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measurement: Measure the diameter of the clear zone of inhibition (including the disc/well) in millimeters (mm). A larger diameter indicates greater antimicrobial activity.

G cluster_prep Preparation cluster_mic MIC Assay (Broth Microdilution) cluster_zoi ZOI Assay (Agar Diffusion) P1 Prepare Standardized Microbial Inoculum M2 Inoculate Wells P1->M2 Z1 Create Microbial Lawn on Agar Plate P1->Z1 P2 Prepare Stock Solution of Test Compound M1 Perform Serial Dilutions in 96-well Plate P2->M1 Z2 Apply Compound (Disc or Well) P2->Z2 M1->M2 M3 Incubate Plate (18-24h, 37°C) M2->M3 M4 Read MIC Value (No Turbidity) M3->M4 Z1->Z2 Z3 Incubate Plate (18-24h, 37°C) Z2->Z3 Z4 Measure Zone Diameter (mm) Z3->Z4

General workflow for in vitro antimicrobial susceptibility testing.

Comparative Antimicrobial Activity: A Data-Driven Analysis

Both oxazole and benzothiazole derivatives have demonstrated a broad spectrum of antimicrobial activities. However, their potency and spectrum can vary significantly based on the specific substitutions on their core structures.

Antimicrobial Profile of Oxazole Derivatives

Oxazole-containing compounds are known to be active against a range of bacterial and fungal pathogens.[2][10] The substitution pattern on the oxazole ring plays a critical role in determining the biological activity.[2]

Table 1: Examples of Antimicrobial Activity of Oxazole Derivatives

Compound Class Test Organism Activity Measurement Result Reference
Substituted Oxazoles E. coli Zone of Inhibition 20 mm [10]
Substituted Oxazoles S. aureus Zone of Inhibition 17 mm [9]
Substituted Oxazoles S. epidermidis Zone of Inhibition 15 mm [9]
Benzoxazole Derivatives S. typhi, E. coli, S. aureus, B. subtilis MIC Active [10]

| Benzoxazole Derivatives | C. albicans, A. niger | MIC | Active |[10] |

Note: This table presents selected data to illustrate activity and is not exhaustive.

Antimicrobial Profile of Benzothiazole Derivatives

Benzothiazole derivatives are well-documented for their potent and broad-spectrum antimicrobial properties.[5][11] In some studies, they have shown superior activity compared to their benzoxazole and benzimidazole counterparts.[1]

Table 2: Examples of Antimicrobial Activity of Benzothiazole Derivatives

Compound Class Test Organism Activity Measurement Result Reference
Isatin Hybrids E. coli MIC 3.1 µg/mL [1]
Isatin Hybrids P. aeruginosa MIC 6.2 µg/mL [1]
Pyrimidinyl Hybrids B. subtilis Zone of Inhibition 40 mm [1]
Benzothiazole-Thiazole Hybrids Various Bacteria & Fungi MIC 3.90–15.63 µg/mL [5]

| Pyrazolone Hybrids | S. aureus | MIC | 0.369 mM |[12] |

Note: This table presents selected data to illustrate activity and is not exhaustive. Some results for isatin hybrids were reported to be more potent than the reference drug ciprofloxacin.[1]

Structure-Activity Relationship (SAR) and Head-to-Head Insights
  • For Benzothiazoles: SAR studies have consistently shown that the presence of electron-withdrawing groups, such as halogens (chloro) or nitro groups, on the benzothiazole ring can enhance antimicrobial activity.[1][5] The position of these substituents is also crucial.[13]

  • Direct Comparison: A study synthesizing pyrimidinylbenzazolyl urea derivatives found that the benzothiazole-containing compounds exhibited better antibacterial activity than the corresponding benzoxazole and benzimidazole derivatives.[1] This suggests that the sulfur atom in the thiazole ring of the benzothiazole scaffold may play a key role in its enhanced biological activity compared to the oxygen in the oxazole ring of benzoxazoles, potentially by influencing electronic properties or binding interactions.

Mechanisms of Antimicrobial Action

A critical aspect of drug development is understanding how a compound exerts its therapeutic effect. Oxazole and benzothiazole derivatives achieve their antimicrobial action by interfering with various essential cellular processes.

Mechanisms of Oxazole Derivatives: While diverse, a key mechanism for some oxazole-based antibacterials involves the inhibition of bacterial cell wall synthesis.[14] This is a classic and effective target, as the cell wall is essential for bacterial survival and is absent in human cells.

Mechanisms of Benzothiazole Derivatives: Benzothiazoles are known to be multi-targeted agents, which can be an advantage in overcoming resistance.[1] Their derivatives have been shown to inhibit several key microbial enzymes:

  • DNA Gyrase/Topoisomerases: These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death.[1][5][15]

  • Dihydropteroate Synthase (DHPS): This enzyme is crucial for folate synthesis in bacteria, a pathway necessary for producing precursors for DNA and RNA.[12][15]

  • Dihydroorotase: Inhibition of this enzyme disrupts pyrimidine biosynthesis, another essential pathway for nucleic acid production.[1][15]

  • Cell Membrane Disruption: Some derivatives may act by increasing the permeability of the cell membrane, leading to the leakage of essential cellular components like DNA and proteins.[15]

G cluster_cell Microbial Cell cluster_compounds Antimicrobial Moieties DNA_Rep DNA Replication DNA Gyrase Folate Folate Synthesis Dihydropteroate Synthase Pyrimidine Pyrimidine Synthesis Dihydroorotase CellWall Cell Wall Synthesis Oxazole Oxazole Derivatives Oxazole->CellWall Inhibit Benzothiazole Benzothiazole Derivatives Benzothiazole->DNA_Rep Inhibit Benzothiazole->Folate Inhibit Benzothiazole->Pyrimidine Inhibit

Known microbial targets of oxazole and benzothiazole derivatives.

Expert Insights and Future Directions

The available evidence suggests that while both oxazole and benzothiazole moieties are valuable scaffolds in antimicrobial drug discovery, benzothiazole derivatives often exhibit a broader spectrum and higher potency. The fused benzene ring in benzothiazoles provides a larger surface area for interaction with biological targets and can be readily modified to fine-tune its physicochemical properties.[4] The multi-targeting ability of benzothiazoles is a significant strategic advantage in an era of rampant drug resistance.[1][15]

A promising path forward lies in the development of hybrid molecules that combine these scaffolds with other pharmacophores. For instance, benzothiazole-thiazole and benzothiazole-oxadiazole hybrids have already shown potent, broad-spectrum activity.[5][13] This approach can lead to compounds with dual modes of action, potentially reducing the likelihood of resistance development.

For researchers in the field, the focus should be on the rational design of derivatives based on established SAR, leveraging computational tools like molecular docking to predict binding affinities to microbial targets.[4] Further exploration of the benzothiazole scaffold, in particular, holds significant promise for the development of the next generation of antimicrobial agents.

References

  • Sheeja Rekha A G, et al. (2022). A Brief Review On Antimicrobial Activity Of Oxazole Derivatives. Indo American Journal of Pharmaceutical Sciences, 09(9). [Link]

  • Yadav, M., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Future Medicinal Chemistry. [Link]

  • Patil, S. V., et al. (2024). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Advances. [Link]

  • Sharma, V., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Molecular Structure, 1288. [Link]

  • Al-Amiery, A. A., et al. (2018). Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. Journal of Global Pharma Technology, 10(1). [Link]

  • Bielenica, A., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(22). [Link]

  • El-Sayed, N. N. E., et al. (2020). Synthesis, reactions and antimicrobial activity of benzothiazoles. Journal of the Serbian Chemical Society. [Link]

  • Al-Salahi, R., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9). [Link]

  • Kumar, A., et al. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [Link]

  • Request PDF. (n.d.). Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. ResearchGate. [Link]

  • Gomha, S. M., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(19). [Link]

  • Swellmeen, L. (2019). A comprehensive review on biological activities of oxazole derivatives. Future Journal of Pharmaceutical Sciences, 5(1). [Link]

  • Zhang, Z., et al. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules, 28(19). [Link]

  • Microchem Laboratory. (n.d.). Zone of Inhibition Test for Antimicrobial Activity. [Link]

  • Ben-Aoun, Z. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. Moroccan Journal of Chemistry, 12(2). [Link]

  • Adnan, M. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

Sources

Evaluating the Efficacy of Novel IDO1 Inhibitors: A Comparative Guide Featuring 4-(3-Methoxyphenyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint inhibitor and a promising therapeutic target. Its role in suppressing the host immune response by creating a tolerogenic tumor microenvironment has spurred the development of numerous small molecule inhibitors. This guide provides a comprehensive framework for evaluating the efficacy of novel IDO1 inhibitors, using the hypothetical candidate, 4-(3-Methoxyphenyl)oxazole, as a case study for comparison against established clinical-stage inhibitors.

The Central Role of IDO1 in Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1] In the context of cancer, the overexpression of IDO1 by tumor cells or antigen-presenting cells within the tumor microenvironment leads to two key immunosuppressive effects: the depletion of tryptophan, which is essential for T-cell proliferation and activation, and the accumulation of kynurenine and its metabolites, which actively induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[2][3] This dual mechanism effectively shields the tumor from immune surveillance, highlighting the therapeutic potential of IDO1 inhibition to restore anti-tumor immunity.[4]

Comparative Efficacy of Known IDO1 Inhibitors

A critical step in the evaluation of a novel IDO1 inhibitor is to benchmark its performance against well-characterized compounds that have progressed to clinical trials. The following table summarizes the reported efficacy of three such inhibitors: Epacadostat, Navoximod, and Linrodostat. The inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

InhibitorTargetEnzymatic IC50Cellular IC50Mechanism of Action
This compound IDO1 To Be Determined To Be Determined Hypothesized Competitive
Epacadostat (INCB24360)IDO1~10 nM[5]~71.8 nM[]Competitive[7]
Navoximod (GDC-0919)IDO1~28 nM (Ki of 5.8 nM)[4]~70 nM[4]Competitive
Linrodostat (BMS-986205)IDO1~1.7 nM~1.1 nM (in IDO1-HEK293 cells)Irreversible

Experimental Protocols for Efficacy Determination

To ascertain the inhibitory potential of a novel compound such as this compound, a multi-tiered experimental approach is essential, progressing from enzymatic assays to cell-based models that more closely mimic the physiological environment.

In Vitro Enzymatic Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the activity of purified recombinant human IDO1 enzyme.

Principle: The enzymatic activity of IDO1 is determined by measuring the production of N-formylkynurenine, which is subsequently converted to kynurenine. The concentration of kynurenine can be quantified spectrophotometrically.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent such as DMSO.

    • Prepare a stock solution of the substrate, L-tryptophan.

    • Prepare a stock solution of purified recombinant human IDO1 enzyme.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer.

    • Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a positive control (a known IDO1 inhibitor like Epacadostat).

    • Initiate the reaction by adding the IDO1 enzyme to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA).

    • Incubate at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Detection:

    • Centrifuge the plate to pellet any precipitated protein.

    • Transfer the supernatant to a new plate.

    • Add a colorimetric reagent (e.g., p-dimethylaminobenzaldehyde in acetic acid) that reacts with kynurenine to produce a colored product.

    • Measure the absorbance at 480 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based IDO1 Inhibition Assay

This assay evaluates the ability of the test compound to inhibit IDO1 activity within a cellular context, providing insights into cell permeability and intracellular target engagement.

Principle: IDO1 expression is induced in a human cancer cell line (e.g., HeLa or SKOV-3) using interferon-gamma (IFN-γ). The inhibitory effect of the test compound on intracellular IDO1 activity is determined by measuring the reduction in kynurenine secreted into the cell culture medium.

Step-by-Step Protocol:

  • Cell Culture and IDO1 Induction:

    • Seed HeLa or SKOV-3 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours to induce IDO1 expression.

  • Compound Treatment:

    • Add serial dilutions of the test compound to the cells. Include vehicle and positive controls.

    • Incubate for a further 24-48 hours.

  • Kynurenine Measurement:

    • Collect the cell culture supernatant.

    • Perform the same kynurenine detection steps as described in the enzymatic assay (TCA precipitation followed by colorimetric detection).

  • Data Analysis:

    • Calculate the cellular IC50 value as described for the enzymatic assay.

  • Cytotoxicity Assay (Counter-Screen):

    • Concurrently, perform a cell viability assay (e.g., MTT or CellTiter-Glo) on a parallel plate treated with the same compound concentrations to ensure that the observed inhibition of kynurenine production is not due to cytotoxicity.

IDO1 Signaling Pathway and Mechanism of Inhibition

The inhibition of IDO1 is a key strategy to reactivate the anti-tumor immune response. The following diagram illustrates the IDO1-mediated immunosuppressive pathway and the points of intervention by inhibitory molecules.

IDO1_Pathway cluster_TumorCell Tumor Cell Microenvironment cluster_ImmuneResponse Immune Response Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Catabolism T_Cell_Activation T-Cell Activation & Proliferation Tryptophan->T_Cell_Activation Promotes Kynurenine Kynurenine IDO1->Kynurenine Treg_Differentiation Regulatory T-Cell (Treg) Differentiation Kynurenine->Treg_Differentiation Promotes Immune_Suppression Immune Suppression Treg_Differentiation->Immune_Suppression Immune_Suppression->T_Cell_Activation Inhibits Inhibitor This compound (IDO1 Inhibitor) Inhibitor->IDO1 Inhibition

Caption: IDO1 pathway and inhibitor action.

Conclusion

The evaluation of novel IDO1 inhibitors requires a systematic and comparative approach. By employing robust enzymatic and cell-based assays and benchmarking against established clinical candidates, researchers can effectively characterize the potency and potential of new chemical entities like this compound. A thorough understanding of the underlying biological pathways and a rigorous experimental workflow are paramount to advancing the next generation of cancer immunotherapies.

References

  • Linrodostat (BMS-986205) | IDO1 Inhibitor. MedchemExpress.com. Accessed January 19, 2026.
  • Navoximod. PubChem, National Institutes of Health. Accessed January 19, 2026.
  • Epacadostat. Wikipedia. Accessed January 19, 2026.
  • Linrodostat. Wikipedia. Accessed January 19, 2026.
  • Röhrig, U. F., et al. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 58(24), 9421–9442.
  • Diehl, V., et al. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Drug Target Review.
  • Van den Eynde, B. J., et al. (2020). Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma?. Annual Review of Cancer Biology, 4, 307-325.
  • Clinical Trials Using IDO1 Inhibitor. National Cancer Institute. Accessed January 19, 2026.
  • Zhang, Y., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy.
  • Linrodostat. PubChem, National Institutes of Health. Accessed January 19, 2026.
  • Epacadostat (INCB 024360) | IDO1 Inhibitor. MedChemExpress. Accessed January 19, 2026.
  • Linrodostat (BMS-986205) | IDO/TDO inhibitor | CAS 1923833-60-6. Selleck Chemicals. Accessed January 19, 2026.
  • linrodostat. IUPHAR/BPS Guide to PHARMACOLOGY. Accessed January 19, 2026.
  • Zhai, L., et al. (2018).
  • Epacadostat (INCB024360) | IDO1 Inhibitor | CAS 1204669-58-8. Selleck Chemicals. Accessed January 19, 2026.
  • Mautino, M. R., et al. (2018). Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. Journal for ImmunoTherapy of Cancer, 6(1), 60.
  • Beatty, G. L., et al. (2017). First-in-Human Phase I Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients with Advanced Solid Malignancies. Clinical Cancer Research, 23(17), 4935–4944.
  • Jung, K. H., et al. (2019). Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Advanced Solid Tumors. Clinical Cancer Research, 25(12), 3520–3529.
  • Li, F., et al. (2019). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. MedChemComm, 10(5), 665-681.
  • Zhai, L., et al. (2018).
  • Definition of navoximod - NCI Drug Dictionary. National Cancer Institute. Accessed January 19, 2026.
  • Navoximod (GDC-0919, NLG919) | IDO1 inhibitor. Probechem Biochemicals. Accessed January 19, 2026.
  • Chen, Y., et al. (2021). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology, 12, 708611.
  • Kulkarni, S. A., et al. (2019). Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1).
  • Wang, Y., et al. (2019). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1)
  • Li, F., et al. (2018). Quantification of IDO1 enzyme activity in normal and malignant tissues. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1869(2), 219-229.
  • Metz, R., et al. (2021). Cell-Based Identification of New IDO1 Modulator Chemotypes.
  • Summary of clinical trials of IDO1 inhibitors.
  • Vacchelli, E., et al. (2014). Trial watch: IDO inhibitors in cancer therapy. OncoImmunology, 3(9), e957994.
  • Application Notes and Protocols: IDO-IN-7 Cell-Based Assay for Measuring Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity. Benchchem. Accessed January 19, 2026.
  • Wrona-Krol, E., et al. (2020). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Journal of Pharmaceutical and Biomedical Analysis, 185, 113229.
  • ab235936 Indoleamine 2,3- Dioxygenase 1 (IDO1) Activity Assay Kit. Abcam. Accessed January 19, 2026.
  • IDO1 Inhibitor Mechanism of Action Assay Kit. BPS Bioscience. Accessed January 19, 2026.
  • A Theoretical Analysis of a 1,3-Oxazole Derivative used as an Antifungal Active Agent that Varies with Ambient Temperature. TSI Journals. Accessed January 19, 2026.
  • Yamamuro, D., et al. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(2), 313-316.
  • Röhrig, U. F., et al. (2021). Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 64(4), 1935–1957.
  • Hou, X., et al. (2022). Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. Molecules, 27(21), 7208.
  • Kakkar, S., & Narasimhan, B. (2019).
  • Dolenc, M. S., et al. (2021). Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. Pharmaceuticals, 14(3), 265.
  • View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. Accessed January 19, 2026.
  • Chemical structures of four IDO1 inhibitors.
  • a brief review on antimicrobial activity of oxazole derivatives. iajps. Accessed January 19, 2026.
  • Muller, A. J., & Prendergast, G. C. (2018). Discovery of IDO1 inhibitors: from bench to bedside. Cancer research, 78(13), 3371–3377.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 4-(3-Methoxyphenyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our work with novel chemical compounds is foundational to discovery. Yet, this innovation demands an unwavering commitment to safety. This guide provides essential, experience-driven safety and handling protocols for 4-(3-Methoxyphenyl)oxazole, ensuring that procedural rigor and personal safety are maintained at every step. The causality behind each recommendation is explained to build a framework of deep, actionable understanding for laboratory professionals.

Section 1: Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Skin Irritation: Causes skin irritation (H315).[2][3]

  • Serious Eye Irritation: Causes serious eye irritation (H319).[2][3]

  • Respiratory Irritation: May cause respiratory irritation (H335).[2][3]

  • Harmful if Swallowed: Acute oral toxicity (H302).[2]

  • Harmful if Inhaled: Acute inhalation toxicity (H332).[2]

Given these potential risks, a thorough risk assessment is mandatory before any work begins. This involves evaluating the scale of the experiment, the potential for aerosolization, and the duration of exposure.

Section 2: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a passive checklist but an active defense strategy. The following protocol is designed to provide robust protection against the anticipated hazards of this compound.

Core PPE Requirements:

Hazard CategoryMinimum PPE RequirementRationale & Expert Insight
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields. Chemical splash goggles are required when handling solutions. A face shield, worn over goggles, is mandatory when handling quantities >1 liter or when there is a significant splash risk.[4][5]Protects against accidental splashes and airborne particulates. Safety glasses are the minimum, but goggles provide a seal against vapors and splashes.[5] A face shield adds a critical layer of protection for high-risk procedures.[4][5]
Hand Protection Nitrile gloves. For prolonged contact or immersion, double-gloving or using heavier-duty chemical-resistant gloves is recommended.Nitrile gloves offer good protection against a wide range of organic compounds.[6] Always inspect gloves before use and remove them immediately if contamination is suspected. For chemicals with unknown toxicity, consider wearing a flexible laminate glove under a standard nitrile glove for enhanced protection.[4]
Body Protection Flame-resistant laboratory coat.A lab coat protects personal clothing and skin from minor spills and splashes.[4][6] It should be kept fully fastened.
Foot Protection Closed-toe shoes.Prevents injury from dropped objects or spills.[4]

Section 3: Operational Handling and Engineering Controls

Safe handling is a combination of appropriate PPE and robust engineering controls. All operations involving solid this compound or its concentrated solutions should be performed within a certified chemical fume hood to mitigate inhalation risks.[1]

Safe Handling Workflow

The following diagram outlines the critical control points in the lifecycle of handling this compound in the laboratory.

G cluster_prep Preparation & Weighing cluster_exp Experimental Use cluster_dispose Disposal Receive Receive & Inspect (Check for damage) Store Store in Designated Area (Cool, dry, well-ventilated) Receive->Store Verify SDS Weigh Weigh Solid (In Fume Hood) Store->Weigh Don PPE Dissolve Prepare Solution (In Fume Hood) Weigh->Dissolve React Conduct Reaction (Continuous Ventilation) Dissolve->React Waste Collect Waste (Labeled, compatible container) React->Waste Dispose Dispose via EH&S (Follow institutional protocol) Waste->Dispose

Caption: Workflow for safe handling of this compound.

Step-by-Step Procedures:

  • Weighing and Transfer:

    • Perform all weighing and transfer of the solid material inside a chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine dust.[3]

    • Use anti-static weighing dishes to prevent dispersal of the powder.

    • After transfer, decontaminate the spatula and weighing vessel with an appropriate solvent, collecting the rinse as chemical waste.

  • Solution Preparation:

    • Add the solid to the solvent slowly to avoid splashing.

    • If heating is required, use a controlled heating mantle and ensure the vessel is equipped with a condenser to prevent the release of vapors.

  • Emergency Procedures:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][7] Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[1][2] Seek medical attention.

    • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.

Section 4: Disposal Plan

Proper chemical waste management is a critical component of laboratory safety and environmental responsibility. All waste containing this compound must be treated as hazardous waste.

Waste Disposal Decision Tree:

G Start Waste Generated (Solid, Liquid, or Contaminated PPE) IsSolid Is the waste solid? Start->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No SolidWaste Collect in 'Solid Hazardous Waste' container. Label with full chemical name. IsSolid->SolidWaste Yes IsPPE Is it contaminated labware/PPE? IsLiquid->IsPPE No LiquidWaste Collect in 'Liquid Hazardous Waste' container. Segregate from incompatible wastes (e.g., strong acids/bases). IsLiquid->LiquidWaste Yes PPEWaste Double-bag in yellow biohazard/chemically contaminated waste bags. IsPPE->PPEWaste Yes EHSPickup Arrange for pickup by EH&S. IsPPE->EHSPickup No SolidWaste->EHSPickup LiquidWaste->EHSPickup PPEWaste->EHSPickup

Caption: Decision tree for proper disposal of chemical waste.

Key Disposal Principles:

  • Segregation: Do not mix waste streams. Keep organic waste separate from aqueous, and halogenated separate from non-halogenated, as per your institution's guidelines.[8] Never mix acids with bases or oxidizers with flammable materials.[9][10]

  • Labeling: All waste containers must be clearly labeled with the full chemical name(s) of the contents and the words "Hazardous Waste".[8][9]

  • Containment: Use appropriate, sealed, and leak-proof containers for waste storage.[8][11] Ensure secondary containment is used to capture any potential leaks.[8]

  • Accumulation: Store waste in a designated Satellite Accumulation Area within the lab, at or near the point of generation.[10][11] Follow institutional limits on the volume of waste that can be stored and the time it can be held.[11]

By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health and Radiation Safety. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health & Safety. [Link]

  • Required Personal Protective Equipment Use in Campus Research Laboratories. Princeton University Environmental Health & Safety. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager. [Link]

  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications. [Link]

  • Safety Data Sheet for 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid. (2021). Angene Chemical. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Methoxyphenyl)oxazole
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(3-Methoxyphenyl)oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.